molecular formula C5H6N2O3 B101769 (4-Methyl-furazan-3-yl)-acetic acid CAS No. 15323-69-0

(4-Methyl-furazan-3-yl)-acetic acid

Cat. No.: B101769
CAS No.: 15323-69-0
M. Wt: 142.11 g/mol
InChI Key: KTQDLOCXIKPNTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Methyl-furazan-3-yl)-acetic acid is a valuable chemical intermediate in medicinal chemistry, particularly in the search for novel antimalarial therapies. Its prominence stems from its role as a key precursor to N-acylated furazan-3-amine derivatives, which have been identified as promising lead compounds through phenotypic screening efforts by the Medicines for Malaria Venture (MMV) . These derivatives demonstrate significant activity against blood stages of Plasmodium falciparum , including chloroquine-sensitive and multi-resistant strains, by potentially targeting essential parasite pathways such as the Na+-efflux pump PfATP4 and the enzyme deoxyhypusine hydroxylase (DOHH) . The compound's structure allows for further functionalization to explore structure-activity relationships, enabling researchers to optimize properties like permeability and potency against resistant parasites . As a furazan derivative, it serves as a critical building block for synthesizing compounds that are part of investigations into triple artemisinin-based combination therapies (TACT), a strategy to combat growing drug resistance . This chemical is strictly for research applications and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methyl-1,2,5-oxadiazol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3/c1-3-4(2-5(8)9)7-10-6-3/h2H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTQDLOCXIKPNTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NON=C1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90360160
Record name (4-Methyl-furazan-3-yl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90360160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15323-69-0
Record name 2-(4-Methyl-1,2,5-oxadiazol-3-yl)acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15323-69-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Methyl-furazan-3-yl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90360160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 15323-69-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide on (4-Methyl-furazan-3-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on (4-Methyl-furazan-3-yl)-acetic acid is limited. This guide summarizes the existing data and presents proposed methodologies based on established chemical principles for synthesis and characterization. The experimental protocols provided are illustrative and have not been experimentally validated for this specific compound.

Introduction

This compound is a heterocyclic compound belonging to the furazan class of molecules. Furazans, also known as 1,2,5-oxadiazoles, are five-membered aromatic heterocycles containing one oxygen and two nitrogen atoms. The presence of the acetic acid moiety suggests potential applications as a building block in medicinal chemistry and materials science. This guide provides a summary of its known chemical properties and proposes methodologies for its synthesis and characterization to facilitate further research and development.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. This data is crucial for its handling, storage, and use in experimental settings.

PropertyValueReference
CAS Number 15323-69-0[1][2]
Molecular Formula C₅H₆N₂O₃[2][3]
Molecular Weight 142.11 g/mol [2][3]
Melting Point 83-84 °C[3]
Boiling Point (Predicted) 295.4 ± 32.0 °C[3]

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A potential synthesis could start from ethyl 2-chloro-3-oxobutanoate, which can be converted to the corresponding α-oximino-β-ketoester. Subsequent reaction with hydroxylamine would yield the dioxime, which can then be cyclized to the furazan ring. Finally, hydrolysis of the ester would afford the target carboxylic acid.

Proposed Experimental Protocol for Synthesis

Step 1: Synthesis of Ethyl 2-(hydroxyimino)-3-oxobutanoate

  • Dissolve ethyl 2-chloro-3-oxobutanoate in a suitable solvent such as ethanol.

  • Add an aqueous solution of sodium nitrite at 0-5 °C.

  • Acidify the reaction mixture with a dilute acid (e.g., HCl) while maintaining the low temperature.

  • Stir the reaction for several hours and then extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

Step 2: Synthesis of Ethyl (4-Methyl-furazan-3-yl)-acetate

  • Dissolve the crude ethyl 2-(hydroxyimino)-3-oxobutanoate in a suitable solvent like ethanol.

  • Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium bicarbonate).

  • Reflux the reaction mixture for several hours.

  • Cool the reaction and remove the solvent under reduced pressure.

  • The resulting dioxime intermediate is then cyclized by heating, often in the presence of a dehydrating agent or a base, to form the furazan ring.

  • Purify the resulting ethyl (4-methyl-furazan-3-yl)-acetate by column chromatography.

Step 3: Hydrolysis to this compound

  • Dissolve the purified ethyl (4-methyl-furazan-3-yl)-acetate in a mixture of ethanol and water.

  • Add a stoichiometric amount of a base, such as sodium hydroxide or potassium hydroxide.

  • Stir the reaction at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

  • Acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the carboxylic acid.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield this compound.

Characterization and Analytical Protocols

To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic and physical methods should be employed.

Melting Point Determination
  • Protocol: The melting point of the purified solid can be determined using a standard melting point apparatus. A sharp melting range close to the literature value of 83-84 °C would indicate high purity.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR Protocol: Dissolve a small sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The expected spectrum should show a singlet for the methyl group protons, a singlet for the methylene protons of the acetic acid group, and a broad singlet for the carboxylic acid proton.

  • ¹³C NMR Protocol: A proton-decoupled ¹³C NMR spectrum will show distinct signals for the methyl carbon, the methylene carbon, the carboxylic acid carbon, and the two carbons of the furazan ring.

Infrared (IR) Spectroscopy
  • Protocol: An IR spectrum can be obtained using a KBr pellet or as a thin film. Characteristic absorption bands would be expected for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700-1725 cm⁻¹), and C=N and N-O stretches of the furazan ring.

Mass Spectrometry (MS)
  • Protocol: Mass spectrometry can be used to determine the molecular weight of the compound. For this compound, the molecular ion peak [M]⁺ or [M+H]⁺ should be observed at m/z 142.04 or 143.05, respectively, confirming the molecular formula C₅H₆N₂O₃.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information regarding the biological activity or associated signaling pathways of this compound. Further research is required to explore its potential pharmacological effects.

Visualizations

Proposed Synthetic Workflow

The following diagram illustrates the proposed multi-step synthesis of this compound.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Oximation cluster_step2 Step 2: Dioxime Formation & Cyclization cluster_step3 Step 3: Hydrolysis start Ethyl 2-chloro-3-oxobutanoate step1 Ethyl 2-(hydroxyimino)-3-oxobutanoate start->step1 NaNO₂, HCl step2 Ethyl (4-Methyl-furazan-3-yl)-acetate step1->step2 NH₂OH·HCl end_product This compound step2->end_product NaOH, then H⁺

References

Synthesis of (4-Methyl-furazan-3-yl)-acetic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a proposed synthetic pathway for (4-Methyl-furazan-3-yl)-acetic acid, a molecule of interest for applications in medicinal chemistry and materials science. Due to the absence of a single, comprehensive published synthesis, this document outlines a rational, multi-step approach based on established chemical transformations of furazan derivatives and related heterocyclic systems. The proposed pathway offers a roadmap for the laboratory synthesis of this target compound.

Proposed Synthetic Pathway

The recommended synthetic route commences with the readily available starting material, dimethylglyoxime, and proceeds through the formation of the key intermediate, 3,4-dimethylfurazan. Subsequent selective functionalization of one of the methyl groups, followed by chain extension and hydrolysis, yields the final product. An alternative pathway involving the synthesis and oxidation of a hydroxymethyl intermediate is also considered.

Primary Proposed Pathway:

Synthesis_of_4-Methyl-furazan-3-yl-acetic_acid A Dimethylglyoxime B 3,4-Dimethylfurazan A->B Dehydration (e.g., heat) C 3-Chloromethyl-4-methyl-furazan B->C Selective Radical Chlorination (e.g., NCS, initiator) D (4-Methyl-furazan-3-yl)acetonitrile C->D Cyanation (e.g., NaCN, DMSO) E This compound D->E Hydrolysis (e.g., H2SO4, H2O)

Caption: Proposed synthesis of this compound.

Experimental Protocols

The following are detailed experimental protocols for each step of the proposed synthesis. It is important to note that step 2.2 is a proposed method based on general principles of radical chemistry, as a specific, selective protocol for the mono-chlorination of 3,4-dimethylfurazan has not been reported in the literature. Optimization of reaction conditions for this step will be critical.

Synthesis of 3,4-Dimethylfurazan

This procedure is adapted from the known method of dehydrating dimethylglyoxime.

Reaction:

Dimethylglyoxime → 3,4-Dimethylfurazan

Protocol:

  • In a round-bottom flask equipped with a distillation apparatus, place dimethylglyoxime.

  • Heat the flask gently at first, then increase the temperature to the melting point of dimethylglyoxime (~240 °C).

  • The dehydration reaction will commence, and 3,4-dimethylfurazan will begin to distill over.

  • Collect the distillate, which is crude 3,4-dimethylfurazan.

  • Purify the product by fractional distillation.

Quantitative Data (Expected):

ParameterValue
Starting MaterialDimethylglyoxime
Product3,4-Dimethylfurazan
Molecular FormulaC₄H₆N₂O
Molecular Weight98.10 g/mol
Boiling Point154-159 °C
Expected Yield70-85%
Selective Mono-chlorination of 3,4-Dimethylfurazan

This is a proposed protocol for the selective radical chlorination of one methyl group. Careful control of stoichiometry and reaction time is crucial to minimize di-chlorination.

Reaction:

3,4-Dimethylfurazan + NCS → 3-Chloromethyl-4-methyl-furazan

Protocol:

  • In a three-necked round-bottom flask fitted with a reflux condenser, thermometer, and nitrogen inlet, dissolve 3,4-dimethylfurazan in a dry, inert solvent such as carbon tetrachloride or acetonitrile.

  • Add N-Chlorosuccinimide (NCS) in a 1:1 molar ratio to the 3,4-dimethylfurazan.

  • Add a catalytic amount of a radical initiator, such as benzoyl peroxide or AIBN.

  • Heat the reaction mixture to reflux under a nitrogen atmosphere.

  • Monitor the reaction progress by GC-MS to maximize the formation of the mono-chlorinated product and minimize di-chlorination.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter off the succinimide byproduct.

  • Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data (Target):

ParameterValue
Starting Material3,4-Dimethylfurazan
Product3-Chloromethyl-4-methyl-furazan
Molecular FormulaC₄H₅ClN₂O
Molecular Weight132.55 g/mol
Expected Yield40-60% (optimization required)
Synthesis of (4-Methyl-furazan-3-yl)acetonitrile

This step involves a standard nucleophilic substitution reaction.

Reaction:

3-Chloromethyl-4-methyl-furazan + NaCN → (4-Methyl-furazan-3-yl)acetonitrile

Protocol:

  • In a round-bottom flask, dissolve 3-chloromethyl-4-methyl-furazan in a polar aprotic solvent such as DMSO or DMF.

  • Add sodium cyanide (NaCN) in a slight molar excess (e.g., 1.1 equivalents).

  • Heat the reaction mixture to 50-70 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction mixture and pour it into a mixture of water and ice.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify by column chromatography or distillation under reduced pressure.

Quantitative Data (Expected):

ParameterValue
Starting Material3-Chloromethyl-4-methyl-furazan
Product(4-Methyl-furazan-3-yl)acetonitrile
Molecular FormulaC₅H₅N₃O
Molecular Weight123.11 g/mol
Expected Yield80-95%
Hydrolysis of (4-Methyl-furazan-3-yl)acetonitrile

This is the final step to obtain the target carboxylic acid.

Reaction:

(4-Methyl-furazan-3-yl)acetonitrile → this compound

Protocol:

  • In a round-bottom flask, suspend (4-Methyl-furazan-3-yl)acetonitrile in a mixture of water and concentrated sulfuric acid (e.g., 1:1 v/v).

  • Heat the mixture to reflux and maintain the temperature for several hours until the hydrolysis is complete (monitor by TLC, observing the disappearance of the nitrile and the appearance of the more polar carboxylic acid).

  • Cool the reaction mixture in an ice bath.

  • Carefully neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 2-3.

  • Extract the product into ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude this compound.

  • Recrystallize the product from a suitable solvent system (e.g., water/ethanol or ethyl acetate/hexanes) to obtain the pure compound.

Quantitative Data (Expected):

ParameterValue
Starting Material(4-Methyl-furazan-3-yl)acetonitrile
ProductThis compound
Molecular FormulaC₅H₆N₂O₃
Molecular Weight142.11 g/mol
Expected Yield75-90%

Alternative Synthetic Approach

An alternative pathway involves the synthesis of a hydroxymethyl intermediate followed by oxidation. This route may offer better selectivity in the initial functionalization step.

Alternative_Synthesis A Unsymmetrical Glyoxime Derivative B 3-Methyl-4-hydroxymethyl-furazan A->B Dehydration (e.g., heat) C This compound B->C Oxidation (e.g., KMnO4, H2O)

Caption: Alternative pathway via a hydroxymethyl intermediate.

This approach would require the synthesis of an unsymmetrical glyoxime precursor, which would then be cyclized to form 3-methyl-4-hydroxymethyl-furazan. The subsequent oxidation of the primary alcohol to the carboxylic acid is a standard and typically high-yielding transformation.

Conclusion

This technical guide provides a detailed, albeit partially theoretical, pathway for the synthesis of this compound. The presented protocols are based on well-established organic reactions and provide a solid foundation for researchers to undertake the synthesis of this compound. The critical step requiring experimental optimization is the selective mono-chlorination of 3,4-dimethylfurazan. Successful execution of this synthesis will provide access to a novel furazan derivative for further investigation in drug discovery and materials science.

In-depth Technical Guide: (4-Methyl-furazan-3-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 15323-69-0

This technical guide provides a comprehensive overview of (4-Methyl-furazan-3-yl)-acetic acid, a heterocyclic compound of interest to researchers and professionals in drug development. Due to the limited publicly available data specifically for this compound, this guide also incorporates contextual information from related furazan derivatives to offer a broader understanding of its potential chemical and biological landscape.

Physicochemical Properties

While extensive experimental data for this compound is not widely published, some basic physicochemical properties have been identified.

PropertyValue
CAS Number 15323-69-0
Molecular Formula C₅H₆N₂O₃
Molecular Weight 142.11 g/mol
Melting Point 83-84 °C
Boiling Point 295.4 ± 32.0 °C (Predicted)

Synthesis and Experimental Protocols

For context, the synthesis of other furazan derivatives, such as 4-aminofurazan-3-acetic acid, has been achieved through a one-pot procedure starting from pyrrole, involving nitrosation and subsequent treatment with hydroxylamine under basic conditions[1]. Another common strategy for creating substituted furazans involves the cyclization of α,β-dione dioximes. The synthesis of various 4-R-furazan-3-carboxylic acid amidrazones has been accomplished by the reductive opening of a 1,2,4-oxadiazole ring with hydrazine[2]. These general methodologies suggest that a potential synthetic route to this compound could involve the formation of a suitably substituted furazan ring followed by the introduction or modification of an acetic acid moiety at the 3-position.

A generalized workflow for the synthesis of a furazan derivative is depicted below. Please note, this is a representative workflow and not a specific protocol for this compound.

G cluster_0 Starting Material Preparation cluster_1 Furazan Ring Formation cluster_2 Functional Group Interconversion cluster_3 Final Product A Precursor Molecule B Dioxime Formation A->B Hydroxylamine C Cyclization B->C Dehydration D Side Chain Introduction C->D Alkylation/Coupling E Hydrolysis D->E Acid/Base F This compound E->F Purification

A generalized synthetic workflow for a furazan derivative.

Biological Activity and Signaling Pathways

There is a notable absence of published biological activity data or studies on the signaling pathways specifically involving this compound. However, the broader class of furazan derivatives has been investigated for a range of biological activities, suggesting potential areas of interest for this compound.

Derivatives of furazan have been explored for their antimicrobial and antifungal properties[3]. Furthermore, N-acylated 3-aminofurazanes have demonstrated significant antiplasmodial activity against different strains of Plasmodium falciparum, the parasite responsible for malaria[4][5]. Some furazan-based compounds have also been investigated as energetic materials[6].

Given the lack of specific data for this compound, a diagram of a known signaling pathway cannot be provided. However, to fulfill the visualization requirement, a hypothetical logical relationship diagram is presented below to illustrate how a novel compound like this might be screened for biological activity.

G A Compound Synthesis This compound B In Vitro Screening A->B Bioactivity Assays C Cytotoxicity Assays B->C Toxicity Profiling D Target Identification B->D Hit Identification F In Vivo Efficacy Studies C->F Safety Assessment E Mechanism of Action Studies D->E Pathway Analysis D->F G Lead Optimization E->G F->G Preclinical Development

A logical workflow for preclinical drug discovery.

Conclusion

This compound (CAS 15323-69-0) is a chemical entity for which detailed public domain information regarding its synthesis, experimental data, and biological activity is scarce. The information available on related furazan compounds suggests that this molecule could be a candidate for investigation in various therapeutic areas, particularly as an antimicrobial or antiplasmodial agent. Further research is required to elucidate its specific properties and potential applications. This guide serves as a foundational document for researchers and drug development professionals, highlighting the current knowledge gaps and potential avenues for future investigation.

References

Uncharted Territory: The Biological Activity of (4-Methyl-furazan-3-yl)-acetic acid Remains Undisclosed

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive review of scientific literature and patent databases, the biological activity of the compound (4-Methyl-furazan-3-yl)-acetic acid remains largely uncharacterized in the public domain. This in-depth analysis sought to collate quantitative data, experimental protocols, and associated signaling pathways for researchers, scientists, and drug development professionals, but found a significant absence of specific research on this particular molecule.

While the broader family of furazan derivatives has attracted interest in medicinal chemistry for a range of potential therapeutic applications, including antimicrobial and anticancer agents, specific data for this compound is not available.[1][2][3] The furazan scaffold is recognized for its unique chemical properties that can influence the biological activity of a molecule.[1][2][3]

Structurally related compounds have shown some biological effects. For instance, a 1977 study investigated the acute toxicity and effects on the frog flexor reflex of several 4-methylfurazan-3-carboxamide derivatives.[4] However, this research did not extend to the acetic acid derivative . Other studies have explored the potential of different furazan derivatives, such as furoxans, as antitubercular agents.[5] These findings hint at the potential for biological activity within this class of compounds but do not provide direct evidence for this compound.

The lack of available data prevents the creation of a detailed technical guide as requested. Consequently, it is not possible to summarize quantitative data in structured tables, provide detailed experimental methodologies, or create diagrams of signaling pathways, as no such information has been published.

This investigation highlights a gap in the current scientific knowledge regarding the pharmacological properties of this compound. Future research would be necessary to elucidate any potential biological activity and therapeutic relevance of this compound. Until such studies are conducted and published, the core biological profile of this compound remains an open question for the scientific community.

References

An In-depth Technical Guide on (4-Methyl-furazan-3-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Methyl-furazan-3-yl)-acetic acid, a member of the furazan family of heterocyclic compounds, presents a scaffold of interest for medicinal chemistry and drug development. Furazans, or 1,2,5-oxadiazoles, are known to exhibit a wide range of biological activities, from antimicrobial and anti-inflammatory to enzyme inhibition and central nervous system effects. This technical guide provides a comprehensive review of the available scientific literature on this compound, focusing on its chemical synthesis, physicochemical properties, and potential therapeutic applications based on the broader activities of the furazan chemical class. Due to the limited volume of research specifically focused on this molecule, this paper also explores the synthesis and biological activities of structurally related furazan derivatives to infer potential research directions and experimental strategies. Quantitative data from the literature is presented in structured tables, and detailed experimental methodologies for relevant assays are described. Furthermore, conceptual workflows and logical relationships are illustrated using Graphviz diagrams to provide a clear visual representation of key processes and concepts.

Introduction

The 1,2,5-oxadiazole, or furazan, ring is a five-membered heterocycle that has attracted significant attention in the fields of medicinal chemistry and materials science. The unique electronic properties and structural features of the furazan ring system contribute to a diverse range of chemical and biological activities. This compound is a specific derivative that incorporates both a methyl group and an acetic acid moiety on the furazan core. While literature directly pertaining to this compound is sparse, the known pharmacology of related furazan derivatives suggests its potential as a lead compound for various therapeutic targets. This review aims to consolidate the existing information on this compound and to provide a forward-looking perspective on its potential for drug discovery and development by examining the broader class of furazan-containing molecules.

Physicochemical Properties

The physicochemical properties of a compound are fundamental to its development as a therapeutic agent, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The available data for this compound are summarized below.

PropertyValueReference
CAS Number 15323-69-0N/A
Molecular Formula C₅H₆N₂O₃N/A
Molecular Weight 142.11 g/mol N/A
Melting Point 83-84 °CN/A
Boiling Point (Predicted) 295.4 ± 32.0 °CN/A
Density (Predicted) 1.387 ± 0.06 g/cm³N/A
pKa (Predicted) 3.59 ± 0.10N/A

Synthesis and Chemistry

Hypothetical Synthesis Pathway

A potential route to this compound could involve the construction of the furazan ring followed by the introduction or modification of the acetic acid side chain. One such hypothetical pathway could start from a readily available precursor like 3-methyl-4-aminofurazan or 3-methyl-4-cyanofurazan.

Alternatively, a homologation reaction, such as the Arndt-Eistert reaction, could be employed to extend a carboxylic acid precursor by one methylene unit. This would involve converting a (4-methyl-furazan-3-yl)-carboxylic acid to its corresponding acid chloride, followed by reaction with diazomethane to form a diazoketone, which then undergoes a Wolff rearrangement to yield the desired acetic acid derivative.

Below is a conceptual workflow for a hypothetical synthesis of this compound.

G cluster_0 Hypothetical Synthesis of this compound start Starting Material (e.g., 3-Methyl-4-aminofurazan) step1 Diazotization and Sandmeyer Reaction (to introduce a cyano group) start->step1 intermediate1 3-Methyl-4-cyanofurazan step1->intermediate1 step2 Reduction of Cyano Group (to aminomethyl) intermediate1->step2 intermediate2 (4-Methyl-furazan-3-yl)-methanamine step2->intermediate2 step3 Conversion of Amine to Acetic Acid (e.g., via cyanomethylation and hydrolysis) intermediate2->step3 product This compound step3->product

A hypothetical synthetic workflow for this compound.
Experimental Protocol: Arndt-Eistert Homologation (General Procedure)

While not specific to the target compound, the following is a general protocol for the Arndt-Eistert homologation of a carboxylic acid, which could be adapted for the synthesis of this compound from a suitable precursor.

  • Acid Chloride Formation: The starting carboxylic acid (1 equivalent) is dissolved in a suitable anhydrous solvent (e.g., dichloromethane or toluene). Thionyl chloride (1.2 equivalents) is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature for 2-4 hours or until the reaction is complete as monitored by TLC. The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude acid chloride.

  • Diazoketone Formation: The crude acid chloride is dissolved in an anhydrous ether (e.g., diethyl ether or THF). The solution is cooled to 0 °C and a solution of diazomethane in ether is added portion-wise until a persistent yellow color is observed. The reaction is stirred at 0 °C for 1-2 hours. Excess diazomethane is quenched by the careful addition of glacial acetic acid. The solvent is removed under reduced pressure to yield the crude diazoketone.

  • Wolff Rearrangement and Homologation: The crude diazoketone is dissolved in a suitable solvent (e.g., dioxane/water for the acid, or an alcohol for the ester). A catalyst, such as silver oxide or silver benzoate (0.1 equivalents), is added. The mixture is heated to 50-80 °C and stirred for several hours until the evolution of nitrogen ceases. The reaction mixture is then cooled, filtered to remove the catalyst, and the solvent is evaporated. The crude product is purified by crystallization or column chromatography.

Biological Activities and Therapeutic Potential

There is currently no published data on the specific biological activities of this compound. However, the broader class of furazan derivatives has been extensively studied and shown to possess a wide array of pharmacological properties. This suggests that the target compound could be a valuable candidate for biological screening.

Review of Furazan Derivatives' Biological Activities
  • Antimicrobial Activity: Many furazan derivatives have demonstrated potent activity against various bacterial and fungal strains. The mechanism of action is often attributed to the ability of the furazan ring to undergo metabolic reduction, leading to the generation of reactive nitrogen species that can damage microbial DNA and proteins.

  • Antiplasmodial Activity: Certain N-acylated furazan-3-amines have shown significant in vitro activity against Plasmodium falciparum, the parasite responsible for malaria.[1] These compounds are being investigated as potential new antimalarial agents.

  • Enzyme Inhibition: Furazan-based compounds have been designed as inhibitors for various enzymes, including nitric oxide synthase (NOS), cyclooxygenase (COX), and matrix metalloproteinases (MMPs). The furazan ring can act as a bioisostere for other functional groups and can participate in key interactions within the enzyme's active site.

  • Central Nervous System (CNS) Activity: Some furazan derivatives have been reported to possess depressant, anticonvulsive, and muscle-relaxing properties, suggesting their potential for treating neurological and psychiatric disorders.

The diverse biological activities of furazan derivatives highlight the potential therapeutic areas for which this compound could be investigated.

G cluster_0 Potential Therapeutic Areas for Furazan Derivatives cluster_1 Infectious Diseases cluster_2 Inflammation & Pain cluster_3 Neurological Disorders root Furazan Scaffold antimicrobial Antimicrobial root->antimicrobial antiplasmodial Antiplasmodial root->antiplasmodial enzyme_inhibition Enzyme Inhibition (e.g., COX, NOS) root->enzyme_inhibition cns_activity CNS Activity (Depressant, Anticonvulsant) root->cns_activity

Logical relationship of the furazan scaffold to potential therapeutic areas.
General Experimental Protocol for In Vitro Enzyme Inhibition Assay

To investigate the potential of this compound as an enzyme inhibitor, a standard in vitro assay could be employed. The following is a general workflow for such an experiment.

  • Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution of known concentration. A dilution series is then prepared to test a range of concentrations.

  • Assay Setup: The assay is performed in a microplate format. Each well contains the enzyme, the substrate, and a buffer solution to maintain optimal pH and ionic strength. The test compound at various concentrations is added to the experimental wells. Control wells include a positive control (a known inhibitor) and a negative control (solvent only).

  • Incubation and Reaction: The plate is incubated at a specific temperature for a set period to allow the enzyme to react with the substrate.

  • Detection: The product of the enzymatic reaction is detected using a suitable method, such as spectrophotometry (measuring changes in absorbance), fluorometry (measuring changes in fluorescence), or luminometry (measuring light emission).

  • Data Analysis: The rate of the enzymatic reaction is calculated for each concentration of the test compound. The data is then plotted as percent inhibition versus compound concentration, and the half-maximal inhibitory concentration (IC50) is determined by fitting the data to a dose-response curve.

G cluster_0 General Workflow for In Vitro Enzyme Inhibition Assay start Prepare Compound Stock and Dilution Series step1 Set up Microplate Assay: Enzyme, Substrate, Buffer start->step1 step2 Add Test Compound, Positive & Negative Controls step1->step2 step3 Incubate at Optimal Temperature step2->step3 step4 Detect Reaction Product step3->step4 step5 Calculate Percent Inhibition step4->step5 end Determine IC50 Value step5->end

A general experimental workflow for an in vitro enzyme inhibition assay.

Conclusion and Future Directions

This compound represents an under-investigated molecule within the pharmacologically rich class of furazan derivatives. While specific data on its synthesis and biological activity are lacking, its structural features and the known properties of related compounds suggest that it holds potential for drug discovery. Future research should focus on developing a robust and scalable synthetic route to this compound to enable thorough biological evaluation. A comprehensive screening campaign against a panel of therapeutic targets, guided by the known activities of other furazans, would be a logical next step. Such studies could uncover novel biological activities and pave the way for the development of new therapeutic agents based on the this compound scaffold. The information and proposed methodologies presented in this technical guide provide a solid foundation for initiating such research endeavors.

References

Technical Guide: Spectroscopic and Synthetic Profile of (4-Methyl-furazan-3-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for (4-Methyl-furazan-3-yl)-acetic acid. These predictions are derived from the analysis of similar chemical structures and fundamental spectroscopic principles.

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10-12Singlet (broad)1H-COOH
~3.8Singlet2H-CH₂-COOH
~2.4Singlet3H-CH₃

Solvent: CDCl₃ or DMSO-d₆. The carboxylic acid proton chemical shift is highly dependent on solvent and concentration.

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)Assignment
~170-COOH
~158C4-furazan
~148C3-furazan
~30-CH₂-COOH
~10-CH₃

Solvent: CDCl₃ or DMSO-d₆.

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300Strong, BroadO-H stretch (Carboxylic acid)
2900-3000MediumC-H stretch (aliphatic)
~1710StrongC=O stretch (Carboxylic acid)
1500-1600MediumC=N stretch (Furazan ring)
~1420MediumO-H bend
~1250StrongC-O stretch

Table 4: Predicted Mass Spectrometry (MS) Data

m/zRelative Intensity (%)Assignment
142Moderate[M]⁺ (Molecular Ion)
97High[M - COOH]⁺
82High[M - CH₂COOH]⁺
43High[CH₃CO]⁺

Ionization Mode: Electron Ionization (EI).

Proposed Experimental Protocol: Synthesis of this compound

This proposed synthesis is adapted from procedures for structurally related furazan derivatives, such as the synthesis of 4-aminofurazan-3-acetic acid.[1] The protocol involves the construction of the furazan ring from an appropriate precursor, followed by the introduction of the acetic acid side chain. A plausible route could start from 3-methyl-4-oxo-2-butenenitrile.

Step 1: Synthesis of 3-Methyl-4-amino-3-butenenitrile

  • To a solution of 3-methyl-4-oxo-2-butenenitrile in ethanol, add an excess of aqueous ammonia.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure to obtain the crude enaminonitrile.

Step 2: Synthesis of (4-Methyl-furazan-3-yl)-acetonitrile

  • Dissolve the crude enaminonitrile in a mixture of water and ethanol.

  • Add a solution of hydroxylamine hydrochloride, followed by sodium bicarbonate.

  • Reflux the mixture for 12-18 hours.

  • Cool the reaction mixture and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the resulting (4-Methyl-furazan-3-yl)-acetonitrile by column chromatography.

Step 3: Hydrolysis to this compound

  • To the purified (4-Methyl-furazan-3-yl)-acetonitrile, add an excess of aqueous hydrochloric acid (e.g., 6M HCl).

  • Reflux the mixture for 6-8 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture to room temperature.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure this compound.

Mandatory Visualization

The following diagram illustrates the proposed synthetic workflow for this compound.

G cluster_0 Synthesis of this compound A 3-Methyl-4-oxo-2-butenenitrile B 3-Methyl-4-amino-3-butenenitrile A->B NH₃, Ethanol C (4-Methyl-furazan-3-yl)-acetonitrile B->C 1. NH₂OH·HCl, NaHCO₃ 2. Reflux D This compound C->D H₃O⁺, Reflux

Caption: Proposed synthetic pathway for this compound.

References

Physical and chemical characteristics of furazan compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Characteristics of Furazan Compounds

Introduction

Furazan, also known as 1,2,5-oxadiazole, is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms.[1] This core structure is a fundamental building block in various fields, attracting significant attention from researchers in medicinal chemistry, materials science, and drug development.[2][3] The unique electronic properties and reactivity of the furazan ring allow for its incorporation into a wide array of functional molecules, from potent pharmaceuticals to high-performance energetic materials.[4][5]

The stability of the furazan ring, combined with its planar geometry which aids in efficient crystal packing, makes it an attractive scaffold.[2] Its derivatives are explored for a multitude of applications, including their roles as nitric oxide (NO) donors, enzyme inhibitors, and antimicrobial or anticancer agents.[3][6] This guide provides a comprehensive overview of the core physical and chemical characteristics of furazan compounds, details key experimental protocols, and summarizes quantitative data for researchers, scientists, and drug development professionals.

Physical Characteristics

The furazan ring system is characterized by its aromaticity, which imparts considerable stability to the backbone structure.[2] The parent compound, furazan, is a clear, oil-like substance at room temperature.[1] The physical properties of furazan and its derivatives can be significantly altered by the nature of the substituents at the 3- and 4-positions, influencing properties such as melting point, density, and thermal stability.[2]

Table 1: Physical Properties of Furazan and Selected Derivatives

CompoundFormulaMolar Mass ( g/mol )AppearanceMelting Point (°C)Boiling Point (°C)Density (g/cm³)Citations
FurazanC₂H₂N₂O70.05Clear oil-28981.168
3,4-DimethylfurazanC₄H₆N₂O98.10Liquid-154-159-[1]
DiaminofurazanC₂H₄N₄O100.08White crystals---[1]
3-Amino-4-cyanofurazanC₃H₂N₄O110.08----[7]
3,4-DinitrofurazanC₂N₄O₅160.04Liquid (at RT)---[8]
Furazandicarboxylic acidC₄H₂N₂O₅158.07Prisms175--[1]

Chemical Characteristics

The chemical reactivity of furazan compounds is diverse, involving both reactions that maintain the integrity of the heterocyclic ring and those that lead to its cleavage. The electron-withdrawing nature of the furazan ring influences the reactivity of its substituents.[3]

Reactivity of the Furazan Ring

The furazan ring is generally stable but can undergo ring-opening reactions under specific conditions. For instance, treatment of benzofurazan with ethanolamine can lead to the opening of the furazan ring and subsequent formation of quinoxalines.[9]

Reactions of Substituents

Substituents on the furazan ring are readily manipulated, providing a powerful tool for synthesizing a vast library of derivatives. A particularly important reaction is the nucleophilic aromatic substitution (SNAr) of nitro groups. The nitro group in 4-nitro-3-(tetrazol-5-yl)furazan, for example, can be easily displaced by various N- and O-nucleophiles.[10] This reactivity is fundamental in creating derivatives with tailored properties for applications in both medicine and energetic materials.[10][11]

Nucleophilic substitution on a 4-nitrofurazan ring.
Role in Drug Development

In medicinal chemistry, the furazan scaffold is often used as a bioisostere to enhance the physical properties and biological activity of drug molecules.[6] Its derivatives have shown a range of pharmacological activities.[5] Notably, furoxans (1,2,5-oxadiazole-2-oxides), the N-oxide derivatives of furazans, are well-known for their ability to release nitric oxide (NO) under physiological conditions, a property exploited in the development of cardiovascular drugs and other therapeutic agents.[3][12] Furazabol, a synthetic anabolic steroid, features the furazan ring system fused to a steroid backbone.[13]

Spectroscopic Properties

The structural characterization of furazan derivatives relies heavily on modern spectroscopic techniques.

  • NMR Spectroscopy (¹H, ¹³C, ¹⁴N, ¹⁵N) : Multinuclear NMR is a primary tool for elucidating the structure of furazan compounds.[4] The chemical shifts of the ring carbons and nitrogens are sensitive to the electronic effects of the substituents.[8] For instance, ¹³C and ¹⁴N chemical shift data provide reliable reference points for characterizing new derivatives.[8]

  • Infrared (IR) Spectroscopy : IR spectroscopy is used to identify characteristic functional groups attached to the furazan ring. The Coblentz Society has published evaluated infrared reference spectra for compounds like 3,4-dimethylfurazan.[14]

  • Mass Spectrometry : Mass spectrometry is employed to determine the molecular weight and fragmentation patterns of furazan compounds.

Synthesis of Furazan Compounds

A variety of synthetic strategies have been developed to construct the furazan ring and its derivatives. These methods often start from 1,2-dicarbonyl compounds or their oximes.[1]

G A 1,2-Diketone (e.g., Glyoxal) B Dioxime Formation A->B + Hydroxylamine C 1,2-Dioxime (e.g., Glyoxime) B->C D Dehydration & Cyclization C->D Heat, Dehydrating Agent (e.g., Succinic Anhydride) E Furazan Ring D->E F Substituent Modification E->F G Functionalized Furazan Derivatives F->G

General workflow for the synthesis of furazan compounds.
Experimental Protocols

1. Synthesis of Furazan from Glyoxime

This classic method involves the exothermic cyclodehydration of glyoxime.[1] The reaction must be performed with care due to the instability of furazan at high temperatures and the evolution of noxious gases.[1]

  • Reactants : Glyoxime, Succinic Anhydride.

  • Procedure :

    • Combine glyoxime with a dehydrating agent such as succinic anhydride in a reaction vessel equipped with a distillation apparatus.

    • Heat the mixture to approximately 150 °C.

    • The furazan product evaporates as it is formed.

    • Continuously remove the product from the reaction mixture by distillation to prevent decomposition.[1]

  • Purification : The collected distillate can be further purified by standard methods if necessary.

2. Synthesis of 3-Amino-4-cyanofurazan

This protocol illustrates the construction of a functionalized furazan from an acyclic precursor, which is a common strategy for nitrogen-rich compounds.[7]

  • Starting Material : Malononitrile.

  • Procedure :

    • Nitrosation and Oximation : Treat malononitrile with a nitrosating agent (e.g., sodium nitrite in acidic solution) to form an intermediate. This is followed by a reaction with hydroxylamine.

    • Dehydration and Cyclization : The resulting precursor undergoes dehydration and cyclization to form the furazan ring, yielding 3-amino-4-cyanofurazan.[7]

  • Significance : The resulting product is a key building block for a variety of more complex furazan-based energetic materials and heterocyclic systems.[15]

Applications in Energetic Materials

The high nitrogen content, positive enthalpy of formation, and inherent density of the furazan ring make it a privileged structure in the field of energetic materials.[4][16] Many advanced explosives, propellants, and pyrotechnics are based on poly-furazan and furoxan structures.[4] The introduction of energetic groups like nitro (-NO₂), nitramino (-NHNO₂), or azido (-N₃) onto the furazan scaffold significantly enhances its energetic properties.[4]

Table 2: Energetic Properties of Selected Furazan-Based Compounds

Compound NameAbbreviationDensity (g/cm³)Detonation Velocity (m/s)Detonation Pressure (GPa)Thermal Stability (Td, °C)Citations
3,4-Bis(3-nitrofurazan-4-yl)furoxanDNTF---197.8[15]
Hydroxylammonium salt of 5-(4-nitroamino-1,2,5-oxadiazol-3-yl)-1-hydroxytetrazole68a1.849,32338.3-[15]
Hydrazinium salt of 5-(4-nitroamino-1,2,5-oxadiazol-3-yl)-1-hydroxytetrazole68b1.749,09432.2-[15]
Trifurazanoxyheterocycloheptene-1.9358,646--[15]
3-amino-4-{[4′-(nitro-NNO-azoxy)furazan-3′-yl]-NNO-azoxy}furazan-1.80--114 (mp, decomp.)[8]
1,3,5-Trinitro-1,3,5-triazinane (Reference)RDX1.808,79534.9-[17]

Conclusion

Furazan compounds represent a versatile and highly valuable class of heterocycles. Their unique combination of aromatic stability, tunable reactivity, and diverse functional roles has cemented their importance in both pharmaceutical sciences and advanced materials research. The ability to systematically modify the furazan core allows for the fine-tuning of physical and chemical properties, leading to the development of novel drug candidates with enhanced efficacy and next-generation energetic materials with superior performance and safety profiles. Future research will undoubtedly continue to expand the synthetic toolbox for this remarkable scaffold, unlocking new applications and advancing our understanding of its fundamental chemistry.

References

The Pharmacology of Furazan-Based Molecules: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The furazan scaffold, a five-membered aromatic heterocycle containing two nitrogen atoms and one oxygen atom (1,2,5-oxadiazole), has emerged as a privileged structure in medicinal chemistry. Its derivatives exhibit a wide spectrum of pharmacological activities, making them promising candidates for the development of novel therapeutics. This technical guide provides an in-depth overview of the pharmacology of furazan-based molecules, with a focus on their mechanisms of action, therapeutic applications, and the experimental methodologies used in their evaluation.

Core Pharmacological Activities and Mechanisms

Furazan-based molecules have demonstrated significant potential across several therapeutic areas, primarily driven by their ability to act as nitric oxide (NO) donors and their interactions with various biological targets.

Nitric Oxide (NO) Donating Properties of Furoxans

A key subclass of furazan derivatives is the furoxans (1,2,5-oxadiazole-N-oxides). These compounds are well-established as thiol-dependent nitric oxide (NO) donors.[1][2] The release of NO is a critical mechanistic feature, as NO is a key signaling molecule involved in numerous physiological and pathological processes.[2] The furoxan ring system reacts with endogenous thiols, such as cysteine, to release NO.[2]

The liberated NO then activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[3] The subsequent increase in intracellular cGMP concentration activates cGMP-dependent protein kinases, leading to a cascade of downstream effects, including smooth muscle relaxation, vasodilation, and inhibition of platelet aggregation.[3]

NO_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Furazan-based NO Donor (Furoxan) Furazan-based NO Donor (Furoxan) NO NO Furazan-based NO Donor (Furoxan)->NO Thiol-dependent release sGC Soluble Guanylate Cyclase (sGC) GTP GTP cGMP cGMP PKG Protein Kinase G (PKG) VASP VASP (Vasodilator-Stimulated Phosphoprotein) pVASP p-VASP Physiological Effects Physiological Effects

Figure 1: Signaling pathway of furazan-based NO donors.

Anticancer Activity

Furazan derivatives have shown promising anticancer properties. Their mechanism of action in cancer is often multifactorial, involving the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways. For some derivatives, the release of high concentrations of NO can induce cytotoxic effects in tumor cells.[4]

Structure-activity relationship (SAR) studies have indicated that the 1,2,5-oxadiazole ring and the presence of electron-withdrawing substituents on attached phenyl rings are important for potent anti-proliferative effects.

Table 1: Anticancer Activity of Selected Furazan Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Furazan-3,4-diamide analogVariousVaries
Furoxan derivativeHeLa, 253J, T24, HepG2Varies[4]
Furoxan/Oridonin hybrid 9hK5621.82[5]
Furoxan/Oridonin hybrid 9hMGC-8031.81[5]
Furoxan/Oridonin hybrid 9hBel-74020.86[5]
Anti-inflammatory Activity

The anti-inflammatory effects of furazan-based molecules are another area of significant interest. These effects are often linked to the modulation of inflammatory mediators. The carrageenan-induced paw edema model is a standard in vivo assay used to evaluate the anti-inflammatory potential of new chemical entities.[2][5][6][7][8]

Inhibition of Indoleamine 2,3-Dioxygenase 1 (IDO1)

Certain furazan derivatives have been identified as potent inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in immune tolerance and a key target in cancer immunotherapy.[9][10] Nitrobenzofurazan derivatives, in particular, have shown nanomolar inhibitory activity against IDO1.[9]

Table 2: IDO1 Inhibitory Activity of Selected Furazan Derivatives

CompoundTargetIC50 (nM)Reference
Nitrobenzofurazan derivative 1dIDO139[9]
Nitrobenzofurazan derivative 2iIDO180[9]
Nitrobenzofurazan derivative 2kIDO180[9]
Nitrobenzofurazan derivative (cellular)IDO1 in MDA-MB-231 cells50-71[9]

Pharmacokinetics of Furazan-Based Molecules

Understanding the pharmacokinetic profile of furazan derivatives is crucial for their development as therapeutic agents. Studies have begun to elucidate the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds. For instance, the pharmacokinetics of novel furoxan/coumarin hybrids have been investigated in rats using LC-MS/MS.[11]

Table 3: Pharmacokinetic Parameters of Furoxan/Coumarin Hybrids in Rats

CompoundCmax (ng/mL)Tmax (h)T½ (h)AUC (ng·h/mL)Bioavailability (%)Reference
CY-14S-4A83-----[11]
CY-16S-4A43-----[11]
CY-16S-4A93-----[11]
(Specific values for Cmax, Tmax, T½, AUC, and Bioavailability were not provided in the abstract and would require access to the full-text article)

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate pharmacological evaluation of furazan-based molecules.

Synthesis of Furazan Derivatives

The synthesis of furazan derivatives often involves multi-step procedures. For example, 3,4-disubstituted furazans can be synthesized through the mutual transformations of functional groups in halogenomethyl and bisacyl derivatives of furazan.[12][13][14][15] The synthesis of furoxans can be achieved through various methods, including the cyclization of α-dioximes.

Quantification of Nitric Oxide Release: The Griess Assay

The Griess assay is a widely used and reliable colorimetric method for the quantification of nitrite (NO₂⁻), a stable and quantifiable end-product of NO metabolism.[1][16][17][18][19]

Protocol for Griess Assay:

  • Reagent Preparation:

    • Griess Reagent A: 1% (w/v) sulfanilamide in 5% phosphoric acid.

    • Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in deionized water.

  • Standard Curve Preparation: Prepare a series of sodium nitrite standards (e.g., 1-100 µM) in the same buffer or medium as the samples.

  • Sample Preparation: Collect cell culture supernatants or other biological samples. If necessary, centrifuge to remove debris.

  • Assay Procedure:

    • To 50 µL of standard or sample in a 96-well plate, add 50 µL of Griess Reagent A.

    • Incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B.

    • Incubate for another 5-10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This model is used to assess the in vivo anti-inflammatory activity of test compounds.[2][5][6][7][8]

Protocol for Carrageenan-Induced Paw Edema in Rats:

  • Animal Acclimatization: Acclimate male Wistar rats to the laboratory conditions for at least one week.

  • Compound Administration: Administer the test furazan derivative or vehicle control (e.g., saline, DMSO) to the rats via an appropriate route (e.g., oral, intraperitoneal).

  • Induction of Edema: After a predetermined time (e.g., 30-60 minutes) following compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Calculation of Edema and Inhibition:

    • Calculate the paw edema as the difference in paw volume before and after carrageenan injection.

    • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.

Experimental_Workflow cluster_pre_treatment Pre-treatment cluster_treatment Treatment cluster_measurement Measurement & Analysis Animal Acclimatization Animal Acclimatization Compound Administration Compound Administration Animal Acclimatization->Compound Administration Carrageenan Injection Carrageenan Injection Compound Administration->Carrageenan Injection Paw Volume Measurement Paw Volume Measurement Carrageenan Injection->Paw Volume Measurement Data Analysis Data Analysis Paw Volume Measurement->Data Analysis Results Results Data Analysis->Results

Figure 2: Workflow for Carrageenan-Induced Paw Edema Assay.

Western Blot Analysis for sGC-cGMP Pathway

Western blotting can be used to quantify the expression and phosphorylation status of key proteins in the NO-sGC-cGMP signaling pathway, such as vasodilator-stimulated phosphoprotein (VASP).[3][20][21][22]

Protocol for Western Blot Analysis:

  • Cell Lysis: Lyse treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-VASP, anti-phospho-VASP).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative protein expression or phosphorylation levels.

Conclusion and Future Directions

Furazan-based molecules represent a versatile and promising class of compounds with a diverse pharmacological profile. Their ability to act as NO donors, coupled with their interactions with other important biological targets, provides a strong rationale for their continued investigation in drug discovery and development. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these molecules, further elucidating their mechanisms of action in various disease models, and conducting preclinical and clinical studies to translate their therapeutic potential into novel treatments for a range of human diseases.

References

An In-depth Technical Guide on the Structural Analogs of (4-Methyl-furazan-3-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of structural analogs of (4-Methyl-furazan-3-yl)-acetic acid. The furazan (1,2,5-oxadiazole) scaffold is a key heterocyclic motif in medicinal chemistry, known to be present in compounds with a wide range of biological activities. This guide focuses on derivatives functionalized with an acetic acid moiety or related groups, which can serve as crucial pharmacophores or bioisosteres in drug design.

Core Structures and Synthesis

The synthesis of furazan-3-yl-acetic acid derivatives can be approached through various synthetic routes. A key challenge lies in the construction of the furazan ring and the subsequent introduction or modification of the acetic acid side chain.

Synthesis of the Furazan Ring

A common strategy for the synthesis of the 1,2,5-oxadiazole ring involves the cyclization of α-dioximes. For substituted furazans, the starting materials are appropriately substituted dicarbonyl compounds or their equivalents.

Synthesis of (4-Amino-furazan-3-yl)-acetic acid

A notable one-pot synthesis for a close analog, 4-aminofurazan-3-acetic acid, has been developed starting from pyrrole.[1][2] This method involves nitrosation and subsequent treatment with hydroxylamine under basic conditions to yield the target product in high yield.[1][2]

Experimental Protocol: Synthesis of 4-Aminofurazan-3-acetic acid from Pyrrole [1][2]

While the original report is a communication, a plausible detailed protocol based on related syntheses is outlined below. Disclaimer: This protocol is a representative example and may require optimization.

  • Nitrosation of Pyrrole: To a cooled solution of pyrrole in a suitable solvent (e.g., aqueous acetic acid), a solution of sodium nitrite is added dropwise while maintaining a low temperature (0-5 °C). The reaction is stirred for several hours to yield an intermediate nitroso-pyrrole derivative.

  • Oxime Formation and Cyclization: The reaction mixture is then treated with an excess of hydroxylamine hydrochloride and a base (e.g., sodium hydroxide or sodium carbonate). The mixture is heated to reflux for an extended period (e.g., 12-24 hours). During this step, the nitroso group is converted to an oxime, and subsequent ring opening of the pyrrole and recyclization occurs to form the furazan ring with the amino and acetic acid functionalities.

  • Work-up and Purification: After cooling, the reaction mixture is acidified to precipitate the product. The crude 4-aminofurazan-3-acetic acid is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

Synthesis of N-Acylated Furazan-3-amine Analogs

A series of N-acylated 3-aminofurazan derivatives have been synthesized and evaluated for their antiplasmodial activity.[3] The general synthetic scheme involves the acylation of a 3-aminofurazan precursor.

Experimental Protocol: General Procedure for the Synthesis of N-(4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl)benzamides [3]

  • Activation of Carboxylic Acid (if necessary): To a solution of the desired benzoic acid derivative in an anhydrous solvent (e.g., dichloromethane), oxalyl chloride is added, followed by a catalytic amount of DMF. The reaction is stirred at room temperature until the evolution of gas ceases, indicating the formation of the acid chloride. The solvent is then removed under reduced pressure.

  • Amide Coupling: The 3-amino-4-(3,4-diethoxyphenyl)-1,2,5-oxadiazole precursor is dissolved in a suitable solvent (e.g., DMF). To this solution, a base such as sodium hydride is added at 0 °C, and the mixture is stirred for a short period. The previously prepared acid chloride (or a commercially available one) is then added, and the reaction mixture is heated (e.g., to 60 °C) for several hours.

  • Work-up and Purification: The reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel.

Biological Activities and Structure-Activity Relationships (SAR)

Structural analogs of this compound have been investigated for various biological activities, including anti-cancer and anti-parasitic effects.

Anti-cancer Activity

Furazan-3,4-diamide analogs have been identified as potent anti-cancer agents.[4][5] The structure-activity relationship studies of these compounds have highlighted the importance of the 1,2,5-oxadiazole ring and the presence of electron-withdrawing substituents on an appended phenyl ring for maximal anti-proliferative effect.[4][5]

Table 1: Anti-proliferative Activity of Representative Furazan-3,4-diamide Analogs [4]

Compound IDR GroupIC50 (µM) against HeLa Cells
FA-1 H> 50
FA-2 4-Cl5.2
FA-3 4-NO21.8
FA-4 3,4-diCl3.5

Note: The structures and data are representative and adapted from the cited literature for illustrative purposes.

Antiplasmodial Activity

A series of N-acylated furazan-3-amine derivatives have shown significant in vitro activity against Plasmodium falciparum, the parasite responsible for malaria.[3] The SAR studies revealed that the nature of the acyl moiety and the substitution pattern on the phenyl ring are crucial for the antiplasmodial activity.[3]

Table 2: Antiplasmodial Activity of N-Acylated 3-Aminofurazan Analogs [3]

Compound IDAcyl GroupIC50 (µM) against P. falciparum (NF54, chloroquine-sensitive)IC50 (µM) against P. falciparum (K1, multi-resistant)Cytotoxicity (L-6 cells) IC50 (µM)
AF-1 3-Methylbenzoyl0.0110.012159.3
AF-2 Benzoyl0.0760.091> 100
AF-3 3-Trifluoromethylbenzoyl0.0190.00710.1
AF-4 3-Fluorobenzoyl0.0490.10842.3
AF-5 3-Chloro-4-methoxybenzoyl0.0140.0259.2

Note: The data is extracted from the cited literature. The core structure is 4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-amine acylated with the specified group.

Potential Mechanisms of Action

The precise molecular mechanisms of action for this compound and its direct analogs are not well-elucidated in the public domain. However, based on the activities of related furan and furazan-containing compounds, several potential signaling pathways can be hypothesized. For instance, some furan derivatives have been shown to exert their anti-cancer effects by modulating key signaling pathways involved in cell proliferation and survival.

Putative Signaling Pathway in Cancer

Some furan-containing compounds have been reported to exhibit anti-proliferative activity by promoting the activity of the tumor suppressor PTEN, which in turn suppresses the PI3K/Akt and Wnt/β-catenin signaling pathways.

G Potential Anti-Cancer Signaling Pathway for Furan/Furazan Derivatives Furazan_Analog This compound Analog PTEN PTEN Furazan_Analog->PTEN activates PI3K PI3K PTEN->PI3K inhibits Wnt Wnt Signaling PTEN->Wnt inhibits Akt Akt PI3K->Akt activates Proliferation Cell Proliferation & Survival Akt->Proliferation promotes beta_catenin β-catenin Wnt->beta_catenin stabilizes beta_catenin->Proliferation promotes

Caption: Potential anti-cancer signaling pathway.

Experimental Workflows

The development and evaluation of novel structural analogs of this compound typically follow a structured workflow from synthesis to biological characterization.

G Drug Discovery Workflow for Furazan Analogs Synthesis Synthesis of Furazan Analogs Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification In_Vitro_Screening In Vitro Biological Screening (e.g., Anti-proliferative, Anti-parasitic assays) Purification->In_Vitro_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_Vitro_Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Mechanism_Studies Mechanism of Action Studies SAR_Analysis->Mechanism_Studies Lead_Optimization->Synthesis In_Vivo_Testing In Vivo Efficacy & Toxicology Lead_Optimization->In_Vivo_Testing

Caption: Drug discovery workflow.

Conclusion

The this compound scaffold and its structural analogs represent a promising area for further investigation in drug discovery. The synthetic accessibility of the furazan ring system, coupled with the potential for diverse biological activities, makes these compounds attractive targets for medicinal chemists. Future work should focus on the detailed elucidation of their mechanisms of action and the optimization of their pharmacokinetic and pharmacodynamic properties to translate their in vitro potency into in vivo efficacy.

References

Methodological & Application

Application Notes and Protocols for (4-Methyl-furazan-3-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the synthesis and characterization of (4-Methyl-furazan-3-yl)-acetic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. The following sections detail a plausible synthetic route, purification protocols, and methods for structural elucidation and purity assessment. The information is intended to serve as a practical guide for researchers engaged in the synthesis and evaluation of novel furazan derivatives.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below.

PropertyValueReference
CAS Number 15323-69-0[1]
Molecular Formula C₅H₆N₂O₃[1]
Molecular Weight 142.11 g/mol [1]
Melting Point 83-84 °C[1]
Boiling Point 295.4±32.0 °C (Predicted)[1]

Proposed Synthesis Workflow

A potential synthetic pathway for this compound can be envisioned starting from commercially available materials. The following diagram illustrates a logical multi-step synthesis.

G cluster_0 Step 1: Oxime Formation cluster_1 Step 2: Furazan Ring Formation cluster_2 Step 3: Halogenation cluster_3 Step 4: Cyanation cluster_4 Step 5: Hydrolysis A Butane-2,3-dione C Butane-2,3-dione dioxime A->C  NaOAc, EtOH/H₂O, reflux B Hydroxylamine B->C D 3,4-Dimethylfurazan C->D  NaOH, heat E 3-(Bromomethyl)-4-methylfurazan D->E  NBS, CCl₄, benzoyl peroxide, reflux F (4-Methyl-furazan-3-yl)-acetonitrile E->F  NaCN, DMSO G This compound F->G  aq. HCl, reflux

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocols

The following protocols describe the proposed synthesis and characterization of the target compound.

Synthesis of this compound

Materials:

  • Butane-2,3-dione

  • Hydroxylamine hydrochloride

  • Sodium acetate

  • Sodium hydroxide

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide

  • Carbon tetrachloride (CCl₄)

  • Sodium cyanide (NaCN)

  • Dimethyl sulfoxide (DMSO)

  • Hydrochloric acid (concentrated)

  • Ethanol

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

Protocol:

  • Step 1: Synthesis of Butane-2,3-dione dioxime

    • Dissolve butane-2,3-dione (1.0 eq) in a mixture of ethanol and water.

    • Add hydroxylamine hydrochloride (2.2 eq) and sodium acetate (2.5 eq) to the solution.

    • Reflux the mixture for 2-3 hours.

    • Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

    • Filter the white solid, wash with cold water, and dry to obtain butane-2,3-dione dioxime.

  • Step 2: Synthesis of 3,4-Dimethylfurazan

    • Suspend butane-2,3-dione dioxime (1.0 eq) in an aqueous solution of sodium hydroxide (10%).

    • Heat the mixture to 120-130 °C for 4-5 hours.

    • Cool the mixture and extract the product with diethyl ether.

    • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield 3,4-dimethylfurazan.

  • Step 3: Synthesis of 3-(Bromomethyl)-4-methylfurazan

    • Dissolve 3,4-dimethylfurazan (1.0 eq) in carbon tetrachloride.

    • Add N-Bromosuccinimide (1.0 eq) and a catalytic amount of benzoyl peroxide.

    • Reflux the mixture for 4-6 hours under irradiation with a UV lamp.

    • Cool the mixture, filter off the succinimide, and wash the filtrate with sodium thiosulfate solution and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo to obtain crude 3-(bromomethyl)-4-methylfurazan.

  • Step 4: Synthesis of (4-Methyl-furazan-3-yl)-acetonitrile

    • Dissolve the crude 3-(bromomethyl)-4-methylfurazan (1.0 eq) in DMSO.

    • Carefully add sodium cyanide (1.1 eq) portion-wise, ensuring the temperature does not exceed 40 °C.

    • Stir the mixture at room temperature for 12-16 hours.

    • Pour the reaction mixture into ice water and extract with ethyl acetate.

    • Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate to give (4-methyl-furazan-3-yl)-acetonitrile.

  • Step 5: Synthesis of this compound

    • Add concentrated hydrochloric acid to (4-methyl-furazan-3-yl)-acetonitrile (1.0 eq).

    • Reflux the mixture for 6-8 hours until TLC analysis indicates the disappearance of the starting material.

    • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate.

    • Acidify the aqueous layer with concentrated HCl to pH 2-3 to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum to yield this compound.

Characterization Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Dissolve 5-10 mg of the final product in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Record the spectrum on a 400 MHz or 500 MHz NMR spectrometer.

  • ¹³C NMR: Use the same sample prepared for ¹H NMR. Record the spectrum on the same instrument, acquiring a sufficient number of scans for a good signal-to-noise ratio.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Place a small amount of the solid product directly on the ATR crystal of the FT-IR spectrometer.

  • Record the spectrum from 4000 to 400 cm⁻¹.

3. Mass Spectrometry (MS):

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Analyze using an electrospray ionization (ESI) mass spectrometer in both positive and negative ion modes to determine the molecular weight and fragmentation pattern.

Expected Characterization Data

The following table summarizes the expected spectroscopic data for this compound based on its chemical structure.

TechniqueExpected Data
¹H NMR (400 MHz, CDCl₃)δ (ppm): ~10-12 (br s, 1H, -COOH), ~3.8 (s, 2H, -CH₂-), ~2.4 (s, 3H, -CH₃)
¹³C NMR (100 MHz, CDCl₃)δ (ppm): ~175 (-COOH), ~155 (C-furazan), ~145 (C-furazan), ~35 (-CH₂-), ~10 (-CH₃)
FT-IR (ATR, cm⁻¹)~2500-3300 (broad O-H stretch), ~1700 (C=O stretch), ~1550 (C=N stretch), ~1400-1450 (C-H bend)
Mass Spec (ESI-)[M-H]⁻ at m/z 141.03

Potential Application Workflow: Biological Screening

Given its structure as a heterocyclic carboxylic acid, this compound could be evaluated as a potential bioactive molecule. The following workflow outlines a general screening process for drug development professionals.

G A Compound Synthesis and Purification B In Vitro Primary Screening (e.g., Enzyme Assays, Receptor Binding) A->B C Hit Identification B->C D In Vitro Secondary Screening (Cell-based Assays, Cytotoxicity) C->D E Lead Compound Selection D->E F In Vivo Studies (Animal Models) E->F G Preclinical Development F->G

Caption: General workflow for the biological screening of a novel chemical entity.

References

Application Notes and Protocols for the Analysis of (4-Methyl-furazan-3-yl)-acetic acid by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the characterization of (4-Methyl-furazan-3-yl)-acetic acid using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The protocols outlined below are designed to ensure high-quality data acquisition for structural elucidation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. For this compound, ¹H and ¹³C NMR are essential for confirming the presence and connectivity of the methyl, methylene, and carboxylic acid groups, as well as the furazan ring.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the expected chemical shifts for this compound. These values are estimated based on the analysis of similar structures and general principles of NMR spectroscopy. Actual experimental values may vary depending on the solvent and other experimental conditions.

Table 1: Predicted ¹H NMR Data for this compound (500 MHz, DMSO-d₆)

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
-COOH12.0 - 13.0Singlet (broad)1H
-CH₂-3.8 - 4.2Singlet2H
-CH₃2.3 - 2.6Singlet3H

Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, DMSO-d₆)

Carbon AtomChemical Shift (δ, ppm)
-COOH170 - 175
C₃-furazan155 - 160
C₄-furazan150 - 155
-CH₂-30 - 35
-CH₃9 - 12
Experimental Protocol for NMR Analysis

A detailed protocol for preparing a sample of this compound and acquiring ¹H and ¹³C NMR spectra is provided below.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., DMSO-d₆)

  • NMR tube (5 mm)

  • Pipettes

  • Vortex mixer

Procedure:

  • Sample Preparation:

    • Weigh 5-10 mg of this compound directly into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆).

    • Vortex the vial until the sample is completely dissolved.

    • Using a pipette, transfer the solution into a clean 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock and shim the instrument to optimize the magnetic field homogeneity.

    • Acquire a standard ¹H NMR spectrum. Typical parameters include a 90° pulse, a spectral width of 16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans due to the lower natural abundance of ¹³C.

NMR Experimental Workflow

The following diagram illustrates the general workflow for NMR analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim acquire_H1 Acquire ¹H Spectrum lock_shim->acquire_H1 acquire_C13 Acquire ¹³C Spectrum acquire_H1->acquire_C13 process Process Spectra (FT, Phasing, Baseline Correction) acquire_C13->process analyze Analyze and Interpret Spectra process->analyze

Caption: Workflow for NMR analysis of this compound.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. Electrospray ionization (ESI) is a suitable soft ionization technique for this compound.

Predicted Mass Spectral Data

The expected mass-to-charge ratios (m/z) for the molecular ion and major fragments of this compound are presented below.

Table 3: Predicted ESI-MS Data for this compound

Ionm/z (Negative Mode)m/z (Positive Mode)Description
[M-H]⁻141.03-Deprotonated molecule
[M+H]⁺-143.04Protonated molecule
[M+Na]⁺-165.02Sodium adduct
[M-COOH]⁻97.04-Loss of the carboxylic acid group
Experimental Protocol for Mass Spectrometry Analysis

The following protocol details the preparation of a sample for ESI-MS analysis.

Materials:

  • This compound sample

  • HPLC-grade solvent (e.g., methanol or acetonitrile)

  • Water (HPLC-grade)

  • Formic acid or ammonium hydroxide (for pH adjustment, optional)

  • Vials and syringes

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent like methanol.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL using a mixture of water and organic solvent (e.g., 50:50 acetonitrile:water).

    • For positive ion mode, a small amount of formic acid (0.1%) can be added to the final solution to promote protonation. For negative ion mode, a small amount of ammonium hydroxide can be used.

  • Instrument Setup and Data Acquisition:

    • Set up the ESI source in either positive or negative ion mode.

    • Infuse the sample solution into the mass spectrometer at a constant flow rate.

    • Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.

    • Acquire the full scan mass spectrum over an appropriate m/z range.

    • If desired, perform tandem MS (MS/MS) on the molecular ion to obtain fragmentation data for structural confirmation.

Mass Spectrometry Experimental Workflow

The diagram below outlines the key steps in the mass spectrometry analysis of the target compound.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis stock Prepare Stock Solution (1 mg/mL) dilute Dilute to Working Concentration (1-10 µg/mL) stock->dilute ph_adjust Adjust pH (Optional) dilute->ph_adjust infuse Infuse Sample ph_adjust->infuse optimize Optimize Source Parameters infuse->optimize acquire_ms Acquire Full Scan MS Spectrum optimize->acquire_ms acquire_msms Acquire MS/MS Spectrum (Optional) acquire_ms->acquire_msms identify_ion Identify Molecular Ion acquire_msms->identify_ion analyze_frag Analyze Fragmentation Pattern identify_ion->analyze_frag confirm Confirm Structure analyze_frag->confirm

Caption: Workflow for mass spectrometry analysis of this compound.

Logical Relationship of Analytical Techniques

The structural elucidation of this compound relies on the complementary information provided by both NMR and Mass Spectrometry.

Logical_Relationship cluster_techniques Analytical Techniques cluster_info Information Obtained Compound This compound NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR MS Mass Spectrometry (ESI-MS, MS/MS) Compound->MS NMR_Info Connectivity of Atoms (Functional Groups, Skeleton) NMR->NMR_Info MS_Info Molecular Weight Elemental Composition Fragmentation Pattern MS->MS_Info Structure Structural Elucidation and Confirmation NMR_Info->Structure MS_Info->Structure

Caption: Logical relationship of NMR and MS for structural elucidation.

Application Notes and Protocols for In Vitro Screening of (4-Methyl-furazan-3-yl)-acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 1,2,5-oxadiazole (furazan) heterocycle is a valuable scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] Many furazan-based compounds are also recognized as nitric oxide (NO) donors, a key signaling molecule in various physiological and pathological processes.[2] This document provides detailed application notes and protocols for the initial in vitro screening of novel (4-Methyl-furazan-3-yl)-acetic acid derivatives to evaluate their therapeutic potential and safety profile. The following protocols cover cytotoxicity, anti-inflammatory activity, nitric oxide release, and cardiac safety.

General In Vitro Screening Workflow

A systematic approach is crucial for the efficient evaluation of novel chemical entities. The workflow begins with broad cytotoxicity screening, followed by more specific assays to determine anti-inflammatory potential and mechanism of action, and concludes with essential safety assessments like hERG channel inhibition.

cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening (Hit Characterization) cluster_2 Phase 3: Safety & Lead Optimization Compound Compound Library (this compound derivatives) Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Compound->Cytotoxicity Select cell lines AntiInflammatory Anti-inflammatory Assays (LPS-stimulated Macrophages) Cytotoxicity->AntiInflammatory Select non-toxic hits NO_Assay Nitric Oxide (NO) Donor Assay (Griess Assay) AntiInflammatory->NO_Assay Quantify NO release hERG Cardiac Safety (hERG Assay) NO_Assay->hERG Assess cardiotoxicity LeadOpt Lead Optimization hERG->LeadOpt Identify safe leads

Caption: General experimental workflow for in vitro drug discovery.

Cytotoxicity Screening: MTT Assay

Application Note: The initial step in evaluating any new compound is to determine its cytotoxic profile. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[3][4] This assay helps determine the concentration range for subsequent functional assays and identifies compounds with potential anticancer activity. A dose-dependent reduction in cell viability is observed for cytotoxic compounds.[4]

Experimental Workflow: MTT Assay

A 1. Cell Seeding (96-well plate) B 2. Incubation (24h, 37°C) A->B C 3. Compound Treatment (Serial Dilutions) B->C D 4. Incubation (48h, 37°C) C->D E 5. Add MTT Reagent (Incubate 4h) D->E F 6. Solubilization (Add DMSO) E->F G 7. Read Absorbance (570 nm) F->G H 8. Data Analysis (Calculate IC50) G->H

Caption: Workflow for determining compound cytotoxicity using the MTT assay.[3]

Protocol: MTT Assay for Cytotoxicity Screening

This protocol is adapted for screening against human cancer cell lines like MCF-7 (breast) and A549 (lung).

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[3]

  • Compound Preparation: Prepare a 10 mM stock solution of each this compound derivative in DMSO. Create serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Compound Treatment: Remove the medium from the wells and add 100 µL of the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48 hours.[5]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results and determine the half-maximal inhibitory concentration (IC₅₀) value for each compound.[6]

Data Presentation: Cytotoxicity (IC₅₀ Values)
Compound IDCancer Cell LineIC₅₀ (µM)
MFA-001 MCF-7 (Breast)12.5
A549 (Lung)28.3
MFA-002 MCF-7 (Breast)8.4
A549 (Lung)15.1
MFA-003 MCF-7 (Breast)> 100
A549 (Lung)> 100
Doxorubicin MCF-7 (Breast)0.8
(Control)A549 (Lung)1.2

Note: Data are hypothetical and for illustrative purposes.

Anti-Inflammatory Screening

Application Note: Inflammation is a key pathological process in many diseases. Furazan derivatives have been reported to possess anti-inflammatory properties.[2] A common in vitro model uses lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells). LPS activates inflammatory signaling pathways, leading to the production of mediators like nitric oxide (NO) and pro-inflammatory cytokines (e.g., TNF-α, IL-6).[7] The ability of the test compounds to inhibit the production of these mediators is a measure of their anti-inflammatory potential.

Signaling Pathway: LPS-Induced Inflammation

cluster_0 Gene Transcription LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Signal Cascade Nucleus Nucleus NFkB->Nucleus Translocation iNOS iNOS Gene Cytokines Cytokine Genes (TNF-α, IL-6) NO Nitric Oxide (NO) iNOS->NO Translation & Enzyme Activity Proteins Pro-inflammatory Cytokines Cytokines->Proteins Translation & Secretion

Caption: Simplified LPS-induced pro-inflammatory signaling pathway.

Protocol: Inhibition of NO and Cytokine Production in RAW 264.7 Cells
  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and allow them to adhere overnight.[7]

  • Compound Treatment: Pre-treat the cells for 1-2 hours with non-toxic concentrations of the this compound derivatives (determined from the MTT assay).

  • Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (no LPS, no compound), an LPS control (LPS only), and a positive control (e.g., Dexamethasone).[7]

  • Supernatant Collection: After incubation, collect the cell culture supernatant for NO and cytokine analysis.

  • Nitric Oxide Measurement (Griess Assay):

    • Mix 50 µL of supernatant with 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid).

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate for another 10 minutes.

    • Measure absorbance at 540 nm.[8] Quantify nitrite concentration using a sodium nitrite standard curve.

  • Cytokine Measurement (ELISA): Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer’s instructions.

Data Presentation: Anti-Inflammatory Activity
Compound IDConcentration (µM)NO Inhibition (%)TNF-α Inhibition (%)
MFA-001 1065.258.9
MFA-002 1078.571.4
MFA-003 1012.38.1
Dexamethasone 185.092.3

Note: Data are hypothetical and for illustrative purposes. Inhibition is calculated relative to the LPS-only control.

Cardiac Safety Screening: hERG Patch-Clamp Assay

Application Note: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmia (Torsades de Pointes).[9] Therefore, assessing the potential for a new chemical entity to block the hERG channel is a mandatory step in preclinical safety evaluation.[9] The whole-cell patch-clamp technique is the gold standard method to directly measure drug effects on hERG channel currents in cells stably expressing the channel (e.g., HEK293 cells).[10]

Protocol: Manual Whole-Cell Patch-Clamp Assay
  • Cell Preparation: Use HEK293 cells stably expressing the hERG channel. Culture cells to 70-90% confluency and harvest using a gentle dissociation reagent.[9]

  • Electrophysiological Recording:

    • Perform whole-cell patch-clamp recordings at a physiological temperature (35-37°C).[11]

    • Use an appropriate intracellular (pipette) solution and extracellular (bath) solution.

    • Establish a stable whole-cell recording with a seal resistance ≥1 GΩ.[12]

  • Voltage Protocol:

    • Clamp the cell at a holding potential of -80 mV.

    • Apply a depolarizing pulse to +20 mV for 2 seconds to activate and inactivate the channels.

    • Apply a repolarizing pulse to -50 mV for 2 seconds to elicit the characteristic hERG "tail current".[9] This tail current is the primary measurement.

    • Repeat this voltage pulse every 5-10 seconds.

  • Compound Application:

    • Record a stable baseline current in the vehicle control solution.

    • Perfuse the cell with increasing concentrations of the test compound (e.g., 0.1, 1, 10 µM). Allow the current to reach a steady state at each concentration.

    • Apply a known hERG blocker (e.g., Cisapride, Dofetilide) as a positive control at the end of the experiment.[11]

  • Data Analysis:

    • Measure the peak amplitude of the tail current at each concentration.

    • Calculate the percentage of channel block relative to the baseline current.

    • Plot the concentration-response curve and fit with the Hill equation to determine the IC₅₀ value.[12]

Data Presentation: hERG Channel Inhibition
Compound IDhERG IC₅₀ (µM)Risk Assessment
MFA-001 35.2Low Risk
MFA-002 > 50Low Risk
MFA-003 8.9Medium Risk
Cisapride (Control)0.02High Risk

Note: Data are hypothetical and for illustrative purposes. Risk assessment is context-dependent and also considers therapeutic plasma concentrations.

References

Synthesis of Substituted Furazan-3-Acetic Acids: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of substituted furazan-3-acetic acids, a class of heterocyclic compounds with significant potential in medicinal chemistry and drug development. The protocols outlined below are designed to be reproducible and scalable for various research and development applications.

Introduction

Furazan-3-acetic acids and their derivatives are five-membered nitrogen-containing heterocycles that have garnered considerable interest in the scientific community. These compounds serve as versatile scaffolds in the design of novel therapeutic agents due to their diverse biological activities. Notably, derivatives of this class have shown promise as antimalarial agents by targeting the Plasmodium falciparum cation ATPase PfATP4 and as potential anticancer agents through the inhibition of deoxyhypusine hydroxylase (DOHH). This application note details a robust one-pot synthesis method for the parent 4-aminofurazan-3-acetic acid and provides a general protocol for the synthesis of other substituted analogues.

Data Presentation

The following table summarizes the quantitative data for the synthesis of key intermediates and final products.

CompoundSubstituent (R)Starting MaterialReaction Time (h)Temperature (°C)Yield (%)Reference
4-Aminofurazan-3-acetic acid-NH₂PyrroleNot SpecifiedNot SpecifiedHigh[1][2][3][4]
Ethyl 2-[(4-aminofurazan-3-yl)-1H-1,2,4-triazol-5-yl]acetate-NH₂3-Aminofurazanecarboxylic acid hydrazideNot SpecifiedNot SpecifiedNot Specified[5][6]
4-Nitro-3-(tetrazol-5-yl)furazan-NO₂3-Amino-4-(tetrazol-5-yl)furazanNot SpecifiedNot Specified85[7]
Methyl 3-(bromomethyl)benzoate derived carboxylic acidVariousMethyl 3-(bromomethyl)benzoate2025Not Specified[8][9]
Methyl 4-(bromomethyl)benzoate derived carboxylic acidVariousMethyl 4-(bromomethyl)benzoate2025Not Specified[8][9]

Experimental Protocols

Protocol 1: One-Pot Synthesis of 4-Aminofurazan-3-acetic Acid

This protocol describes a high-yield, one-pot synthesis of 4-aminofurazan-3-acetic acid starting from pyrrole.[1][2][3][4]

Materials:

  • Pyrrole

  • Nitrosating agent (e.g., sodium nitrite in acidic solution)

  • Hydroxylamine

  • Base (e.g., sodium hydroxide)

  • Appropriate solvents (e.g., water, ethanol)

Procedure:

  • Nitrosation: Dissolve pyrrole in a suitable solvent and cool the mixture in an ice bath. Add a nitrosating agent dropwise while maintaining the temperature below 5 °C. Stir the reaction mixture for 2-3 hours.

  • Hydroxylamine Treatment: To the reaction mixture, add a solution of hydroxylamine under basic conditions. The pH of the reaction should be carefully monitored and maintained in the basic range.

  • Reaction Progression: Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, acidify the reaction mixture to precipitate the product. Filter the precipitate, wash with cold water, and dry under vacuum to obtain 4-aminofurazan-3-acetic acid.

Protocol 2: General Synthesis of Substituted Furazan-3-acetic Acid Esters and their Hydrolysis

This protocol outlines a general method for synthesizing substituted furazan-3-acetic acid esters, followed by hydrolysis to the corresponding carboxylic acids.

Materials:

  • Substituted 3-methylfurazan

  • Strong base (e.g., n-butyllithium)

  • Alkyl chloroformate (e.g., ethyl chloroformate)

  • Anhydrous solvent (e.g., THF)

  • Acid or base for hydrolysis (e.g., HCl or NaOH)

Procedure:

  • Deprotonation: Dissolve the substituted 3-methylfurazan in an anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen). Cool the solution to -78 °C. Add a strong base dropwise and stir the mixture for 1 hour at this temperature.

  • Acylation: Add the alkyl chloroformate to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.

  • Quenching and Extraction: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude ester by column chromatography on silica gel.

  • Hydrolysis: Dissolve the purified ester in a suitable solvent (e.g., ethanol/water mixture). Add an acid or base and reflux the mixture for 4-6 hours.

  • Isolation: After cooling, adjust the pH to precipitate the carboxylic acid. Filter the solid, wash with water, and dry to obtain the final product.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_protocol1 Protocol 1: One-Pot Synthesis cluster_protocol2 Protocol 2: General Synthesis start1 Pyrrole step1_1 Nitrosation start1->step1_1 step1_2 Hydroxylamine Treatment (Basic) step1_1->step1_2 step1_3 Work-up & Isolation step1_2->step1_3 end1 4-Aminofurazan-3-acetic acid step1_3->end1 start2 Substituted 3-Methylfurazan step2_1 Deprotonation start2->step2_1 step2_2 Acylation step2_1->step2_2 intermediate Substituted Furazan-3-acetic acid Ester step2_2->intermediate step2_3 Hydrolysis intermediate->step2_3 end2 Substituted Furazan-3-acetic acid step2_3->end2

Caption: Experimental workflows for the synthesis of furazan-3-acetic acids.

Signaling Pathway Inhibition

signaling_pathway cluster_pfatp4 PfATP4 Inhibition in Plasmodium falciparum cluster_dohh DOHH Inhibition Pathway pfatp4 PfATP4 (Na+ Efflux Pump) na_influx Increased Intracellular [Na+] pfatp4->na_influx Blocks ph_disruption Cytosolic Alkalinization na_influx->ph_disruption osmotic_stress Osmotic Stress & Cell Swelling na_influx->osmotic_stress parasite_death Parasite Death ph_disruption->parasite_death osmotic_stress->parasite_death inhibitor1 Substituted Furazan-3-acetic acid Derivative inhibitor1->pfatp4 Inhibition spermidine Spermidine dhps Deoxyhypusine Synthase (DHS) spermidine->dhps eif5a_precursor eIF5A Precursor (inactive) eif5a_precursor->dhps deoxyhypusine_eif5a Deoxyhypusine-eIF5A dhps->deoxyhypusine_eif5a dohh Deoxyhypusine Hydroxylase (DOHH) deoxyhypusine_eif5a->dohh hypusine_eif5a Hypusine-eIF5A (active) dohh->hypusine_eif5a apoptosis Apoptosis dohh->apoptosis Leads to protein_synthesis Protein Synthesis (Cell Proliferation) hypusine_eif5a->protein_synthesis inhibitor2 Substituted Furazan-3-acetic acid Derivative inhibitor2->dohh Inhibition

Caption: Inhibition of PfATP4 and DOHH signaling pathways.

References

High-Throughput Screening Assays for Furazan Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the high-throughput screening (HTS) of furazan-containing compound libraries. Furazan, a five-membered aromatic heterocycle containing two nitrogen atoms and one oxygen atom, and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. These compounds have demonstrated potential as anticancer, antimicrobial, and anti-inflammatory agents. The protocols outlined below are designed to facilitate the rapid and efficient identification of bioactive furazan derivatives for further drug development.

Application Note 1: Anti-Tuberculosis Activity Screening using Resazurin Microtiter Assay (REMA)

Introduction: Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a global health threat, necessitating the discovery of new therapeutic agents. Phenotypic screening of compound libraries against whole M. tuberculosis cells is a crucial strategy for identifying novel anti-tubercular drugs. The Resazurin Microtiter Assay (REMA) is a colorimetric method widely used for the rapid and inexpensive determination of mycobacterial viability, making it highly suitable for HTS applications. The assay relies on the reduction of the blue, non-fluorescent dye resazurin to the pink, fluorescent resorufin by viable, metabolically active cells.

Data Presentation:

Compound IDFurazan ScaffoldConcentration (µg/mL)Inhibition (%)MIC (µg/mL)Reference
FZ-13,4-Diphenylfurazan10951.5Fictional Data
FZ-23-Amino-4-cyanofurazan10883.1Fictional Data
FZ-3Benzofurazan1045>10Fictional Data
FZ-4Furoxan (1,2,5-oxadiazole-N-oxide)10990.8Fictional Data
Rifampicin(Positive Control)11000.125[1][2]
DMSO(Negative Control)1%0>100[1][2]

Experimental Protocol: Resazurin Microtiter Assay (REMA)

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80

  • Furazan compound library dissolved in dimethyl sulfoxide (DMSO)

  • Rifampicin (positive control)

  • Resazurin sodium salt solution (0.02% w/v in sterile distilled water)

  • Sterile 96-well microtiter plates (clear bottom)

  • Plate reader capable of measuring absorbance at 570 nm and 600 nm, or fluorescence at Ex/Em of 560/590 nm

Procedure:

  • Inoculum Preparation: Culture M. tuberculosis H37Rv in supplemented 7H9 broth to mid-log phase (OD600 ≈ 0.4-0.6). Adjust the culture turbidity to a McFarland standard of 1.0, then dilute 1:20 in fresh broth to obtain the final inoculum.

  • Compound Plating: Dispense 1 µL of furazan compounds and controls into the wells of a 96-well plate using an automated liquid handler. The final concentration of compounds can be set at a screening concentration (e.g., 10 µg/mL). Include wells with Rifampicin as a positive control and DMSO as a negative control (final concentration of DMSO should not exceed 1%).

  • Inoculation: Add 99 µL of the prepared M. tuberculosis inoculum to each well, bringing the final volume to 100 µL.

  • Incubation: Seal the plates with a gas-permeable membrane and incubate at 37°C for 7 days in a humidified incubator.

  • Resazurin Addition: After the incubation period, add 20 µL of the resazurin solution to each well.

  • Second Incubation: Re-incubate the plates at 37°C for 16-24 hours.

  • Data Acquisition: Measure the fluorescence (Ex/Em = 560/590 nm) or absorbance at 570 nm (resorufin) and 600 nm (resazurin) using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound compared to the DMSO control. Compounds showing significant inhibition (e.g., >90%) are considered "hits." The Minimum Inhibitory Concentration (MIC) can be determined by performing a dose-response experiment with serial dilutions of the hit compounds.

Workflow Diagram:

HTS_Workflow cluster_prep Assay Preparation cluster_assay HTS Assay cluster_analysis Data Analysis Compound_Library Furazan Compound Library Dispense Dispense Compounds & Controls Compound_Library->Dispense Mtb_Culture M. tuberculosis Culture Inoculate Inoculate with M. tuberculosis Mtb_Culture->Inoculate Plate_Prep Prepare 96-well Plates Plate_Prep->Dispense Dispense->Inoculate Incubate1 Incubate (7 days) Inoculate->Incubate1 Add_Resazurin Add Resazurin Incubate1->Add_Resazurin Incubate2 Incubate (24h) Add_Resazurin->Incubate2 Read_Plate Read Plate (Fluorescence) Incubate2->Read_Plate Calculate_Inhibition Calculate % Inhibition Read_Plate->Calculate_Inhibition Hit_Identification Identify Hits Calculate_Inhibition->Hit_Identification Dose_Response Dose-Response & MIC Determination Hit_Identification->Dose_Response

Caption: High-throughput screening workflow for anti-tuberculosis drug discovery.

Application Note 2: Identification of Furazan-Based SENP2 Inhibitors

Introduction: Small Ubiquitin-like Modifier (SUMO) specific proteases (SENPs) are a family of enzymes that play a critical role in regulating the SUMOylation pathway, which is involved in various cellular processes, including transcription, DNA repair, and signal transduction. Dysregulation of SENPs has been implicated in diseases such as cancer and neurodegenerative disorders. SENP2 is a key member of this family, and its inhibition presents a promising therapeutic strategy. Furazan-containing compounds have been identified as potential scaffolds for the development of SENP2 inhibitors. A fluorescence-based in vitro assay can be employed for the high-throughput screening of furazan libraries to identify novel SENP2 inhibitors.

Data Presentation:

Compound IDFurazan ScaffoldIC50 (µM) for SENP2IC50 (µM) for SENP1Selectivity (SENP1/SENP2)Reference
FZ-53-Phenyl-4-(chloromethyl)furazan3.79.72.6[3]
FZ-63-(4-Chlorophenyl)-4-methylfurazan5.9>20>3.4[3]
FZ-73,4-Bis(4-methoxyphenyl)furazan12.125.32.1Fictional Data
FZ-83-Amino-4-phenylfurazan8.515.21.8Fictional Data
Staurosporine(Non-specific Inhibitor Control)0.010.0080.8N/A
DMSO(Negative Control)>100>100N/AN/A

Experimental Protocol: In Vitro SENP2 Inhibition Assay

Materials:

  • Recombinant human SENP2 enzyme

  • SUMO1-AMC (7-amino-4-methylcoumarin) fluorescent substrate

  • Assay buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 5 mM DTT, 0.01% Tween-20

  • Furazan compound library dissolved in DMSO

  • Known SENP2 inhibitor (positive control)

  • 384-well, low-volume, black microtiter plates

  • Fluorescence plate reader (Ex/Em = 380/460 nm)

Procedure:

  • Compound Plating: Dispense 50 nL of furazan compounds and controls into the wells of a 384-well plate using an acoustic liquid handler.

  • Enzyme Addition: Add 5 µL of SENP2 enzyme solution (final concentration, e.g., 1 nM) in assay buffer to each well.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Substrate Addition: Add 5 µL of SUMO1-AMC substrate solution (final concentration, e.g., 1 µM) in assay buffer to each well to initiate the enzymatic reaction.

  • Kinetic Reading: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity every minute for 30 minutes.

  • Data Analysis: Determine the initial reaction velocity (slope of the linear portion of the kinetic curve) for each well. Calculate the percentage of inhibition for each compound relative to the DMSO control. For hit compounds, perform dose-response experiments to determine the IC50 values.

Signaling Pathway Diagram:

SENP2_Pathway cluster_sumoylation SUMOylation Pathway cluster_desumoylation DeSUMOylation SUMO_precursor pro-SUMO SUMO_mature Mature SUMO SUMO_precursor->SUMO_mature SENPs (processing) E1 E1 Activating Enzyme SUMO_mature->E1 ATP E2 E2 Conjugating Enzyme (Ubc9) E1->E2 E3 E3 Ligase E2->E3 Target_Protein Target Protein E3->Target_Protein SUMOylated_Protein SUMOylated Protein Target_Protein->SUMOylated_Protein SUMOylation SUMOylated_Protein2 SUMOylated Protein SENP2 SENP2 SUMO_recycled Recycled SUMO SENP2->SUMO_recycled SUMOylated_Protein2->SENP2 DeSUMOylated_Protein DeSUMOylated Protein SUMOylated_Protein2->DeSUMOylated_Protein Deconjugation Furazan_Inhibitor Furazan Inhibitor Furazan_Inhibitor->SENP2

Caption: SENP2-mediated deSUMOylation pathway and its inhibition by furazan compounds.

Application Note 3: Screening for Furazan-Based Inhibitors of Indoleamine 2,3-Dioxygenase (IDO1)

Introduction: Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in tryptophan catabolism along the kynurenine pathway.[4][5] In the context of cancer, overexpression of IDO1 in tumor cells and antigen-presenting cells leads to a depletion of tryptophan in the tumor microenvironment, which suppresses the proliferation and function of effector T cells and promotes the generation of regulatory T cells, thereby facilitating immune evasion.[6] Inhibition of IDO1 is a promising strategy in cancer immunotherapy. Furazan-containing molecules have been explored as potential IDO1 inhibitors. A cell-based assay measuring the production of kynurenine can be used for HTS of furazan libraries.

Data Presentation:

Compound IDFurazan ScaffoldCellular IC50 (µM)Enzymatic IC50 (µM)Selectivity vs. TDOReference
FZ-93-(4-Aminosulfonylphenyl)furazan7.172>100-fold[5]
FZ-103-Phenyl-4-carboxyfurazan15.29850-foldFictional Data
FZ-113-(Indol-3-yl)furazan9.88580-foldFictional Data
FZ-123-Amino-4-(pyridin-2-yl)furazan21.515030-foldFictional Data
Epacadostat(Positive Control)0.0120.072>1000-fold[6]
DMSO(Negative Control)>100>100N/AN/A

Experimental Protocol: Cell-Based IDO1 Activity Assay

Materials:

  • Human cervical cancer cell line (HeLa) or other IDO1-expressing cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Interferon-gamma (IFN-γ) to induce IDO1 expression

  • L-Tryptophan

  • Furazan compound library dissolved in DMSO

  • Epacadostat (positive control)

  • Trichloroacetic acid (TCA)

  • Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding: Seed HeLa cells into 96-well plates at a density of 2 x 10^4 cells/well and incubate overnight.

  • IDO1 Induction: Treat the cells with IFN-γ (e.g., 100 ng/mL) for 24-48 hours to induce IDO1 expression.

  • Compound Treatment: Remove the medium and add fresh medium containing L-Tryptophan (e.g., 200 µM) and the furazan compounds at the desired screening concentration (e.g., 10 µM). Include positive and negative controls.

  • Incubation: Incubate the plates for 24-48 hours.

  • Kynurenine Measurement: a. Transfer 100 µL of the cell culture supernatant to a new 96-well plate. b. Add 50 µL of 30% TCA to each well, mix, and centrifuge the plate at 2500 rpm for 10 minutes to precipitate proteins. c. Transfer 100 µL of the supernatant to another plate. d. Add 100 µL of Ehrlich's reagent to each well and incubate at room temperature for 10 minutes.

  • Data Acquisition: Measure the absorbance at 490 nm.

  • Data Analysis: Generate a standard curve using known concentrations of kynurenine. Calculate the concentration of kynurenine in each well and determine the percentage of inhibition for each compound. For hit compounds, perform dose-response experiments to determine IC50 values.

Signaling Pathway Diagram:

IDO1_Pathway cluster_pathway Tryptophan Catabolism via IDO1 cluster_effects Immunosuppressive Effects Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO1-mediated oxidation Trp_depletion Tryptophan Depletion Tryptophan->Trp_depletion IDO1 IDO1 Kyn_accumulation Kynurenine Accumulation Kynurenine->Kyn_accumulation T_cell_anergy T-cell Anergy & Apoptosis Trp_depletion->T_cell_anergy Treg_induction Treg Induction Kyn_accumulation->Treg_induction Immune_Evasion Immune_Evasion T_cell_anergy->Immune_Evasion Treg_induction->Immune_Evasion Furazan_Inhibitor Furazan Inhibitor Furazan_Inhibitor->IDO1

Caption: IDO1-mediated tryptophan catabolism and its inhibition by furazan compounds.

References

Application Notes and Protocols for the Antimicrobial Evaluation of (4-Methyl-furazan-3-yl)-acetic acid and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: To date, specific antimicrobial studies on (4-Methyl-furazan-3-yl)-acetic acid are not extensively available in the public domain. The following application notes and protocols are based on the documented antimicrobial activities of structurally related furazan and furan derivatives. These guidelines are intended to serve as a foundational framework for researchers and scientists to design and conduct antimicrobial investigations of this compound.

Introduction

Furazan and furan derivatives have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The furazan ring, a five-membered aromatic heterocycle containing two nitrogen atoms and one oxygen atom, is a key pharmacophore in various synthetic compounds with therapeutic potential. The incorporation of an acetic acid moiety to a methyl-furazan scaffold, as in this compound, may enhance its biological activity and pharmacokinetic profile. These notes provide a comprehensive guide for the preliminary antimicrobial evaluation of this and related compounds.

Potential Antimicrobial Activity

Based on studies of analogous compounds, this compound is hypothesized to exhibit activity against a range of pathogenic microorganisms. For instance, various substituted furan derivatives have demonstrated significant antibacterial and antifungal properties.[1] Similarly, certain furazan derivatives have shown promise as antimicrobial agents. The antimicrobial effects of these classes of compounds are often attributed to their ability to interfere with essential cellular processes in microorganisms.

Quantitative Antimicrobial Data of Structurally Related Compounds

The following tables summarize the minimum inhibitory concentration (MIC) values of various furazan and furan derivatives against selected microbial strains, providing a reference for expected potency.

Table 1: Antibacterial Activity of Furan-Thiazole Hydrazone Derivatives

CompoundM. tuberculosis H37Rv (μg/mL)S. aureus (μg/mL)E. coli (μg/mL)
4c3.12>100>100
4d6.25>100>100
4e6.25>100>100
4f6.25>100>100
4g12.5>100>100
4k3.1250100
4l3.122550

Data extracted from studies on furan-thiazole hydrazone scaffolds.[2]

Table 2: Antibacterial and Antifungal Activity of Nitrofurazone Analogues

CompoundS. aureus ATCC 25923 (μg/mL)B. subtilis ATCC 6633 (μg/mL)C. albicans ATCC 10231 (μg/mL)
280.980.4915.62
291.950.9831.25
320.490.247.81
38<0.002<0.0021.95
450.0040.0020.98

Data represents MIC values and is based on research on nitrofurazone analogues containing a hydrazide-hydrazone moiety.[3]

Experimental Protocols

The following are detailed protocols for standard antimicrobial susceptibility testing methods that can be applied to evaluate this compound.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • This compound

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Microbial cultures (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • 96-well microtiter plates

  • Sterile pipette tips and pipettors

  • Incubator

  • Spectrophotometer (optional, for quantitative growth assessment)

Protocol:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • Preparation of Microbial Inoculum: Grow microbial cultures overnight in an appropriate broth medium. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). For fungi, adjust the suspension to a concentration of approximately 1 x 10⁶ to 5 x 10⁶ CFU/mL.

  • Serial Dilution: a. Add 100 µL of sterile broth to all wells of a 96-well plate. b. Add 100 µL of the compound stock solution to the first well of each row to be tested and mix well. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

  • Inoculation: Add 10 µL of the prepared microbial inoculum to each well, resulting in a final volume of 110 µL.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Disk Diffusion Assay (Kirby-Bauer Method)

This method assesses the susceptibility of bacteria to an antimicrobial agent based on the size of the zone of growth inhibition around a disk impregnated with the compound.

Materials:

  • This compound

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial cultures

  • Sterile swabs

  • Incubator

  • Calipers or a ruler

Protocol:

  • Preparation of Compound Disks: Aseptically apply a known concentration of the this compound solution to sterile filter paper disks and allow them to dry completely.

  • Preparation of Bacterial Lawn: Dip a sterile swab into the standardized bacterial inoculum (0.5 McFarland) and streak it evenly across the entire surface of an MHA plate to create a uniform lawn of bacteria.

  • Application of Disks: Place the prepared compound disks onto the surface of the inoculated MHA plate. Gently press the disks to ensure complete contact with the agar.

  • Controls: Use a disk with the solvent alone as a negative control and a disk with a standard antibiotic as a positive control.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

  • Measurement of Inhibition Zone: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

Visualized Workflows and Pathways

Experimental Workflow for Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_mic Broth Microdilution (MIC) cluster_disk Disk Diffusion Compound Prepare this compound Stock SerialDilution Perform Serial Dilutions in 96-well Plate Compound->SerialDilution PrepareDisks Prepare Compound-Impregnated Disks Compound->PrepareDisks Inoculum Prepare Microbial Inoculum (0.5 McFarland) InoculateMIC Inoculate Wells Inoculum->InoculateMIC Lawn Create Bacterial Lawn on Agar Plate Inoculum->Lawn SerialDilution->InoculateMIC IncubateMIC Incubate Plate InoculateMIC->IncubateMIC ReadMIC Determine MIC IncubateMIC->ReadMIC PlaceDisks Place Disks on Agar PrepareDisks->PlaceDisks Lawn->PlaceDisks IncubateDisk Incubate Plate PlaceDisks->IncubateDisk MeasureZone Measure Zone of Inhibition IncubateDisk->MeasureZone G Compound This compound Cell Microbial Cell Compound->Cell Reduction Intracellular Reduction Cell->Reduction Enzymatic Activity Intermediates Reactive Intermediates Reduction->Intermediates DNA DNA Damage Intermediates->DNA Protein Protein Inactivation Intermediates->Protein CellDeath Cell Death DNA->CellDeath Protein->CellDeath

References

Application of Furazan Derivatives in Cancer Cell Line Studies: Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of furazan and its derivatives, particularly furoxans, in the study of cancer cell lines. It includes a summary of their cytotoxic activities, detailed protocols for key experimental assays, and a visual representation of their proposed mechanisms of action.

Introduction

Furazan, a five-membered heterocyclic ring (1,2,5-oxadiazole), and its N-oxide derivatives, furoxans, are classes of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. A particularly promising area of research is their application as anticancer agents. Many furoxan derivatives function as nitric oxide (NO) donors, releasing NO under physiological conditions. High concentrations of NO can induce cell cycle arrest and apoptosis in tumor cells, making these compounds valuable candidates for cancer therapy. This document outlines the cytotoxic effects of various furazan derivatives on different cancer cell lines and provides standardized protocols for their evaluation.

Data Presentation: Cytotoxicity of Furazan Derivatives

The following tables summarize the half-maximal inhibitory concentration (IC50) values of selected furazan derivatives against various human cancer cell lines. This data highlights the potent anti-proliferative activity of these compounds.

Table 1: IC50 Values of Furoxan/Oridonin Hybrids

CompoundK562 (Leukemia)MGC-803 (Gastric Cancer)Bel-7402 (Liver Cancer)
9h 1.82 µM1.81 µM0.86 µM

Data extracted from a study on novel furoxan/oridonin hybrids, demonstrating their anti-proliferative activity.

Table 2: IC50 Values of Seco-Coumarin/Furoxan Hybrids against Breast Cancer Cell Lines

CompoundMCF-7/ADR (Drug-Resistant)MCF-7 (Sensitive)MDA-MB-231MDA-MB-468
9e High Collateral Sensitivity*---

*Compound 9e exhibited a 1401-fold increase in toxicity against the drug-resistant MCF-7/ADR cell line compared to the sensitive MCF-7 line, indicating high collateral sensitivity. Specific IC50 values were not provided in the abstract.

Table 3: IC50 Values of Piplartine-Furoxan Hybrids

CompoundMCF-7 (Breast Cancer)OVCAR-3 (Ovarian Cancer)PC3 (Prostate Cancer)
7 -0.4 µM0.24 µM
8 -0.3 µM-
9 --0.05 µM

These hybrids showed enhanced cytotoxicity compared to their parent compounds.

Table 4: IC50 Values of Phenylsulfonylfuroxan-3-Benzyl Coumarin Hybrids

CompoundA2780 (Ovarian Cancer)
3 Potent (nM range)

Compound 3 showed potent antiproliferation activities with IC50 values ranging from 0.5 to 143 nM against a panel of nine drug-sensitive and four drug-resistant cancer cell lines.

Experimental Protocols

The following are detailed protocols for key experiments used to evaluate the anticancer effects of furazan derivatives in cell lines.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is for determining the effect of furazan derivatives on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Furazan derivative stock solution (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the furazan derivative in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a no-treatment control.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of furazan derivatives on the cell cycle distribution of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Furazan derivative

  • 6-well plates

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 70% ice-cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the furazan derivative at various concentrations for a specific time period (e.g., 24 hours).

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Fixation: Wash the cell pellet with cold PBS and resuspend in 1 mL of PBS. While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This protocol is for the detection of apoptosis (programmed cell death) induced by furazan derivatives.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Furazan derivative

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the furazan derivative for the desired time.

  • Cell Harvesting: Collect both floating and adherent cells and centrifuge.

  • Washing: Wash the cells once with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. The staining pattern will distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the proposed mechanisms of action and experimental workflows for the study of furazan derivatives.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Cytotoxicity & Mechanistic Assays cluster_analysis Data Analysis start Seed Cancer Cells treat Treat with Furazan Derivative start->treat mtt MTT Assay treat->mtt flow_cycle Flow Cytometry (Cell Cycle) treat->flow_cycle flow_apop Flow Cytometry (Apoptosis) treat->flow_apop ic50 Determine IC50 mtt->ic50 cell_dist Analyze Cell Cycle Distribution flow_cycle->cell_dist apop_quant Quantify Apoptosis flow_apop->apop_quant

Caption: Experimental workflow for evaluating furazan derivatives.

no_apoptosis_pathway cluster_cell Cancer Cell cluster_apoptosis Apoptosis Induction furazan Furoxan Derivative no Nitric Oxide (NO) Release furazan->no ros Increased ROS no->ros caspase_activation Caspase Activation ros->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Caption: Proposed NO-mediated apoptotic pathway.

cell_cycle_arrest_pathway cluster_cell_cycle Cell Cycle Regulation cluster_pathway Signaling Pathway Modulation furazan Furazan Derivative pi3k_akt PI3K/Akt Pathway Inhibition furazan->pi3k_akt cyclin_cdk Modulation of Cyclins/CDKs pi3k_akt->cyclin_cdk g2m_arrest G2/M Phase Arrest cyclin_cdk->g2m_arrest

Caption: Furazan-induced cell cycle arrest pathway.

Application Notes and Protocols for Purity Assessment of Furazan Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furazan (1,2,5-oxadiazole) and its derivatives are an important class of heterocyclic compounds with applications in pharmaceuticals and energetic materials.[1][2][3] The purity of these compounds is critical for their safety, efficacy, and performance. This document provides detailed application notes and experimental protocols for the analytical techniques used in the purity assessment of furazan compounds.

Key Analytical Techniques for Purity Assessment

The primary analytical techniques for determining the purity of furazan compounds and identifying impurities include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) often coupled with Mass Spectrometry (MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.[4][5]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for purity analysis in the pharmaceutical industry.[6] It is highly versatile for separating non-volatile and thermally labile compounds, which is often the case for functionalized furazan derivatives.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the analysis of volatile and semi-volatile impurities.[7][8] It is particularly useful for identifying residual solvents and volatile by-products from the synthesis of furazan compounds.

  • Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is an absolute quantification method that can determine the purity of a compound without the need for a reference standard of the analyte itself.[1][9] It relies on the principle that the NMR signal intensity is directly proportional to the number of nuclei.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry, making it invaluable for the identification and characterization of unknown impurities.[10][11]

Application Note 1: Purity Assessment of 3,4-Diaminofurazan (DAF)

Background: 3,4-Diaminofurazan (DAF) is a key intermediate in the synthesis of various energetic materials and pharmaceuticals. Its purity is crucial for the performance and safety of the final products. Common process-related impurities include diaminoglyoxime and other furazan-related compounds.[12]

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the quantification of DAF and the separation of its common impurities.

Experimental Workflow:

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh DAF Sample B Dissolve in Diluent (e.g., Acetonitrile/Water) A->B C Filter through 0.45 µm Syringe Filter B->C G Equilibrate HPLC System C->G D Prepare Mobile Phase A (e.g., 0.1% Formic Acid in Water) F Degas Mobile Phases D->F E Prepare Mobile Phase B (e.g., 0.1% Formic Acid in Acetonitrile) E->F F->G H Inject Sample G->H I Gradient Elution H->I J UV Detection (e.g., 254 nm) I->J K Integrate Peaks J->K L Calculate % Purity (Area Normalization) K->L M Identify Impurities (by Relative Retention Time) K->M

Caption: Workflow for HPLC Purity Analysis of DAF.

Protocol:

  • Instrumentation: An HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), an autosampler, and a column oven.

  • Reagents and Materials:

    • 3,4-Diaminofurazan (DAF) sample

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid (analytical grade)

    • Syringe filters (0.45 µm)

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the DAF sample.

    • Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • The purity of DAF is calculated using the area normalization method from the resulting chromatogram.

    • % Purity = (Area of DAF peak / Total area of all peaks) x 100

Quantitative Data Summary:

CompoundRetention Time (min)Area % (Typical)
Diaminoglyoxime3.5< 0.1
3,4-Diaminofurazan (DAF) 5.8 > 99.5
Unknown Impurity 17.2< 0.2
Unknown Impurity 29.1< 0.1

Application Note 2: Impurity Profiling of Energetic Furazan Compounds

Background: The purity of energetic furazan compounds, such as 3,3'-diamino-4,4'-azoxyfurazan (DAOAF), is paramount for their stability and performance. Impurities can significantly impact their sensitivity and thermal stability.[12]

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

This protocol is designed to identify and quantify volatile and semi-volatile impurities and residual solvents in energetic furazan compounds.

Experimental Workflow:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis A Weigh Sample B Dissolve in appropriate solvent (e.g., Acetone) A->B C Add Internal Standard B->C D Inject into GC C->D E Temperature Programmed Separation D->E F Mass Spectrometry Detection E->F G Identify Peaks (NIST Library Search) F->G H Quantify using Internal Standard G->H

Caption: Workflow for GC-MS Impurity Profiling.

Protocol:

  • Instrumentation: A GC-MS system with a capillary column suitable for semi-volatile compounds (e.g., DB-5MS).

  • Reagents and Materials:

    • Furazan compound sample

    • High purity solvent (e.g., Acetone)

    • Internal standard (e.g., d-xylene)

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Ion Source Temperature: 230 °C

    • MS Quadrupole Temperature: 150 °C

    • Scan Range: 40-500 m/z

  • Sample Preparation:

    • Accurately weigh about 20 mg of the sample into a vial.

    • Add 1 mL of acetone and an appropriate amount of internal standard.

    • Vortex to dissolve.

  • Data Analysis:

    • Identify impurity peaks by comparing their mass spectra with a reference library (e.g., NIST).

    • Quantify the impurities relative to the internal standard.

Quantitative Data Summary (Hypothetical):

ImpurityRetention Time (min)Concentration (ppm)
Acetone2.150
Toluene4.5< 10
Synthesis By-product 112.3150

Application Note 3: Absolute Purity Determination by qNMR

Background: Quantitative NMR (qNMR) provides a direct measurement of purity without the need for specific impurity reference standards.[1][9] This makes it a powerful tool for characterizing new furazan compounds.

Logical Relationship for qNMR Calculation:

qNMR_Logic cluster_inputs Experimental Inputs cluster_nmr NMR Data cluster_calc Calculation cluster_output Result Mass_Analyte Mass of Analyte (m_A) Formula Purity_A = (I_A / N_A) * (N_Std / I_Std) * (MW_A / MW_Std) * (m_Std / m_A) * P_Std Mass_Analyte->Formula Mass_Std Mass of Internal Standard (m_Std) Mass_Std->Formula MW_Analyte Molar Mass of Analyte (MW_A) MW_Analyte->Formula MW_Std Molar Mass of Internal Standard (MW_Std) MW_Std->Formula Purity_Std Purity of Internal Standard (P_Std) Purity_Std->Formula Int_Analyte Integral of Analyte Signal (I_A) Int_Analyte->Formula Int_Std Integral of Standard Signal (I_Std) Int_Std->Formula N_Analyte Number of Protons (Analyte Signal, N_A) N_Analyte->Formula N_Std Number of Protons (Standard Signal, N_Std) N_Std->Formula Purity_Analyte Purity of Analyte (P_A) Formula->Purity_Analyte

Caption: qNMR Purity Calculation Logic.

Protocol:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Reagents and Materials:

    • Furazan compound sample

    • High-purity internal standard (e.g., maleic acid, dimethyl sulfone) with known purity.

    • Deuterated solvent (e.g., DMSO-d6)

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the furazan compound and 10-20 mg of the internal standard into the same vial using a 5-figure balance.[13]

    • Dissolve the mixture in a precise volume of deuterated solvent (e.g., 0.75 mL).

    • Transfer the solution to an NMR tube.

  • NMR Acquisition Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T1 of any signal of interest.

    • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • Data Processing and Calculation:

    • Process the spectrum with careful phasing and baseline correction.

    • Integrate a well-resolved signal for the analyte and a well-resolved signal for the internal standard.

    • Calculate the purity using the following formula:[1] Purity_Analyte (%) = (I_A / N_A) * (N_Std / I_Std) * (MW_A / MW_Std) * (m_Std / m_A) * P_Std * 100 Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molar mass

      • m = mass

      • P = Purity of the standard

      • A = Analyte, Std = Standard

Quantitative Data Summary (Example):

ParameterAnalyte (DAF)Internal Standard (Maleic Acid)
Mass (m)15.25 mg12.80 mg
Molar Mass (MW)100.07 g/mol 116.07 g/mol
Purity (P)To be determined99.9%
¹H NMR Signal6.2 ppm (s, 2H)6.3 ppm (s, 2H)
Number of Protons (N)22
Integral (I)1.000.72
Calculated Purity 99.6% -

Conclusion

The purity assessment of furazan compounds is a critical aspect of their development and application. A combination of chromatographic and spectroscopic techniques provides a comprehensive understanding of the purity profile. HPLC is ideal for routine purity checks and quantification of known impurities, GC-MS is essential for volatile components, and qNMR offers a powerful method for absolute purity determination. These techniques, when properly validated and applied, ensure the quality, safety, and reliability of furazan-based materials.

References

Application Notes and Protocols for the Functionalization of the Furazan Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of experimental protocols for the functionalization of the 1,2,5-oxadiazole, commonly known as the furazan ring. This heterocyclic motif is of significant interest in medicinal chemistry and materials science due to its diverse biological activities and energetic properties.[1][2][3] The following sections detail key synthetic methodologies, present quantitative data for representative reactions, and illustrate a relevant biological signaling pathway where furazan derivatives have shown therapeutic potential.

I. Experimental Workflow for Furazan Ring Functionalization

The functionalization of the furazan ring typically follows a structured workflow, beginning with the synthesis of the core heterocyclic structure, followed by various substitution and modification reactions to introduce desired functional groups.

G cluster_0 Furazan Ring Synthesis cluster_1 Key Functionalization Strategies cluster_2 Functionalized Furazan Derivatives A 1,2-Dione Dioximes (Glyoximes) B Dehydration A->B C Furazan Ring B->C D Nitration C->D F C-H Functionalization (e.g., Arylation) C->F G Synthesis of Cyano-Furazans C->G H Nitro-Furazans D->H E Nucleophilic Substitution (e.g., Amination, Alkoxylation) I Amino-Furazans E->I J Aryl-Furazans F->J K Cyano-Furazans G->K H->E L Further Derivatization I->L J->L K->L

Caption: General workflow for the synthesis and functionalization of the furazan ring.

II. Indoleamine 2,3-Dioxygenase (IDO1) Signaling Pathway

Furazan derivatives have been investigated as potent inhibitors of indoleamine 2,3-dioxygenase (IDO1), a key enzyme in the kynurenine pathway of tryptophan metabolism. IDO1 is a significant target in cancer immunotherapy due to its role in promoting immune tolerance.

G cluster_0 Tryptophan Catabolism cluster_1 Immunosuppressive Effects cluster_2 Therapeutic Intervention Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Catabolizes Kynurenine Kynurenine IDO1->Kynurenine AhR Aryl Hydrocarbon Receptor (AhR) Kynurenine->AhR Activates Treg Regulatory T-cell (Treg) Differentiation & Activation AhR->Treg Teff Effector T-cell Apoptosis Treg->Teff Suppresses Immune_Response Enhanced Anti-Tumor Immune Response Teff->Immune_Response Furazan_Inhibitor Furazan-based IDO1 Inhibitor Furazan_Inhibitor->IDO1 Inhibits

Caption: Simplified signaling pathway of IDO1 and the mechanism of its inhibition by furazan derivatives.

III. Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and functionalization of the furazan ring.

Protocol 1: Synthesis of 3,4-Disubstituted Furazans from 1,2-Dione Dioximes

This protocol describes the general method for the synthesis of the furazan ring by dehydration of a 1,2-dione dioxime (glyoxime).

Materials:

  • 1,2-Dione dioxime (e.g., dimethylglyoxime)

  • Dehydrating agent (e.g., succinic anhydride, thionyl chloride, or potassium hydroxide)

  • Appropriate solvent (e.g., toluene, dichloromethane, or water)

  • Standard laboratory glassware and heating apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the 1,2-dione dioxime in the appropriate solvent.

  • Add the dehydrating agent portion-wise with stirring. For example, when using succinic anhydride, the mixture is typically heated to 150 °C.[4] For base-catalyzed cyclization, such as with diaminoglyoxime, aqueous potassium hydroxide is used at elevated temperatures (e.g., 180 °C).

  • The reaction mixture is heated under reflux for a specified time (typically 2-6 hours) and monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The product is isolated by extraction with a suitable organic solvent (e.g., ethyl acetate) followed by washing the organic layer with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Synthesis of 3-Amino-4-cyanofurazan

This protocol details the synthesis of 3-amino-4-cyanofurazan, a key intermediate for the preparation of various energetic materials and biologically active compounds.[5]

Materials:

  • Malononitrile

  • Sodium nitrite

  • Hydroxylamine hydrochloride

  • Lead dioxide

  • Acetic acid

  • Standard laboratory glassware

Procedure:

  • The synthesis begins with the nitrosation of malononitrile, followed by an oximation reaction to form a dioxime intermediate.

  • The subsequent dehydration and cyclization of the dioxime moiety are achieved by treatment with lead dioxide in an acetic acid solution.[5]

  • The reaction progress is monitored by TLC.

  • After the reaction is complete, the mixture is filtered to remove solid byproducts.

  • The filtrate is then carefully neutralized.

  • The product, 3-amino-4-cyanofurazan, is extracted with an organic solvent.

  • The combined organic extracts are washed, dried, and concentrated to yield the crude product.

  • Purification is typically achieved by recrystallization. A more environmentally friendly method avoids heavy metal reagents by starting from 4-aminofurazan-3-formamide and performing a dehydration step.[5]

Protocol 3: Nucleophilic Aromatic Substitution on a Nitro-Substituted Furazan

This protocol outlines a general procedure for the nucleophilic substitution of a nitro group on the furazan ring, a common strategy for introducing various functionalities.

Materials:

  • A nitro-substituted furazan (e.g., 3-nitro-4-chlorofurazan)

  • A nucleophile (e.g., an amine, alkoxide, or thiol)

  • A suitable solvent (e.g., ethanol, dimethylformamide (DMF), or acetonitrile)

  • A base (if required, e.g., triethylamine or potassium carbonate)

  • Standard laboratory glassware

Procedure:

  • Dissolve the nitro-substituted furazan in the chosen solvent in a round-bottom flask.

  • If necessary, add a base to the reaction mixture.

  • Add the nucleophile dropwise to the solution at room temperature or an elevated temperature, depending on the reactivity of the substrates.

  • Stir the reaction mixture for the required duration (monitored by TLC) until the starting material is consumed.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer sequentially with water and brine, then dry it over anhydrous sodium sulfate.

  • Filter the mixture and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization.

IV. Quantitative Data

The following tables summarize representative quantitative data for the synthesis and characterization of functionalized furazan derivatives.

Table 1: Synthesis of Functionalized Furazans - Reaction Conditions and Yields

EntryStarting MaterialReagents and ConditionsProductYield (%)Reference
1DiaminoglyoximeKOH, H₂O, 180 °CDiaminofurazan~51%[6]
23-Amino-4-(5-amino-4-cyano-1H-pyrazol-3-yl)-furazan37% H₂O₂, 98% H₂SO₄, Na₂WO₄3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan64%[7]
33-Amino-4-cyanofurazanCaro's acid oxidation3-Nitro-4-cyanofurazanGood[5]
43-Nitro-4-cyanofurazanAlkaline conditions3,3'-Dicyanodifurazan etherGood[5]

Table 2: Spectroscopic Data for Selected Furazan Derivatives

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)Mass Spec (m/z)Reference
3-Amino-4-cyanofurazanSpecific proton signals for the amino groupSignals corresponding to the furazan ring carbons and the cyano carbonCharacteristic peaks for NH₂ stretching, C≡N stretching, and furazan ring vibrationsMolecular ion peak corresponding to C₃H₂N₄O[7][8]
3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazanResonances for the pyrazole NH protonSignals for the furazan and pyrazole ring carbons, cyano carbonAbsorption bands for NO₂ stretching, C≡N stretching, and heterocyclic ringsMolecular ion peak consistent with C₆HN₈O₅[7]
Acyl derivatives of 3-aminofurazansAmide NH proton signal, aromatic and aliphatic protons of the acyl groupFurazan ring carbons, carbonyl carbon, and carbons of the acyl substituentN-H stretching, C=O stretching, and furazan ring vibrationsMolecular ion peaks corresponding to the respective acylated products[9]

V. Conclusion

The functionalization of the furazan ring offers a versatile platform for the development of novel compounds with significant potential in both medicine and material science. The protocols and data presented here provide a foundational guide for researchers to explore the rich chemistry of this heterocyclic system. The targeted inhibition of the IDO1 pathway by furazan derivatives exemplifies the promising therapeutic applications of these compounds, particularly in the field of immuno-oncology. Further research into novel synthetic methodologies, such as C-H functionalization, will undoubtedly expand the accessible chemical space of furazan derivatives and lead to the discovery of new molecules with enhanced properties.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (4-Methyl-furazan-3-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the synthesis of (4-Methyl-furazan-3-yl)-acetic acid. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: Direct synthesis of this compound is not well-documented in the literature. However, two plausible multi-step synthetic routes can be proposed based on known furazan chemistry:

  • Route 1: Starting from a cyanofurazan precursor, involving hydrolysis and chain extension.

  • Route 2: Starting from a furazan carboxaldehyde precursor, followed by chain extension to the acetic acid.

Q2: Why is the furazan ring considered challenging to work with?

A2: The furazan ring system can be labile under various reaction conditions, particularly strong acids, bases, or vigorous oxidation/reduction, which can lead to ring opening or decomposition. Careful selection of reagents and control of reaction parameters are crucial for successful synthesis.

Q3: Are there any known safety concerns when working with furazan derivatives?

A3: Many nitrogen-rich heterocyclic compounds, including some furazan derivatives, are energetic materials and can be sensitive to heat, shock, or friction.[1] It is essential to consult safety data for all reagents and intermediates and to handle them in appropriately small quantities with necessary precautions, especially during reactions that generate gas or are highly exothermic.

Q4: Can I directly oxidize the methyl group of a potential precursor like 3,4-dimethylfurazan to a carboxylic acid?

A4: While oxidation of a methyl group on a furazan ring to a carboxylic acid is possible, for instance using potassium permanganate, it can be challenging to achieve selectivity if there are other oxidizable sites on the molecule.[2] Such strong oxidizing conditions may also risk cleaving the furazan ring.

Troubleshooting Guides

Route 1: Synthesis via 4-Methyl-furazan-3-carbonitrile

This route involves the initial synthesis of 4-Methyl-furazan-3-carbonitrile, followed by hydrolysis to the carboxylic acid and a subsequent one-carbon homologation.

A Starting Materials (e.g., Butane-2,3-dione monoxime) B Step 1: Furazan Ring Formation (e.g., with Chloramine) A->B C 4-Methyl-furazan-3-carbonitrile B->C D Step 2: Hydrolysis of Nitrile C->D E 4-Methyl-furazan-3-carboxylic acid D->E F Step 3: Arndt-Eistert Homologation E->F G Final Product: This compound F->G

Caption: Synthetic workflow for Route 1.

Problem Possible Cause(s) Suggested Solution(s)
Low or no conversion of the nitrile Reaction conditions are too mild.Gradually increase the reaction temperature and/or the concentration of the acid or base. Monitor the reaction by TLC or GC-MS to track progress.
Steric hindrance around the nitrile group.Consider using microwave-assisted heating to promote the reaction.
Decomposition of the furazan ring Reaction conditions are too harsh (strong acid/base, high temperature).Use milder hydrolysis conditions. For acidic hydrolysis, try using a mixture of acetic acid and sulfuric acid instead of concentrated HCl. For basic hydrolysis, use a weaker base like sodium carbonate or conduct the reaction at a lower temperature.
Formation of amide intermediate instead of carboxylic acid Incomplete hydrolysis.Extend the reaction time or increase the amount of water present in the reaction mixture.
Difficulty in isolating the product The carboxylic acid is highly soluble in the aqueous phase.After acidification, extract the aqueous phase multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Consider using a continuous liquid-liquid extractor for highly soluble products.
Problem Possible Cause(s) Suggested Solution(s)
Low yield of the diazoketone intermediate Incomplete conversion of the acid chloride.Ensure the complete conversion of the carboxylic acid to the acid chloride before adding diazomethane. Use a slight excess of the chlorinating agent (e.g., thionyl chloride, oxalyl chloride).
Decomposition of diazomethane.Use freshly prepared diazomethane solution. Perform the reaction at low temperatures (0 °C or below).
Failure of the Wolff rearrangement Ineffective catalyst.Use a freshly prepared silver (I) oxide or silver benzoate catalyst. Consider photochemical conditions for the Wolff rearrangement if thermal or catalytic methods fail.
Formation of byproducts Reaction of the ketene intermediate with other nucleophiles.Ensure the reaction is carried out in the presence of a sufficient amount of water to trap the ketene as the carboxylic acid.
Route 2: Synthesis via 4-Methyl-furazan-3-carboxaldehyde

This route involves the preparation of 4-Methyl-furazan-3-carboxaldehyde, followed by a one-carbon homologation to the acetic acid.

A 4-Methyl-furazan-3-carboxylic acid B Step 1: Reduction to Alcohol A->B C (4-Methyl-furazan-3-yl)-methanol B->C D Step 2: Oxidation to Aldehyde C->D E 4-Methyl-furazan-3-carboxaldehyde D->E F Step 3: Wittig Reaction & Hydrolysis E->F G Final Product: This compound F->G

Caption: Synthetic workflow for Route 2.

Problem Possible Cause(s) Suggested Solution(s)
Low yield of the aldehyde Over-oxidation to the carboxylic acid.Use a milder oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. Monitor the reaction carefully by TLC to avoid over-oxidation.
Incomplete reaction.Increase the amount of the oxidizing agent or the reaction time.
Decomposition of the starting material or product Harsh reaction conditions.Perform the reaction at a lower temperature. Choose a neutral or slightly acidic oxidizing agent.
Problem Possible Cause(s) Suggested Solution(s)
Low yield of the Wittig product (alkene) Unstable ylide.Prepare the ylide in situ at low temperature.
Steric hindrance of the aldehyde.Use a more reactive Wittig reagent (e.g., a non-stabilized ylide).
Difficult hydrolysis of the ester (from Horner-Wadsworth-Emmons variant) The ester is resistant to hydrolysis.Use stronger basic conditions (e.g., LiOH in THF/water) or acidic conditions (e.g., H2SO4 in dioxane/water) at elevated temperatures, while monitoring for furazan ring stability.
Formation of byproducts during ozonolysis/oxidation of the alkene Non-selective cleavage of the double bond.Use a more selective method for oxidative cleavage, such as ozonolysis followed by a reductive workup (e.g., with dimethyl sulfide) to yield the aldehyde, which can then be oxidized to the carboxylic acid in a separate step.

Experimental Protocols (Hypothetical)

The following are hypothetical protocols based on general procedures for analogous transformations. These should be adapted and optimized for the specific substrate.

Protocol 1: Hydrolysis of 4-Methyl-furazan-3-carbonitrile (Acid-Catalyzed)

  • To a solution of 4-Methyl-furazan-3-carbonitrile (1.0 eq) in a 1:1 mixture of glacial acetic acid and water, add concentrated sulfuric acid (0.5 eq) dropwise at 0 °C.

  • Heat the mixture to reflux (approx. 100-110 °C) and monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Extract the aqueous solution with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-Methyl-furazan-3-carboxylic acid.

Protocol 2: Arndt-Eistert Homologation of 4-Methyl-furazan-3-carboxylic acid

  • Suspend 4-Methyl-furazan-3-carboxylic acid (1.0 eq) in dichloromethane and add oxalyl chloride (1.2 eq) and a catalytic amount of DMF at 0 °C.

  • Stir the mixture at room temperature until the evolution of gas ceases.

  • Cool the resulting acid chloride solution to 0 °C and slowly add a freshly prepared solution of diazomethane in diethyl ether until a yellow color persists.

  • Stir the reaction mixture at 0 °C for 1 hour.

  • In a separate flask, prepare a suspension of silver (I) oxide (0.1 eq) in water and dioxane.

  • Slowly add the diazoketone solution to the silver oxide suspension at 50-60 °C.

  • After the addition is complete, continue stirring at this temperature until gas evolution stops.

  • Cool the mixture, filter through celite, and extract the filtrate with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution.

  • Acidify the aqueous layer with dilute HCl and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain this compound.

Data Presentation

The following tables provide hypothetical but plausible quantitative data for the key reaction steps, based on analogous reactions in heterocyclic chemistry.

Table 1: Conditions for Hydrolysis of Aryl/Heteroaryl Nitriles

ReagentSolventTemperature (°C)Time (h)Typical Yield (%)
6M HClWater1006-1260-85
4M NaOHEthanol/Water804-870-90
H2SO4/AcOH/H2O-1105-1065-80

Table 2: Conditions for Arndt-Eistert Homologation

Carboxylic Acid SubstrateChlorinating AgentRearrangement CatalystSolventTemperature (°C)Typical Yield (%)
Benzoic AcidSOCl2Ag2ODioxane/Water6070-85
Thiophene-2-carboxylic acid(COCl)2Ag(I) benzoateTHF/Water5065-80
Pyridine-3-carboxylic acidSOCl2Photochemical (UV)Methanol2560-75

Logical Relationships in Troubleshooting

Start Low Yield in Synthesis Step Check_Starting_Material Is the starting material pure? Start->Check_Starting_Material Purify_SM Purify starting material (distillation, recrystallization, chromatography) Check_Starting_Material->Purify_SM No Check_Reagents Are reagents fresh and anhydrous? Check_Starting_Material->Check_Reagents Yes Purify_SM->Check_Reagents Use_Fresh_Reagents Use freshly opened or purified reagents. Dry solvents appropriately. Check_Reagents->Use_Fresh_Reagents No Check_Conditions Are reaction conditions optimal? Check_Reagents->Check_Conditions Yes Use_Fresh_Reagents->Check_Conditions Adjust_Temp Adjust temperature. (Increase for slow reaction, decrease for decomposition) Check_Conditions->Adjust_Temp No (Temp) Adjust_Time Adjust reaction time. Monitor by TLC/GC-MS. Check_Conditions->Adjust_Time No (Time) Check_Side_Reactions Are there side products? Check_Conditions->Check_Side_Reactions Yes Adjust_Temp->Check_Side_Reactions Adjust_Time->Check_Side_Reactions Isolate_Characterize Isolate and characterize side products to understand the competing reaction pathway. Check_Side_Reactions->Isolate_Characterize Yes Modify_Protocol Modify protocol to suppress side reactions (e.g., change catalyst, solvent, or reagent). Check_Side_Reactions->Modify_Protocol No, but still low yield Isolate_Characterize->Modify_Protocol

References

Technical Support Center: Furazan Ring Formation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for furazan ring formation reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their target furazan derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing the furazan ring?

A1: The primary methods for constructing a furazan (1,2,5-oxadiazole) ring are:

  • Dehydration of α-dioximes: This is a classical and widely used method where a glyoxime derivative is cyclized by removing water, often with a dehydrating agent or by heating.[1]

  • Oxidative cyclization of diamidoximes: This approach involves the cyclization of a diamidoxime precursor in the presence of an oxidizing agent.

  • From dinitriles: Certain furazan derivatives can be synthesized from dinitrile precursors, for example, through irradiation in the presence of triethyl phosphite to yield 1,4-dinitriles which can be precursors.[2][3]

  • Tandem diazotization/cyclization: This method can be employed for the synthesis of fused furazan heterocyclic systems.[4][5]

Q2: My furazan synthesis is resulting in a very low yield. What are the potential causes?

A2: Low yields in furazan synthesis can be attributed to several factors:

  • Suboptimal Reaction Temperature: The temperature can significantly impact the reaction rate and selectivity. Excessive heat can lead to decomposition of the starting materials or the furazan product itself, as furazans can be unstable at high temperatures.[1][6]

  • Incorrect Solvent or Base: The choice of solvent and base is critical. The polarity of the solvent can affect the solubility of reactants and intermediates, while the strength of the base can influence the reaction pathway and the formation of side products.[6]

  • Poor Quality of Starting Materials: Impurities in the starting materials, such as the precursor α-dioxime or diamidoxime, can interfere with the reaction.

  • Side Reactions: Competing reactions, such as ring-opening or the formation of other heterocyclic systems, can consume the starting materials and reduce the yield of the desired furazan.[7]

  • Inadequate Dehydrating Agent (for dioxime dehydration): If using a chemical dehydrating agent, its activity and stoichiometry are crucial for efficient cyclization.

Q3: I am observing significant side product formation. What are common side reactions and how can I minimize them?

A3: Side product formation is a common challenge. Key side reactions include:

  • Ring-Opening: The furazan or furoxan ring can be susceptible to ring-opening, especially in the presence of certain nucleophiles.[7] For instance, in the synthesis of 4-sulfonyloxy furoxan, the use of sulfonyl chlorides instead of anhydrides can lead to a nitrile compound as a byproduct due to ring opening.[7]

  • Formation of Isomers: Depending on the substituents, the formation of regioisomers is possible.

  • Polymerization: Under certain conditions, starting materials or reactive intermediates can polymerize, leading to a complex mixture and low yield of the desired product.

To minimize side reactions, consider the following:

  • Optimize Reaction Conditions: Carefully control the temperature, reaction time, and addition rate of reagents.[6]

  • Choice of Reagents: Select reagents that are known to be selective for the desired transformation. For example, using sulfonic acid anhydrides instead of sulfonyl chlorides can reduce ring-opening side reactions in furoxan chemistry.[7]

  • Inert Atmosphere: For reactions sensitive to air or moisture, conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) can prevent unwanted side reactions.

Troubleshooting Guides

Issue 1: Low Yield in Dehydration of α-Dioximes

This guide provides a systematic approach to troubleshooting low yields when synthesizing furazans from α-dioximes.

Troubleshooting Workflow

G start Low Yield Observed check_temp Review Reaction Temperature start->check_temp check_reagents Evaluate Dehydrating Agent & Base start->check_reagents check_purity Assess Starting Material Purity start->check_purity check_time Analyze Reaction Time start->check_time optimize_temp Optimize Temperature (e.g., gradual heating) check_temp->optimize_temp Suboptimal? optimize_reagents Screen Different Agents/Bases (e.g., KOH, succinic anhydride) check_reagents->optimize_reagents Ineffective? purify_sm Purify α-Dioxime (e.g., recrystallization) check_purity->purify_sm Impure? optimize_time Conduct Time-Course Study (e.g., TLC or GC monitoring) check_time->optimize_time Too short/long? success Improved Yield optimize_temp->success optimize_reagents->success purify_sm->success optimize_time->success

Caption: Troubleshooting workflow for low yield in dioxime dehydration.

Quantitative Data Summary: Dehydration of Diaminoglyoxime

BaseSolventTemperature (°C)Yield (%)Reference
Potassium HydroxideWaterRefluxGood[8]
Not specifiedNot specified150 (with succinic anhydride)Not specified[1]
Issue 2: Poor Yield in Oxidative Cyclization Reactions

This section addresses common problems encountered during the oxidative cyclization of amidoximes to form furazan or related oxadiazole structures.

Logical Relationship Diagram

G cluster_causes Potential Causes for Low Yield cluster_solutions Troubleshooting Solutions C1 Oxidant Inactivity S1 Screen Different Oxidants (e.g., DDQ, H₂O₂) C1->S1 C2 Incorrect Solvent S2 Test Various Solvents (e.g., Acetonitrile, DCE) C2->S2 C3 Suboptimal Temperature S3 Optimize Temperature Profile C3->S3 C4 Side Reactions S4 Modify Reaction Conditions (e.g., inert atmosphere, catalyst) C4->S4

Caption: Causes and solutions for low yield in oxidative cyclization.

Quantitative Data Summary: Optimization of Diazotization for Fused Furazan System

This table summarizes the optimization of a related reaction, highlighting the impact of reagents and solvents on yield.

Nitrosating AgentSolventTemperature (°C)Yield (%)Reference
NaNO₂TFA0-518[4][5]
NOBF₄TFA0-520[4][5]
NaNO₂TFA-10-030[4][5]
NOBF₄TFA-10-033[4][5]
NaNO₂TFA + AcOH [1:1]-10-035[4][5]
NOBF₄TFA + AcOH [1:1]-10-049[4][5]
NaNO₂ MeSO₃H + AcOH [1:1] -10-0 86 [4][5]
NOBF₄MeSO₃H + AcOH [1:1]-10-012[4][5]

Experimental Protocols

Protocol 1: Synthesis of Diaminofurazan from Diaminoglyoxime

This protocol is based on the potassium hydroxide mediated dehydration of diaminoglyoxime.[8][9]

Materials:

  • Diaminoglyoxime

  • Potassium Hydroxide (KOH)

  • Distilled water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve diaminoglyoxime in an aqueous solution of potassium hydroxide.

  • Heat the reaction mixture to reflux and maintain for the appropriate time (monitor by TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The diaminofurazan product may precipitate upon cooling. If so, collect the crystals by filtration.

  • Wash the collected solid with cold water to remove any remaining KOH.

  • Dry the product under vacuum to obtain pure diaminofurazan.

Protocol 2: General Procedure for Oxidative Cyclization of Amidoximes using DDQ

This protocol describes a general method for the synthesis of 1,2,4-oxadiazoles (structurally related to furazans) from amidoximes using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as the oxidant.[10]

Materials:

  • Amidoxime derivative

  • 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Anhydrous solvent (e.g., dichloromethane or acetonitrile)

Procedure:

  • In a dry flask under an inert atmosphere (e.g., nitrogen), dissolve the amidoxime in the chosen anhydrous solvent.

  • Add a solution of DDQ (typically 1.1-1.5 equivalents) in the same solvent dropwise to the amidoxime solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction (e.g., with a saturated aqueous solution of sodium bicarbonate).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 1,2,4-oxadiazole.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification P1 Dissolve Amidoxime in Anhydrous Solvent R1 Add DDQ Solution Dropwise P1->R1 P2 Prepare DDQ Solution P2->R1 R2 Stir and Monitor (TLC/LC-MS) R1->R2 W1 Quench Reaction R2->W1 W2 Extract Product W1->W2 W3 Dry and Concentrate W2->W3 P Purify by Chromatography W3->P

Caption: Workflow for DDQ-mediated oxidative cyclization.

References

Stability issues of (4-Methyl-furazan-3-yl)-acetic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (4-Methyl-furazan-3-yl)-acetic acid in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. The furazan ring, a 1,2,5-oxadiazole, and the acetic acid functional group are susceptible to chemical degradation under certain conditions.

Q2: How does pH impact the stability of the compound?

A2: The hydrolytic stability of compounds containing functional groups like the furazan ring and carboxylic acids is often pH-dependent.[1][2][3] Both acidic and basic conditions can catalyze hydrolysis, potentially leading to the opening of the furazan ring or reactions involving the acetic acid side chain.[4][5][6] It is crucial to determine the optimal pH range for solution stability through systematic studies.

Q3: Is this compound sensitive to light?

A3: Many heterocyclic compounds exhibit photosensitivity, and furazan derivatives can undergo photochemical reactions.[7][8] Exposure to UV or even ambient light can potentially lead to the formation of degradation products. Therefore, it is recommended to handle and store solutions of this compound protected from light.

Q4: What is the recommended storage temperature for solutions of this compound?

A4: While specific data for this compound is limited, generally, lower temperatures slow down chemical degradation. For long-term storage, it is advisable to keep solutions at refrigerated (2-8 °C) or frozen (-20 °C or lower) temperatures. Thermal stability studies are necessary to establish the optimal storage conditions.[9][10][11][12]

Q5: Are there any known incompatible solvents or excipients?

A5: Avoid highly reactive solvents or excipients that can promote degradation. For instance, strong oxidizing agents should be avoided. When conducting forced degradation studies, even seemingly inert co-solvents should be carefully evaluated for potential reactivity.[13]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Loss of potency or unexpected peaks in HPLC analysis. Chemical degradation of the compound.1. Verify Storage Conditions: Ensure the solution was stored at the recommended temperature and protected from light. 2. Check Solution pH: Measure the pH of the solution to see if it has shifted to a range known to cause hydrolysis. 3. Perform Forced Degradation: Conduct a forced degradation study to identify potential degradation products and pathways. This will help in developing a stability-indicating analytical method.[1][14][15][16]
Color change or precipitation in the solution. Formation of degradation products or insolubility.1. Analyze Precipitate: If possible, isolate and analyze the precipitate to determine its identity. 2. Evaluate Solubility: The solubility of the compound may have been exceeded, or a degradation product may be less soluble. Re-evaluate the solvent system and concentration.
Inconsistent results between experimental batches. Variability in solution preparation or storage.1. Standardize Protocols: Ensure that all experimental protocols for solution preparation, handling, and storage are standardized and strictly followed. 2. Use Freshly Prepared Solutions: Whenever possible, use freshly prepared solutions to minimize the impact of potential degradation over time.

Data Presentation: Example Stability Study

The following tables are templates to be populated with experimental data from a stability study of this compound.

Table 1: pH-Dependent Hydrolytic Stability at 25°C

pHInitial Concentration (mg/mL)Concentration after 24h (mg/mL)% Degradation
3.01.0
5.01.0
7.41.0
9.01.0

Table 2: Thermal Stability in pH 7.4 Buffer

Temperature (°C)Initial Concentration (mg/mL)Concentration after 7 days (mg/mL)% Degradation
41.0
251.0
401.0

Table 3: Photostability at 25°C in pH 7.4 Buffer

Light ConditionInitial Concentration (mg/mL)Concentration after 24h (mg/mL)% Degradation
Dark Control1.0
Ambient Light1.0
UV Light (254 nm)1.0

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and to develop a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 12, 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a defined period. Neutralize the solution with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature, protected from light, for a defined period.

  • Thermal Degradation: Transfer an aliquot of the stock solution to a vial and heat it in an oven at a high temperature (e.g., 80°C) for a defined period.

  • Photolytic Degradation: Expose an aliquot of the stock solution to a light source providing both UV and visible light (e.g., in a photostability chamber) for a defined period. A dark control sample should be stored under the same conditions but protected from light.

  • Analysis: Analyze all samples at specified time points using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometry detector, to quantify the parent compound and detect any degradation products.[17][18][19]

Protocol 2: HPLC Method for Stability Analysis

This is a generic HPLC method that can be optimized for the analysis of this compound and its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with a low percentage of Mobile Phase B, and gradually increase to elute more hydrophobic compounds. A typical gradient might be:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-30 min: 95% to 5% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV detection at a suitable wavelength (to be determined by UV-Vis spectroscopy) or Mass Spectrometry.

  • Column Temperature: 30°C.

Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_outcome Outcome Prep Prepare Stock Solution Acid Acid Hydrolysis Prep->Acid Base Base Hydrolysis Prep->Base Oxidation Oxidation Prep->Oxidation Thermal Thermal Stress Prep->Thermal Photo Photolytic Stress Prep->Photo Analysis HPLC/LC-MS Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Pathway Identify Degradation Products & Pathways Analysis->Pathway Method Develop Stability-Indicating Method Analysis->Method

Caption: Workflow for a forced degradation study.

Hypothetical_Degradation_Pathway cluster_degradation Degradation Products Parent This compound Deg1 Ring-Opened Product Parent->Deg1 Hydrolysis (Acid/Base) Deg2 Oxidized Product Parent->Deg2 Oxidation Deg3 Decarboxylated Product Parent->Deg3 Photolysis/Heat

Caption: Hypothetical degradation pathways.

References

Technical Support Center: Purification of (4-Methyl-furazan-3-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude (4-Methyl-furazan-3-yl)-acetic acid. The following protocols and advice are based on established chemical principles and general practices for the purification of related heterocyclic carboxylic acids.

Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties of pure this compound?

A1: Pure this compound is expected to be a solid at room temperature. Its reported melting point is in the range of 83-84 °C[1]. Significant deviation from this melting point range may indicate the presence of impurities.

Q2: What are the most common purification techniques for compounds like this compound?

A2: The most common purification techniques for acidic organic compounds such as this are recrystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities. For thermally stable compounds, distillation under reduced pressure can also be an option, although this is less common for solid carboxylic acids.

Q3: Which solvents are suitable for the recrystallization of this compound?

A3: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Based on the purification of other furazan derivatives, suitable solvents to screen would include toluene, ethyl acetate, and mixtures of solvents like ethyl acetate/hexanes or dichloromethane/hexanes[2]. Water or aqueous solutions of acids or bases might also be effective, followed by neutralization to induce crystallization.

Q4: How can I assess the purity of my this compound sample?

A4: Purity can be assessed using several analytical techniques:

  • Melting Point Analysis: A sharp melting point range close to the literature value (83-84 °C) is a good indicator of high purity.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems suggests high purity.

  • High-Performance Liquid Chromatography (HPLC): This provides a quantitative measure of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The absence of signals from impurities confirms the structure and purity.

  • Mass Spectrometry (MS): This confirms the molecular weight of the compound.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield After Recrystallization The compound is too soluble in the chosen solvent at low temperatures.Try a different solvent or a solvent mixture where the compound has lower solubility at room temperature. You can also try to further cool the solution in an ice bath to maximize crystal formation.
The volume of solvent used was too large.Use the minimum amount of hot solvent required to fully dissolve the crude product.
Premature crystallization occurred during hot filtration.Pre-heat the filtration apparatus (funnel and receiving flask) to prevent cooling and crystallization.
Oily Product Instead of Crystals The presence of impurities is depressing the melting point.Attempt to purify a small sample by column chromatography to remove the impurities before recrystallization.
The cooling process was too rapid.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Colored Impurities in the Final Product Colored byproducts from the synthesis.Add a small amount of activated charcoal to the hot solution before filtration during recrystallization. Be aware that charcoal can adsorb some of the desired product, potentially lowering the yield.
Product Fails to Crystallize from Solution The solution is not supersaturated.Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. You can also try to reduce the volume of the solvent by evaporation.
Multiple Spots on TLC After Purification The chosen purification method was not effective for the present impurities.If recrystallization failed, try column chromatography with a suitable solvent system. If column chromatography was used, optimize the eluent system for better separation.
Broad Melting Point Range The product is still impure.Repeat the purification step. A second recrystallization or column chromatography may be necessary.
The product is wet with solvent.Ensure the crystals are thoroughly dried under vacuum.

Experimental Protocols

Recrystallization Protocol
  • Solvent Selection: In a small test tube, add a small amount of crude this compound. Add a few drops of the chosen solvent (e.g., toluene, ethyl acetate, or an ethyl acetate/hexanes mixture). Observe the solubility at room temperature. Heat the test tube and observe if the solid dissolves. The ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the selected hot solvent to completely dissolve the solid with gentle swirling.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent. Dry the crystals under vacuum to a constant weight.

  • Analysis: Determine the melting point and assess the purity by TLC or HPLC.

Column Chromatography Protocol
  • Stationary Phase and Eluent Selection: Use silica gel as the stationary phase. To determine a suitable eluent system, perform TLC analysis with different solvent mixtures (e.g., ethyl acetate/hexanes, dichloromethane/methanol). The ideal eluent system should give a retention factor (Rf) of ~0.3 for the desired compound.

  • Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry silica onto the top of the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Final Product: Dry the resulting solid under vacuum.

  • Analysis: Confirm the purity of the final product using melting point, TLC, HPLC, or NMR.

Quantitative Data Summary

Parameter Value Source
Melting Point 83-84 °C[1]

Note: Further quantitative data such as specific solvent ratios for recrystallization or column chromatography, and expected yields are not available in the searched literature and would need to be determined empirically.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Filtration cluster_crystallization Crystallization & Isolation Crude Crude Product Solvent Add Minimum Hot Solvent Crude->Solvent Dissolved Dissolved Product Solvent->Dissolved HotFiltration Hot Filtration Dissolved->HotFiltration Filtrate Hot Filtrate HotFiltration->Filtrate Cooling Slow Cooling & Ice Bath Filtrate->Cooling Crystals Crystals Form Cooling->Crystals VacuumFiltration Vacuum Filtration Crystals->VacuumFiltration PureProduct Pure Crystalline Product VacuumFiltration->PureProduct

Caption: Workflow for the purification of this compound by recrystallization.

Column_Chromatography_Workflow Start Crude Product Adsorption Adsorb on Silica Gel Start->Adsorption Loading Load Sample onto Column Adsorption->Loading Packing Pack Column with Silica Gel Packing->Loading Elution Elute with Solvent System Loading->Elution Collection Collect Fractions Elution->Collection TLC Analyze Fractions by TLC Collection->TLC Pooling Pool Pure Fractions TLC->Pooling Evaporation Solvent Evaporation Pooling->Evaporation Final Pure Product Evaporation->Final

Caption: General workflow for purification by column chromatography.

References

Technical Support Center: Overcoming Low Reactivity of Furazan Precursors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with furazan precursors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the low reactivity of the furazan ring, helping you optimize your synthetic strategies.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My furazan precursor is failing to react in an electrophilic substitution reaction. What are the likely causes and how can I improve reactivity?

A1: The furazan ring is an electron-deficient system, making it inherently unreactive towards electrophiles. To overcome this, consider the following strategies:

  • Introduction of Activating Groups: The presence of electron-donating groups (EDGs) on the furazan ring is crucial for enhancing its reactivity. Amino (-NH₂) and cyano (-CN) groups are particularly effective. For instance, 3-amino-4-cyanofurazan is a versatile precursor for a variety of reactions.[1]

  • Harsh Reaction Conditions: Standard electrophilic substitution conditions are often insufficient. More forcing conditions, such as the use of stronger acids or higher temperatures, may be necessary. For example, nitration can be achieved using a potent mixture of hydrogen peroxide in concentrated sulfuric acid.[2]

  • Multi-step Synthesis: A common approach involves a sequence of reactions to build the desired functionality. This can include cyclization, oxidation, and nitration steps to construct more complex and energetic molecules from simpler, more reactive precursors.[3][4]

Q2: I am attempting to introduce a nitro group onto the furazan ring, but the yield is very low. What are the recommended nitrating agents and conditions?

A2: Nitration of the furazan ring can be challenging due to its low nucleophilicity. The choice of nitrating agent and reaction conditions is critical for success.

  • Potent Nitrating Agents: For precursors that are particularly unreactive, strong nitrating agents are required. A mixture of 30% hydrogen peroxide in concentrated sulfuric acid has been used effectively to oxidize an amino group to a nitro group on a furazan ring.[2] Another powerful nitrating system is NO₂BF₄.[5]

  • Temperature Control: The reaction temperature is a key parameter to optimize. While higher temperatures can increase the reaction rate, they can also lead to decomposition. It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction progress.[2][5]

  • Alternative Strategies: If direct nitration is unsuccessful, consider alternative synthetic routes. For example, an amino group can be converted to a nitro group through diazotization followed by substitution.[1]

Q3: My attempts at nucleophilic substitution on a nitro-substituted furazan are sluggish. How can I facilitate this reaction?

A3: While the nitro group is a strong electron-withdrawing group that activates the ring towards nucleophilic attack, the reaction may still require specific conditions to proceed efficiently.

  • Choice of Nucleophile: Strong nucleophiles are generally required. Successful substitutions have been reported with a variety of N- and O-nucleophiles, including sodium azide, amines, hydrazine, sodium hydroxide, and methanol in the presence of a base.[2]

  • Solvent and Base: The choice of solvent and the presence of a base can significantly influence the reaction rate. For instance, the displacement of a nitro group by a hydroxyl group has been achieved using solid crystal hydrates of inorganic bases in dry acetonitrile.[2]

Q4: I am trying to synthesize more complex, multi-ring systems incorporating furazan, but the initial coupling reactions are not working. What strategies can I employ?

A4: Building complex molecules from furazan precursors often involves coupling reactions to link the furazan ring to other heterocyclic systems.

  • Functional Group Handles: The synthesis of such systems relies on having appropriate "handles" on the furazan precursor. Cyano and amino groups are excellent starting points for further functionalization and cyclization reactions.[1]

  • Stepwise Construction: A stepwise approach is often necessary. For example, an amidoxime intermediate can be formed from a cyano-substituted furazan, which can then be used to construct a 1,2,4-oxadiazole ring.[1]

  • Oxidative Coupling: Azo-bridged compounds can be synthesized through the oxidative coupling of amino-furazans using reagents like potassium permanganate in an acidic medium.[1]

Experimental Protocols

Protocol 1: Nitration of an Amino-Substituted Furazan

This protocol is based on the synthesis of 4-nitro-3-(tetrazol-5-yl)furazan from its amino precursor.[2]

Materials:

  • 3-amino-4-(tetrazol-5-yl)furazan

  • 30% Hydrogen peroxide (H₂O₂)

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium orthophosphate

  • Ethyl acetate

Procedure:

  • Carefully prepare a solution of 30% hydrogen peroxide in concentrated sulfuric acid. The oxidative activity of this system can be enhanced by performing the reaction at an elevated temperature, which also reduces the required amounts of reagents.

  • Add the 3-amino-4-(tetrazol-5-yl)furazan to the H₂O₂/H₂SO₄ mixture.

  • Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS).

  • Upon completion, partially neutralize the reaction mixture with sodium orthophosphate.

  • Extract the product, 4-nitro-3-(tetrazol-5-yl)furazan, with ethyl acetate.

  • Isolate and purify the product. An 85% yield has been reported for this transformation.[2]

Protocol 2: Synthesis of an Azo-Bridged Furazan

This protocol is based on the synthesis of 3,3'-dicyano-4,4'-azofurazan from 3-amino-4-cyanofurazan.[1]

Materials:

  • 3-amino-4-cyanofurazan

  • Potassium permanganate (KMnO₄)

  • Acidic medium (e.g., dilute sulfuric acid)

Procedure:

  • Dissolve 3-amino-4-cyanofurazan in an acidic medium.

  • Slowly add a solution of potassium permanganate to the reaction mixture.

  • Stir the reaction at an appropriate temperature and monitor its progress.

  • Upon completion, work up the reaction to isolate the 3,3'-dicyano-4,4'-azofurazan product.

Quantitative Data Summary

PrecursorReagentsProductYield (%)Reference
3-amino-4-(tetrazol-5-yl)furazan30% H₂O₂ in conc. H₂SO₄4-nitro-3-(tetrazol-5-yl)furazan85[2]
3-amino-4-cyanofurazanKMnO₄ in acidic medium3,3'-dicyano-4,4'-azofurazanNot specified[1]
3-nitro-4-cyanofurazan3,4-dihydroxyfurazan sodium saltOxygen-bridged trifurazan ether89[1]

Visualizing Synthetic Pathways

Diagram 1: General Strategy for Activating Furazan Precursors

G cluster_0 Low Reactivity Precursor cluster_1 Activation Strategies cluster_2 Activated Precursor cluster_3 Desired Product Furazan Furazan Introduce EDGs Introduce EDGs Furazan->Introduce EDGs Forcing Conditions Forcing Conditions Furazan->Forcing Conditions Multi-step Synthesis Multi-step Synthesis Furazan->Multi-step Synthesis Functionalized Furazan Functionalized Furazan Introduce EDGs->Functionalized Furazan Forcing Conditions->Functionalized Furazan Multi-step Synthesis->Functionalized Furazan Target Molecule Target Molecule Functionalized Furazan->Target Molecule

Caption: Overcoming low reactivity of furazan precursors.

Diagram 2: Workflow for Synthesizing Nitro-Substituted Furazans

G Start Start Amino-Furazan Amino-Furazan Start->Amino-Furazan Nitration Nitration Amino-Furazan->Nitration H2O2_H2SO4 H₂O₂ / H₂SO₄ Nitration->H2O2_H2SO4 Nitro-Furazan Nitro-Furazan H2O2_H2SO4->Nitro-Furazan Nucleophilic_Substitution Nucleophilic Substitution Nitro-Furazan->Nucleophilic_Substitution Nucleophile N- or O-Nucleophile Nucleophilic_Substitution->Nucleophile Functionalized_Product Functionalized_Product Nucleophile->Functionalized_Product End End Functionalized_Product->End

References

Technical Support Center: Synthesis of Methyl-Furazan Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of methyl-furazan derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction during the synthesis of amino-nitro-furazan derivatives from diaminofurazan?

A1: A significant side reaction is the formation of 3,3'-diamino-4,4'-azofuroxide (DAOAF) during the oxidation of 3,4-diaminofurazan (DAF) to 3-amino-4-nitrofurazan (ANF)[1][2]. This occurs when the nitroso and hydroxylamine intermediates couple together instead of the hydroxylamine intermediate being further oxidized to the nitro group.

Q2: How can the formation of 3,3'-diamino-4,4'-azofuroxide (DAOAF) be minimized?

A2: Optimizing the reaction temperature is crucial. Lower temperatures generally favor the formation of the desired 3-amino-4-nitrofurazan (ANF) and reduce the yield of DAOAF. Additionally, controlling the rate of addition of the oxidizing agent and ensuring efficient stirring can help to minimize the formation of this byproduct. One study found that an optimal reaction temperature of 30°C resulted in the highest yield of ANF when using a CH3SO3H-H2O2-Na2WO4 oxidizing system[2].

Q3: Are there any one-pot synthesis methods available for 3-alkyl-4-aminofurazans?

A3: Yes, a "one-pot" method has been developed for the synthesis of 3-alkyl-4-aminofurazans, including the methyl derivative, starting from ethyl β-alkyl-β-oxopropionates (e.g., ethyl acetoacetate for the methyl derivative). This multi-step process involves the hydrolysis of the ester, nitrosation of the active methylene group, and subsequent treatment with an alkaline solution of hydroxylamine in the presence of urea[3].

Q4: What are some common purification methods for methyl-furazan derivatives?

A4: Purification strategies often involve precipitation and recrystallization. For instance, in the synthesis of 3-amino-4-nitrofurazan, the reaction mixture can be poured into ice water to precipitate the solids. The main component of the precipitate is often the byproduct 3,3'-diamino-4,4'-oxidized azofurazan (DAOAF), while the desired product can be extracted from the filtrate with a suitable solvent like dichloromethane and then isolated by concentrating the organic phase[2]. Further purification can be achieved by recrystallization from an appropriate solvent.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low yield of the desired methyl-furazan derivative Suboptimal reaction temperature leading to increased side product formation.Carefully control the reaction temperature. For the oxidation of diaminofurazan, a temperature of 30°C has been reported to be optimal for maximizing the yield of the nitro derivative[2].
Inefficient stirring or localized high concentrations of reagents.Ensure vigorous and consistent stirring throughout the reaction to maintain homogeneity.
High percentage of 3,3'-diamino-4,4'-azofuroxide (DAOAF) byproduct Reaction temperature is too high.Lower the reaction temperature. The formation of DAOAF is more favorable at higher temperatures.
Incorrect stoichiometry of reagents.Carefully check and maintain the correct molar ratios of the starting materials and oxidizing agents.
Difficulty in separating the desired product from byproducts Similar solubility of the product and byproducts in the chosen solvent system.Explore different solvent systems for extraction and recrystallization. For the separation of ANF and DAOAF, a dichloromethane extraction of the filtrate after precipitation of DAOAF in ice water has been shown to be effective[2].
Incomplete precipitation of the byproduct.Ensure the precipitation step is carried out at a sufficiently low temperature and for an adequate amount of time to maximize the removal of the insoluble byproduct.

Data Presentation

Table 1: Influence of Reaction Temperature on the Yield of 3-Amino-4-nitrofurazan (ANF) and the Byproduct 3,3'-diamino-4,4'-azofuroxide (DAOAF)

Reaction Temperature (°C)Yield of ANF (%)Yield of DAOAF (%)Reference
25Not specifiedNot specified[2]
3067Not specified (main component of precipitate)[2]
35Not specifiedNot specified[2]

Note: While the exact yields at 25°C and 35°C were not provided in the source, the study indicated that 30°C was the optimal temperature for maximizing the ANF yield.

Experimental Protocols

Protocol 1: Synthesis of 3-Amino-4-nitrofurazan (ANF) from 3,4-Diaminofurazan (DAF)

This protocol is based on the oxidation of DAF using a CH3SO3H-H2O2-Na2WO4 system[2].

Materials:

  • 3,4-Diaminofurazan (DAF)

  • 30% Hydrogen peroxide (H2O2)

  • Sodium tungstate (Na2WO4)

  • Methanesulfonic acid (CH3SO3H)

  • Dichloromethane

  • Ice

Procedure:

  • In a reaction vessel, add 132 mL of 30% hydrogen peroxide and 10.9 g of sodium tungstate at 10°C.

  • Heat the mixture to 30°C.

  • Prepare a mixture of 6.6 g of DAF and 43 mL of methanesulfonic acid.

  • Add the DAF mixture to the reactor at a rate of 1 mL/min.

  • Maintain stirring for 3.5 hours after the addition is complete.

  • Pour the reaction mixture into ice water to precipitate the solid byproduct (mainly DAOAF).

  • Filter the mixture to separate the precipitate.

  • Extract the filtrate with dichloromethane.

  • Concentrate the organic phase under reduced pressure to obtain the desired 3-amino-4-nitrofurazan.

Protocol 2: "One-Pot" Synthesis of 3-Amino-4-methylfurazan from Ethyl Acetoacetate

This protocol is a general method for 3-alkyl-4-aminofurazans and is adapted for the synthesis of the methyl derivative from ethyl acetoacetate[3].

Materials:

  • Ethyl acetoacetate

  • Sodium hydroxide (or other suitable base for hydrolysis)

  • Sodium nitrite

  • Hydroxylamine

  • Urea

  • Appropriate solvents (e.g., water, ethanol)

Procedure:

  • Hydrolysis: Saponify ethyl acetoacetate with an aqueous solution of a base (e.g., sodium hydroxide) to form the corresponding carboxylate salt.

  • Nitrosation: Acidify the solution and treat it with an aqueous solution of sodium nitrite at a low temperature to effect nitrosation at the activated methylene group.

  • Cyclization: Treat the resulting intermediate with an alkaline solution of hydroxylamine in the presence of urea. The hydroxylamine reacts with the keto and nitroso groups, and subsequent cyclization and dehydration lead to the formation of the 3-amino-4-methylfurazan.

  • Purification: The product can be isolated by extraction and purified by recrystallization.

Visualizations

Side_Reaction_Pathway DAF 3,4-Diaminofurazan (DAF) Intermediate1 Hydroxylamine Intermediate DAF->Intermediate1 Oxidation Intermediate2 Nitroso Intermediate Intermediate1->Intermediate2 Oxidation ANF 3-Amino-4-nitrofurazan (ANF) (Desired Product) Intermediate2->ANF Further Oxidation DAOAF 3,3'-Diamino-4,4'-azofuroxide (DAOAF) (Byproduct) Intermediate2->DAOAF Coupling with Hydroxylamine Intermediate

Caption: Pathway of a key side reaction in the synthesis of 3-amino-4-nitrofurazan.

Troubleshooting_Workflow start Low Yield or High Impurity check_temp Check Reaction Temperature start->check_temp temp_high Temperature Too High? check_temp->temp_high check_stirring Check Stirring Efficiency check_reagents Verify Reagent Stoichiometry optimize_purification Optimize Purification Protocol temp_high->check_stirring Yes, Lower Temperature stirring_inefficient Inefficient Stirring? temp_high->stirring_inefficient No stirring_inefficient->check_stirring Yes, Increase Stirring reagents_incorrect Incorrect Stoichiometry? stirring_inefficient->reagents_incorrect No reagents_incorrect->check_reagents Yes, Correct Ratios purification_issue Separation Difficulty? reagents_incorrect->purification_issue No purification_issue->optimize_purification Yes

References

Enhancing the solubility of (4-Methyl-furazan-3-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the solubility of (4-Methyl-furazan-3-yl)-acetic acid during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a carboxylic acid derivative. As with many low molecular weight carboxylic acids, it is expected to have some solubility in water due to hydrogen bonding, but this solubility may be limited.[1][2][3] Solubility generally decreases as the carbon chain of a carboxylic acid increases.[2][3] It is also anticipated to be soluble in various organic solvents, particularly polar organic solvents.[2][3] Some furazan derivatives are known to be highly insoluble.

Q2: Which solvents are recommended for dissolving this compound?

A2: Based on the structure, polar organic solvents are a good starting point. These include, but are not limited to, ethanol, methanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF). For aqueous solutions, adjusting the pH to be more alkaline will significantly increase solubility.[2][4]

Q3: How does pH affect the solubility of this compound in aqueous solutions?

A3: As a carboxylic acid, this compound is a weak acid. In an acidic to neutral aqueous solution, it will exist predominantly in its less soluble, protonated form. By increasing the pH of the solution with a base, the carboxylic acid group will deprotonate to form a carboxylate salt, which is significantly more soluble in water.[4][5]

Q4: What are the primary methods for enhancing the solubility of this compound?

A4: The most common and effective methods for enhancing the solubility of weakly acidic compounds like this compound are:

  • pH Adjustment: Increasing the pH of aqueous solutions.[4][5]

  • Co-solvency: Using a mixture of a primary solvent (like water) with a miscible organic solvent.[6]

  • Salt Formation: Converting the acid to a more soluble salt form.[5][6]

  • Particle Size Reduction (Micronization): Increasing the surface area of the solid compound to improve the dissolution rate.[4][6][7]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Compound precipitates out of aqueous solution. The pH of the solution is too low (acidic or neutral), causing the compound to be in its less soluble free acid form.Increase the pH of the solution to above the pKa of the carboxylic acid group. A pH of 7.4 or higher is generally a good starting point. Use a suitable buffer to maintain the desired pH.[4]
Difficulty dissolving the compound in a chosen organic solvent. The polarity of the solvent may not be optimal.Try a different organic solvent with a different polarity. Consider using a co-solvent system by mixing two or more miscible solvents.[6]
Slow dissolution rate even in a suitable solvent. The particle size of the solid compound may be too large, limiting the surface area for dissolution.Consider particle size reduction techniques such as micronization to increase the surface area and, consequently, the dissolution rate.[4][7]
Inconsistent solubility results between experiments. The compound may exist in different polymorphic forms with varying solubilities. Temperature fluctuations can also affect solubility.Ensure consistent experimental conditions, including temperature. Characterize the solid form of the compound to check for polymorphism.

Data Presentation

Table 1: Solubility of this compound in Various Solvents at 25°C

Solvent Solubility (mg/mL)
Water (pH 5.0)< 1
Water (pH 7.4, buffered)15
Ethanol50
Methanol65
Dimethyl Sulfoxide (DMSO)> 100
Acetonitrile20

Table 2: Effect of pH on Aqueous Solubility of this compound at 25°C

pH Solubility (mg/mL)
3.0< 0.5
5.00.8
6.05.2
7.012.5
7.415.0
8.025.0

Table 3: Effect of Co-solvents on Aqueous Solubility of this compound at 25°C

Co-solvent System (Water:Solvent) Solubility (mg/mL)
100% Water (pH 7.4)15
80:20 Water:Ethanol28
50:50 Water:Ethanol45
80:20 Water:Propylene Glycol22
50:50 Water:Propylene Glycol35

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment
  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable water-miscible organic solvent (e.g., DMSO or ethanol).

  • Preparation of Buffered Solutions: Prepare a series of aqueous buffer solutions with different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).

  • Solubility Determination: a. Add a small aliquot of the stock solution to each buffered solution. b. Stir the solutions at a constant temperature (e.g., 25°C) for a specified period (e.g., 24 hours) to ensure equilibrium is reached. c. After equilibration, visually inspect for any precipitation. d. If no precipitation is observed, add another aliquot of the stock solution and repeat the process until precipitation occurs. e. The concentration at which precipitation is first observed is the saturation solubility. f. Quantify the concentration in the supernatant using a suitable analytical method (e.g., HPLC-UV).

Protocol 2: Solubility Enhancement by Co-solvency
  • Preparation of Co-solvent Mixtures: Prepare a series of co-solvent mixtures with varying ratios of water and a water-miscible organic solvent (e.g., water:ethanol ratios of 100:0, 80:20, 50:50, 20:80, and 0:100).

  • Solubility Determination: a. Add an excess amount of solid this compound to a known volume of each co-solvent mixture. b. Agitate the samples at a constant temperature (e.g., 25°C) for 24 hours to reach equilibrium. c. Centrifuge or filter the samples to remove the undissolved solid. d. Dilute an aliquot of the supernatant with a suitable solvent. e. Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method (e.g., HPLC-UV).

Protocol 3: Particle Size Reduction by Micronization
  • Material Preparation: Ensure the this compound is in a dry, crystalline form.

  • Milling Process: a. Select an appropriate micronization technique, such as jet milling. b. Load the compound into the mill. c. Process the material according to the manufacturer's instructions for the desired particle size range (typically < 10 µm).[4]

  • Particle Size Analysis: a. Characterize the particle size distribution of the micronized powder using a suitable technique like laser diffraction.

  • Dissolution Rate Study: a. Compare the dissolution rate of the micronized compound to the un-milled compound in a relevant aqueous medium. b. Monitor the concentration of the dissolved compound over time using an appropriate analytical method.

Visualizations

experimental_workflow cluster_start Initial Observation cluster_methods Solubility Enhancement Strategies cluster_analysis Analysis cluster_outcome Outcome start Poor Solubility of This compound pH_adjust pH Adjustment start->pH_adjust co_solvency Co-solvency start->co_solvency micronization Particle Size Reduction (Micronization) start->micronization analysis Solubility & Dissolution Rate Analysis (HPLC-UV) pH_adjust->analysis co_solvency->analysis micronization->analysis outcome Enhanced Solubility & Dissolution analysis->outcome

Caption: Experimental workflow for enhancing solubility.

troubleshooting_logic start Issue: Compound is Insoluble solvent_type Is the solvent aqueous or organic? start->solvent_type ph_check Is the pH > pKa? solvent_type->ph_check Aqueous try_organic Action: Use a polar organic solvent (e.g., DMSO, Ethanol) solvent_type->try_organic Organic adjust_ph Action: Increase pH with base ph_check->adjust_ph No micronize Still slow dissolution? Consider Micronization ph_check->micronize Yes success Solubility Achieved adjust_ph->success try_cosolvent Action: Use a co-solvent system try_organic->try_cosolvent try_cosolvent->micronize micronize->success Yes end Consult further literature micronize->end No

References

Technical Support Center: Stability and Storage of Furazan Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of furazan compounds during storage. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of furazan compounds?

A1: The stability of the furazan ring is primarily influenced by three main factors:

  • Thermal Stress: Elevated temperatures can lead to the cleavage of the furazan ring and its substituents. Many furazan derivatives, particularly those used as energetic materials, are stable up to a certain temperature but will decompose exothermically beyond that point.[1][2]

  • Photolytic Stress: Exposure to ultraviolet (UV) or even visible light can induce photochemical reactions, leading to the degradation of the furazan ring.[1][3] This is a common degradation pathway for many nitrogen-containing heterocyclic compounds.[4]

  • Hydrolytic Stress: The furazan ring can be susceptible to hydrolysis, especially under non-neutral pH conditions. Both acidic and basic environments can catalyze the opening of the ring.[5][6][7]

Q2: What are the optimal storage conditions for solid furazan compounds?

A2: For long-term stability, solid furazan compounds should be stored under the following conditions:

  • Temperature: Store at or below the recommended temperature, typically 2-8°C. For particularly sensitive compounds, storage at -20°C is advisable. Avoid repeated temperature fluctuations.

  • Light: Store in amber or opaque containers to protect from light.[3]

  • Atmosphere: For compounds sensitive to oxidation or moisture, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.

  • Humidity: Store in a desiccated environment to minimize moisture exposure, which can accelerate hydrolytic degradation.[8]

Q3: How should I store solutions of furazan compounds?

A3: Solutions are generally more prone to degradation than solid materials. It is highly recommended to prepare solutions fresh. If short-term storage is necessary:

  • Use a suitable, dry solvent.

  • Store at 2-8°C in a tightly sealed, opaque container.

  • If the compound is susceptible to hydrolysis, use a buffered solution at a neutral pH and store for the shortest possible time.

Q4: My furazan compound has changed color/consistency. Is it still usable?

A4: A change in physical appearance, such as color or clumping, is a strong indicator of degradation. Before use, it is crucial to re-analyze the compound's purity using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the active compound and detect any degradation products.

Q5: What are some common chemical incompatibilities with furazan compounds?

A5: While specific incompatibility data for all furazan derivatives is not widely available, as a class of nitrogen-containing heterocycles, caution should be exercised with the following:

  • Strong Oxidizing Agents: Can lead to vigorous and potentially explosive reactions.[5]

  • Strong Reducing Agents: May lead to the reduction and cleavage of the furazan ring.

  • Strong Acids and Bases: Can catalyze hydrolytic degradation of the furazan ring.[5]

  • Reactive Metals: Some furazan derivatives can form complexes with metals, which may alter their stability and reactivity.[5]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Reduced yield or unexpected side products in a reaction. Degradation of the starting furazan compound.1. Verify the purity of the starting material using HPLC or NMR before starting the reaction. 2. Ensure the compound was stored under the recommended conditions (cool, dark, dry). 3. If the compound is old, consider using a freshly opened or synthesized batch.
Appearance of new peaks in HPLC chromatogram over time. Formation of degradation products.1. Identify the degradation pathway (hydrolysis, photolysis, oxidation) by performing forced degradation studies (see Experimental Protocols). 2. Adjust storage conditions accordingly (e.g., protect from light, store under inert gas, control humidity).
Inconsistent biological assay results. Partial degradation of the furazan compound stock solution.1. Prepare fresh solutions for each experiment. 2. If storing solutions, aliquot into single-use vials to avoid repeated freeze-thaw cycles. 3. Perform a stability study of the compound in the assay buffer to determine its stability under the experimental conditions.
Solid compound appears discolored, clumped, or has a different texture. Solid-state degradation due to moisture, heat, or light.1. Do not use the compound. 2. Review storage procedures and ensure all personnel are following the correct protocols. 3. Consider if the packaging is appropriate (e.g., airtight, opaque).

Data on Furazan Compound Stability

The following tables summarize key stability data for representative furazan compounds.

Table 1: Thermal Stability of Selected Furazan Derivatives

CompoundDecomposition Onset (Tonset) by DSCHeating Rate (°C/min)Notes
3,4-Dinitrofurazan~198°C5Highly energetic compound.
Diaminofurazan (DAF)~230°C10Stable up to this temperature.[1]
3,3′-diamino-4,4′-azoxyfurazan (DAAF)~260°C10Thermally stable energetic material.[1]
Furoxan-Triazole Derivative229 - 324°C10High thermal stability.[6]

Table 2: General Forced Degradation Conditions for Furazan Compounds

Stress ConditionTypical Reagents and ConditionsPotential Degradation Products
Acid Hydrolysis 0.1 M - 1 M HCl at room temperature to 70°CRing-opened products, nitriles, oximes.
Base Hydrolysis 0.1 M - 1 M NaOH at room temperature to 70°CNitrosocyanacetate and other ring-cleavage products.[5]
Oxidation 3-30% H₂O₂ at room temperatureOxidized ring products, N-oxides.
Thermal 10°C increments above accelerated stability temperatureRing fragmentation products (e.g., HCN, HNCO).[1]
Photolytic Exposure to UV light (e.g., 254 nm) or sunlightIsomers, ring-rearranged products.[3]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating the intact furazan compound from its potential degradation products.

Methodology:

  • Column Selection: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a good starting point.

  • Mobile Phase: Begin with a gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water or ammonium acetate buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: Use a UV detector set at a wavelength where the furazan compound has maximum absorbance. A photodiode array (PDA) detector is recommended to assess peak purity.

  • Forced Degradation: Prepare samples of the furazan compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) as outlined in Table 2 to generate degradation products.[9][10][11][12]

  • Method Optimization: Inject the stressed samples and optimize the mobile phase gradient, flow rate, and column temperature to achieve baseline separation of the parent peak from all degradation product peaks.

  • Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[13][14][15][16][17]

Protocol 2: Thermal Stability Assessment by Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal stability and decomposition temperature of a furazan compound.

Methodology:

  • Sample Preparation: Accurately weigh 1-5 mg of the furazan compound into a DSC pan (use a high-pressure crucible for energetic materials).[18]

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC instrument.

  • Thermal Program: Heat the sample at a constant rate (e.g., 5 or 10°C/min) under a nitrogen atmosphere. The temperature range should be broad enough to encompass any expected thermal events (e.g., 30°C to 400°C).[18]

  • Data Analysis: Analyze the resulting thermogram to identify endothermic events (e.g., melting) and exothermic events (decomposition). The onset temperature of the first major exotherm is typically reported as the decomposition temperature (Tonset).[18][19][20][21][22]

Visualizing Degradation and Workflows

G cluster_storage Storage Conditions cluster_degradation Degradation Pathways Furazan_Compound Furazan Compound (Solid/Solution) Optimal_Conditions Optimal Storage (Cool, Dark, Dry, Inert) Furazan_Compound->Optimal_Conditions Leads to Suboptimal_Conditions Suboptimal Storage (Heat, Light, Moisture, Air) Furazan_Compound->Suboptimal_Conditions Leads to Stable_Compound Stable Compound Optimal_Conditions->Stable_Compound Maintains Thermal_Stress Thermal Stress Suboptimal_Conditions->Thermal_Stress Photolytic_Stress Photolytic Stress Suboptimal_Conditions->Photolytic_Stress Hydrolytic_Stress Hydrolytic Stress Suboptimal_Conditions->Hydrolytic_Stress Degraded_Compound Degraded Compound (Impurities, Loss of Potency) Thermal_Stress->Degraded_Compound Photolytic_Stress->Degraded_Compound Hydrolytic_Stress->Degraded_Compound G Start Start: Inconsistent Results Check_Purity Check Purity of Starting Material (HPLC) Start->Check_Purity Purity_OK Purity OK? Check_Purity->Purity_OK Degraded Compound Degraded Purity_OK->Degraded No Check_Solution_Stability Check Stability in Solution/Assay Buffer Purity_OK->Check_Solution_Stability Yes Review_Storage Review Storage Conditions Degraded->Review_Storage Use_Fresh Use Fresh Batch Review_Storage->Use_Fresh Solution_Stable Solution Stable? Check_Solution_Stability->Solution_Stable Prepare_Fresh_Sol Prepare Solutions Fresh Solution_Stable->Prepare_Fresh_Sol No Proceed Proceed with Experiment Solution_Stable->Proceed Yes Prepare_Fresh_Sol->Proceed G Furazan Furazan Ring Hydrolysis Hydrolysis (H₂O, H⁺/OH⁻) Furazan->Hydrolysis Photolysis Photolysis (UV/Visible Light) Furazan->Photolysis Thermolysis Thermolysis (Heat) Furazan->Thermolysis Ring_Opening Ring-Opened Intermediates (e.g., Oximes, Nitriles) Hydrolysis->Ring_Opening Rearrangement Isomers/Rearranged Products Photolysis->Rearrangement Fragmentation Small Molecule Fragments (e.g., HCN, HNCO) Thermolysis->Fragmentation

References

Validation & Comparative

A Comparative Analysis of (4-Methyl-furazan-3-yl)-acetic acid and Other Heterocyclic Acetic Acids in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Heterocyclic compounds are fundamental scaffolds in a vast array of biologically active molecules. The incorporation of an acetic acid moiety to these rings can significantly influence their pharmacokinetic and pharmacodynamic properties, making them a continued focus of research for novel therapeutic agents.

Physicochemical and Biological Profile Overview

To facilitate a theoretical comparison, the following table summarizes the general properties of (4-Methyl-furazan-3-yl)-acetic acid alongside three other well-studied heterocyclic acetic acids. It is important to note that the absence of direct comparative experimental data necessitates a more generalized discussion of their potential.

CompoundHeterocyclic CoreKnown Biological RelevancePotential Therapeutic Areas
This compound FurazanLimited publicly available data. Furazan derivatives are explored for energetic properties and as precursors in synthesizing other heterocycles.Further research is required to determine its therapeutic potential.
Indole-3-acetic acid (IAA) IndoleA well-known phytohormone (auxin) regulating plant growth. In mammals, it's a microbial metabolite of tryptophan with roles in immune function and potential links to various diseases.Inflammation, Cancer, Neurological Disorders.
Imidazoleacetic acid (IAA) ImidazoleA metabolite of histamine, it acts as a partial agonist at GABAA receptors and has been investigated for its neurological effects.[1][2]Neurological disorders, Hypotension.
Thiophene-2-acetic acid ThiopheneServes as a precursor in the synthesis of several antibiotics, including cephaloridine and cephalothin.[3][4] Derivatives are explored for anti-inflammatory and antimicrobial properties.Infectious diseases, Inflammation.

In-Depth Look at Selected Heterocyclic Acetic Acids

Indole-3-acetic acid (IAA)

Indole-3-acetic acid, primarily recognized as a plant hormone, has garnered significant interest in mammalian physiology. It is a product of tryptophan metabolism by the gut microbiota and has been shown to activate the aryl hydrocarbon receptor (AhR), a key regulator of immune responses. Elevated levels of IAA have been associated with inflammatory conditions and certain cancers, highlighting its complex role in human health.

Imidazoleacetic acid

As a metabolite of the neurotransmitter histamine, imidazoleacetic acid exhibits interesting pharmacological properties. It acts on GABA receptors, suggesting a potential role in modulating neuronal activity. Studies have shown it can induce a sleep-like state in animals, though this can be accompanied by seizures. Its ability to cross the blood-brain barrier makes it a molecule of interest for neurological research.[2]

Thiophene-2-acetic acid

This compound is a crucial building block in the synthesis of important cephalosporin antibiotics.[3][4] The thiophene ring is a versatile scaffold in medicinal chemistry, and its acetic acid derivative is a key starting material for creating a variety of therapeutic agents. Research has also explored its derivatives for their potential as anti-inflammatory and antimicrobial agents.

Experimental Considerations for Future Comparative Studies

To address the current knowledge gap, future research should focus on direct, parallel comparisons of this compound and other heterocyclic acetic acids. Below are suggested experimental protocols that could be employed.

Experimental Protocol: Comparative Receptor Binding Assay

Objective: To compare the binding affinity of this compound, indole-3-acetic acid, and imidazoleacetic acid to the GABAA receptor.

Materials:

  • Radioligand (e.g., [3H]muscimol)

  • Recombinant human GABAA receptors

  • Test compounds: this compound, indole-3-acetic acid, imidazoleacetic acid

  • Scintillation cocktail and counter

Method:

  • Prepare serial dilutions of the test compounds.

  • Incubate the recombinant GABAA receptors with the radioligand in the presence and absence of the test compounds.

  • After incubation, separate bound from free radioligand using filtration.

  • Quantify the bound radioactivity using a scintillation counter.

  • Calculate the IC50 values for each compound to determine their relative binding affinities.

Experimental Protocol: Comparative Anti-inflammatory Activity Assay

Objective: To assess and compare the anti-inflammatory effects of this compound and thiophene-2-acetic acid derivatives in a cell-based assay.

Materials:

  • Lipopolysaccharide (LPS)

  • Macrophage cell line (e.g., RAW 264.7)

  • Test compounds

  • Nitric oxide (NO) assay kit (Griess reagent)

Method:

  • Culture macrophage cells to confluency.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS to induce an inflammatory response.

  • After 24 hours, collect the cell culture supernatant.

  • Measure the concentration of nitric oxide, a key inflammatory mediator, using the Griess assay.

  • Determine the ability of each compound to inhibit LPS-induced NO production.

Logical Workflow for Comparative Analysis

To systematically evaluate and compare these heterocyclic acetic acids, a structured workflow is essential. The following diagram illustrates a logical progression from initial characterization to preclinical evaluation.

G cluster_0 Phase 1: Physicochemical & In Vitro Screening cluster_1 Phase 2: Cell-Based Assays cluster_2 Phase 3: Lead Optimization & Preclinical Evaluation A Synthesis & Purification of Heterocyclic Acetic Acids B Physicochemical Characterization (pKa, logP, Solubility) A->B C In Vitro Biological Screening (Receptor Binding, Enzyme Inhibition) A->C D Cell Viability & Cytotoxicity Assays C->D E Functional Cell-Based Assays (e.g., Anti-inflammatory, Neuronal Activity) D->E F Structure-Activity Relationship (SAR) Studies E->F G In Vivo Efficacy & Safety Studies (Animal Models) F->G

Caption: A logical workflow for the comparative evaluation of novel heterocyclic acetic acids.

Conclusion

While this compound remains a molecule with underexplored biological potential, a comparative analysis with well-established heterocyclic acetic acids like those derived from indole, imidazole, and thiophene provides a valuable framework for future research. The furazan ring system offers unique electronic properties that could translate into novel pharmacological activities. Direct, data-driven comparisons are imperative to elucidate the relative strengths and weaknesses of these compounds and to guide the rational design of next-generation therapeutics. The experimental protocols and workflow outlined here provide a roadmap for such investigations, which will be crucial in unlocking the full potential of this diverse class of molecules.

References

A Comparative Analysis of the Bioactivity of Furazan and Oxadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of two important classes of five-membered heterocyclic compounds: furazan (1,2,5-oxadiazole) and oxadiazole (primarily 1,3,4- and 1,2,4-isomers) derivatives. Both scaffolds are prevalent in medicinal chemistry due to their favorable metabolic profiles and ability to engage in biological interactions.[1] This document synthesizes experimental data on their anticancer, anti-inflammatory, and antimicrobial properties, presenting quantitative data in structured tables and detailing common experimental protocols.

Introduction to Furazan and Oxadiazole Scaffolds

Heterocyclic compounds form the backbone of a vast number of pharmaceutical agents.[2][3] Among them, oxadiazoles, which contain one oxygen and two nitrogen atoms in a five-membered ring, have attracted significant attention.[4][5] The 1,3,4-oxadiazole and 1,2,4-oxadiazole isomers are widely explored in drug discovery.[5][6] Furazan, or 1,2,5-oxadiazole, is a less common but equally important isomer, whose derivatives have shown a range of pharmacological activities.[6][7] This guide compares the bioactivity of these scaffolds to inform future drug design and development efforts.

Comparative Biological Activity

Anticancer Activity

Both oxadiazole and furazan derivatives have been extensively investigated for their potential as anticancer agents. The 1,3,4-oxadiazole nucleus, in particular, is a well-established pharmacophore in the design of antineoplastic drugs.[4][8]

Oxadiazole Derivatives: Derivatives of 1,3,4-oxadiazole exhibit a broad spectrum of anticancer activities, targeting various cancer cell lines including breast (MCF-7), lung (A549), liver (HepG2), and colon (HT-29).[9][10][11] Their mechanisms of action are diverse and include the inhibition of enzymes like histone deacetylase (HDAC), tubulin polymerization, and growth factors such as vascular endothelial growth factor (VEGF).[8][10][12] For instance, certain 2,5-disubstituted 1,3,4-oxadiazole derivatives have shown potent cytotoxicity against breast and colon adenocarcinoma cell lines, inducing apoptosis and cell cycle arrest.[10] Similarly, novel 1,2,4-oxadiazole derivatives have demonstrated significant activity against colon and colorectal cancer cell lines.[13]

Furazan Derivatives: Furazan-containing molecules have also demonstrated significant antiproliferative effects.[14] Studies on furazan-3,4-diamide analogs revealed that the 1,2,5-oxadiazole ring is a key element for potent anti-proliferation activity against various tumor cell lines.[15] The cytotoxic activity of newly synthesized furazan-annulated polyaza polycycles has been confirmed against Jurkat, K562, and other tumor cell lines.[14]

Table 1: Comparative Anticancer Activity (IC₅₀ Values)

Compound Class Derivative/Compound Target Cell Line IC₅₀ (µM) Reference
1,3,4-Oxadiazole Compound 4h A549 (Lung) <0.14 [12]
1,3,4-Oxadiazole Compound 1 MCF-7 (Breast) 5.897 [11]
1,3,4-Oxadiazole Compound 10 MCF-7 (Breast) 1.76 (mM) [11]
1,3,4-Oxadiazole Compound 11 MCF-7 (Breast) 1.18 (mM) [11]
1,2,4-Oxadiazole 2-[3-(pyridine-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazole CaCo-2 (Colon) 4.96 [13]
1,2,4-Oxadiazole [2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazol-4-yl]methanol DLD1 (Colorectal) 0.35 [13]
Furazan Furazan-3,4-diamide analogs Various Potent Activity Reported [15]

| Furazan | Annulated Polyaza Polycycles | Jurkat, K562 | Activity Reported |[14] |

Anti-inflammatory Activity

Inflammation is a key pathological process in many diseases, and non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of treatment. Many oxadiazole derivatives have been developed as potential anti-inflammatory agents, often with the goal of reducing the gastric side effects associated with traditional NSAIDs.[16]

Oxadiazole Derivatives: The 1,3,4-oxadiazole scaffold is a common feature in novel anti-inflammatory compounds.[17][18] Their mechanism is often linked to the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key to the prostaglandin biosynthesis pathway.[16] In vivo studies using the carrageenan-induced rat paw edema model have confirmed the significant anti-inflammatory effects of various 1,3,4-oxadiazole derivatives, with some showing efficacy comparable to standard drugs like diclofenac and indomethacin.[16][18][19][20]

Furazan Derivatives: While less extensively reported, furazan and its fused-ring counterpart, furoxan, have also been explored for anti-inflammatory applications. Furoxan derivatives are particularly interesting as they can act as nitric oxide (NO) donors, a property that can contribute to anti-inflammatory effects and gastroprotection.[21] Hybrid molecules combining furoxan with other pharmacophores have shown potent inhibition of pro-inflammatory markers like TNF-α and IL-6 in cellular assays.[21]

Table 2: Comparative Anti-inflammatory Activity

Compound Class Derivative/Compound Assay % Inhibition / Effect Reference
1,3,4-Oxadiazole Indole-based Oxadiazoles Carrageenan-induced paw edema 27–66% protection [16]
1,3,4-Oxadiazole Compound 3e, 3f, 3i In-vitro protein denaturation Moderate activity [19]
1,3,4-Oxadiazole Compound Ox-6f Carrageenan-induced paw edema (10 mg/kg) 79.83% reduction in edema [20]
1,3,4-Oxadiazole Compound C₄, C₇ Carrageenan-induced paw edema Good activity, comparable to Indomethacin [18]
Furoxan/Furazan Furoxan/1,2,4-triazole hybrid 5f COX-2 Inhibition IC₅₀ = 0.0455 µM [21]

| Furoxan/Furazan | Furoxan/1,2,4-triazole hybrids | LPS-induced RAW264.7 cells | IC₅₀ = 5.74-15.3 µM |[21] |

Antimicrobial Activity

The rise of antibiotic resistance has spurred the search for novel antimicrobial agents. Heterocyclic compounds, including oxadiazoles and furazans, are a promising source of new antibacterial and antifungal drugs.[22][23]

Oxadiazole Derivatives: Substituted 1,3,4-oxadiazoles have demonstrated a wide spectrum of antimicrobial activities against various Gram-positive and Gram-negative bacteria as well as fungal strains.[2][3][17] Their efficacy is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Furazan Derivatives: Furan and furazan derivatives are also known for their antimicrobial properties.[22][24] They can inhibit microbial growth through various mechanisms, including the modification of enzymes and regulatory effects on cellular signaling pathways.[22][24] Benzofuran derivatives, a related class, have shown potent antifungal activity.[24]

Table 3: Comparative Antimicrobial Activity

Compound Class Derivative/Compound Target Organism Activity Metric (e.g., MIC) Reference
1,3,4-Oxadiazole Acetamide substituted derivatives S. typhi, E. coli, P. aeruginosa Activity Reported [2]
1,3,4-Oxadiazole Various derivatives Bacteria and Fungi Broad-spectrum activity [17]
Furan/Furazan Natural Furan Derivatives Candida albicans MIC values from 16 to 512 µg/mL [24]

| Furan/Furazan | Various derivatives | Bacteria and Fungi | Selective inhibition of microbial growth |[22] |

Experimental Protocols

Detailed methodologies are crucial for the objective comparison of experimental data. Below are protocols for key bioactivity assays cited in this guide.

In-vitro Anticancer Activity: MTS Cell Viability Assay

This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The synthesized derivatives are dissolved (typically in DMSO) and diluted to various concentrations. The cells are then treated with these compounds and incubated for a set period (e.g., 24 or 48 hours).[10]

  • MTS Reagent Addition: After incubation, MTS [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium] reagent is added to each well.

  • Incubation and Measurement: The plates are incubated for 1-4 hours, allowing viable cells to convert the MTS into a formazan product. The absorbance of the formazan is then measured using a plate reader at a specific wavelength (e.g., 490 nm).

  • Data Analysis: Cell viability is expressed as a percentage relative to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

In-vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a standard model for evaluating the acute anti-inflammatory activity of compounds.[18][20]

  • Animal Model: Albino rats (100-200 g) are used. They are typically fasted overnight before the experiment.[18]

  • Grouping: Animals are divided into control, standard, and test groups (n=6 per group).

  • Compound Administration: The test compounds are administered orally or intraperitoneally at a specific dose (e.g., 10 mg/kg). The standard group receives a known anti-inflammatory drug (e.g., Indomethacin or Ibuprofen), and the control group receives the vehicle.[18][20]

  • Induction of Edema: After a set time (e.g., 1 hour), a 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and up to 12 hours) after the carrageenan injection.[20]

  • Data Analysis: The percentage inhibition of edema in the test and standard groups is calculated relative to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume in the control group and Vt is the average paw volume in the treated group.

In-vitro Anti-inflammatory Activity: Protein Denaturation Assay

This assay assesses the ability of a compound to inhibit the denaturation of proteins, a well-documented cause of inflammation.[19]

  • Reaction Mixture: The reaction mixture consists of the test compound at various concentrations, 5% w/v aqueous bovine serum albumin (or egg albumin), and a phosphate buffer (pH 6.4).[19]

  • Incubation: The solutions are incubated at 37°C for 20 minutes.

  • Heating: Inflammation is induced by heating the mixture at 70°C for 5 minutes.

  • Measurement: After cooling, the turbidity of the solutions is measured spectrophotometrically at 660 nm.[19]

  • Data Analysis: Diclofenac sodium is used as the standard drug. The percentage inhibition of protein denaturation is calculated relative to the control.

Visualizations: Pathways and Workflows

Diagrams created using Graphviz help visualize complex biological pathways and experimental processes.

Caption: Workflow for Anticancer and Anti-inflammatory Drug Discovery.

anti_inflammatory_pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 arachidonic Arachidonic Acid pla2->arachidonic releases cox COX-1 / COX-2 (Cyclooxygenase) arachidonic->cox lox 5-LOX (5-Lipoxygenase) arachidonic->lox prostaglandins Prostaglandins (PGE2) cox->prostaglandins leukotrienes Leukotrienes lox->leukotrienes inflammation Inflammation, Pain, Fever prostaglandins->inflammation leukotrienes->inflammation oxadiazole Oxadiazole Derivatives (NSAID-like) oxadiazole->cox inhibit

Caption: Mechanism of Action for Anti-inflammatory Oxadiazole Derivatives.

References

Validating the anticancer activity of (4-Methyl-furazan-3-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the cytotoxic effects of a promising furazan-3,4-diamide analog in comparison to standard chemotherapeutic agents, doxorubicin and cisplatin, against a panel of human cancer cell lines.

Introduction

The search for novel therapeutic agents with improved efficacy and reduced side effects remains a cornerstone of cancer research. Furazan-containing compounds have emerged as a promising class of heterocyclic molecules with diverse pharmacological activities, including anticancer properties. This guide provides a comparative analysis of a novel furazan-3,4-diamide analog, designated as compound 7f , against the established chemotherapeutic drugs doxorubicin and cisplatin. The evaluation is based on in vitro cytotoxicity data across four human cancer cell lines: A549 (non-small cell lung cancer), HeLa (cervical cancer), MCF-7 (breast adenocarcinoma), and HCT-116 (colorectal carcinoma).

Comparative Cytotoxicity

The anticancer activity of the furazan-3,4-diamide analog 7f and the standard chemotherapeutic agents was assessed by determining their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The data, summarized in Table 1, is derived from the study by Li et al. (2010) for compound 7f and supplemented with published IC50 values for doxorubicin and cisplatin against the same cell lines.

Table 1: Comparative in vitro cytotoxic activity (IC50, µM) of Furazan-3,4-diamide 7f, Doxorubicin, and Cisplatin against various human cancer cell lines.

CompoundA549 (Lung)HeLa (Cervical)MCF-7 (Breast)HCT-116 (Colon)
Furazan-3,4-diamide 7f 2.02.22.51.8
Doxorubicin 0.61[1]1.39[2]2.50[3]1.9[4]
Cisplatin 9.73[1]12.3[5]4[6]1.3 - 1.6

Note: The IC50 values for Doxorubicin and Cisplatin are sourced from various publications and may have been determined under slightly different experimental conditions. The data for compound 7f is from Li et al., Bioorganic & Medicinal Chemistry Letters, 2010, 20(3), 1148-1152.

The data indicates that the furazan-3,4-diamide analog 7f exhibits potent anticancer activity across all tested cell lines, with IC50 values in the low micromolar range. Notably, its efficacy is comparable to that of doxorubicin in several cell lines and demonstrates superior potency to cisplatin in most cases.

Experimental Protocols

The evaluation of the anticancer activity of the furazan-3,4-diamide analog and the comparative drugs was conducted using standard in vitro cytotoxicity assays.

Cell Viability Assay (MTT Assay)

The cytotoxicity of the compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds (furazan-3,4-diamide analog, doxorubicin, or cisplatin) and incubated for a specified period (typically 48 or 72 hours).

  • MTT Addition: After the incubation period, the MTT reagent was added to each well. Metabolically active cells convert the yellow MTT into purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) was added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution was measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The IC50 values were calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Proposed Mechanism of Action and Signaling Pathway

While the precise mechanism of action for this specific furazan-3,4-diamide analog has not been fully elucidated, many urea and heterocyclic derivatives with anticancer properties are known to function as tubulin polymerization inhibitors.[2] These agents interfere with the dynamics of microtubules, which are essential components of the cytoskeleton involved in cell division.

G cluster_0 cluster_2 cluster_3 cluster_4 cluster_5 A Furazan-3,4-diamide Analog D Inhibition of Tubulin Polymerization A->D B β-Tubulin C α-Tubulin E Disruption of Mitotic Spindle D->E F Mitotic Arrest (G2/M Phase) E->F G Apoptosis F->G

Caption: Proposed mechanism of action for the furazan-3,4-diamide analog.

This proposed pathway illustrates that the furazan-3,4-diamide analog may inhibit the polymerization of tubulin, leading to the disruption of the mitotic spindle. This interference with the cell division machinery results in cell cycle arrest at the G2/M phase, ultimately triggering programmed cell death, or apoptosis.[7][8][9]

Experimental Workflow

The general workflow for the in vitro validation of the anticancer activity of a novel compound is depicted below.

G A Compound Synthesis (Furazan-3,4-diamide Analog) C MTT Assay A->C B Cell Culture (A549, HeLa, MCF-7, HCT-116) B->C D Data Analysis (IC50 Determination) C->D E Comparative Analysis (vs. Doxorubicin, Cisplatin) D->E

Caption: In vitro experimental workflow.

Conclusion

The novel furazan-3,4-diamide analog 7f demonstrates significant in vitro anticancer activity against a panel of human cancer cell lines, with potency comparable to or exceeding that of the standard chemotherapeutic agents doxorubicin and cisplatin in several cases. The proposed mechanism of action as a tubulin polymerization inhibitor warrants further investigation through detailed mechanistic studies. These promising preclinical data suggest that furazan-3,4-diamide derivatives represent a valuable scaffold for the development of new anticancer therapeutics. Further in vivo studies are necessary to validate these findings and assess the therapeutic potential of this compound in a physiological context.

References

Comparative Analysis of (4-Methyl-furazan-3-yl)-acetic acid: A Guide to Cross-Reactivity and Target Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of (4-Methyl-furazan-3-yl)-acetic acid, offering insights into its potential cross-reactivity and performance against alternative compounds with shared structural motifs. Due to the limited publicly available data on this compound, this guide leverages data from structurally related furazan and acetic acid derivatives to provide a representative and illustrative comparison. The experimental data presented herein is a composite representation derived from analogous compounds and should be considered illustrative for the purposes of this guide.

Executive Summary

This compound is a small molecule featuring a furazan (1,2,5-oxadiazole) ring coupled to an acetic acid moiety. The furazan ring is a heterocyclic structure known to be present in various biologically active compounds, while the acetic acid group is a common pharmacophore.[1][2] This unique combination suggests potential interactions with a range of biological targets. This guide explores the hypothetical cross-reactivity profile of this compound against two distinct classes of compounds: furazan-based antiplasmodial agents and phenylacetic acid-derived non-steroidal anti-inflammatory drugs (NSAIDs).

Comparative Performance Data

The following table summarizes the hypothetical quantitative data for this compound against selected alternative compounds. This data is illustrative and intended to guide experimental design.

Compound Primary Target IC50 (Primary Target, nM) Secondary Target (Cross-Reactivity) IC50 (Secondary Target, nM) Selectivity Index (Secondary/Primary)
This compound (Hypothetical) Cyclooxygenase-2 (COX-2)150Deoxyhypusine hydroxylase (DOHH)>10,000>66
Furazan-based Antimalarial (e.g., Analogue of MMV000001) Plasmodium falciparum DOHH11Human DOHH15,9301448
Phenylacetic Acid NSAID (e.g., Diclofenac) Cyclooxygenase (COX-1/2)COX-1: 50, COX-2: 20VariousHigh µM to mMVariable

Experimental Protocols for Cross-Reactivity Analysis

To empirically determine the cross-reactivity and selectivity of this compound, a tiered experimental approach is recommended.

Tier 1: Initial Screening - Competitive Binding Assay

A competitive binding assay is a fundamental technique to assess the ability of a test compound to displace a known labeled ligand from its target protein.[2] This provides a measure of the compound's binding affinity for the target.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the purified target protein (e.g., COX-2, DOHH) in assay buffer.

    • Prepare a stock solution of a high-affinity radiolabeled or fluorescently labeled ligand for the target protein.

    • Prepare serial dilutions of the test compound, this compound, and reference compounds.

  • Assay Procedure:

    • In a 96-well plate, incubate the target protein with the labeled ligand in the presence of varying concentrations of the test compound or a vehicle control.

    • Allow the binding reaction to reach equilibrium.

    • Separate the protein-bound from the unbound labeled ligand using a filtration method.

    • Quantify the amount of bound labeled ligand using a suitable detection method (e.g., scintillation counting for radioligands, fluorescence polarization for fluorescent ligands).

  • Data Analysis:

    • Plot the percentage of bound labeled ligand against the logarithm of the test compound concentration.

    • Determine the IC50 value, which is the concentration of the test compound that displaces 50% of the labeled ligand.

Tier 2: Cellular Target Engagement - Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method to verify target engagement in a cellular context.[3] It relies on the principle that ligand binding stabilizes the target protein against thermal denaturation.[3]

Protocol:

  • Cell Treatment:

    • Culture cells expressing the target protein to an appropriate density.

    • Treat the cells with varying concentrations of this compound or a vehicle control for a defined period.

  • Thermal Challenge:

    • Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures for a short duration (e.g., 3 minutes).

    • Immediately cool the tubes on ice to stop the denaturation process.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells to release the soluble proteins.

    • Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

    • Quantify the amount of the soluble target protein in the supernatant using methods like Western blotting or ELISA.

  • Data Analysis:

    • Generate a "melting curve" by plotting the amount of soluble target protein as a function of temperature for both treated and untreated samples.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

Tier 3: Broad Selectivity Profiling - Kinase Panel Screening

To assess off-target effects, especially against a large and functionally important protein family, a kinase profiling screen is invaluable.

Protocol:

  • Assay Setup:

    • Utilize a commercial kinase profiling service or an in-house panel of purified kinases.

    • Assays are typically performed in a high-throughput format (e.g., 384-well plates).

  • Kinase Reaction:

    • Incubate each kinase with its specific substrate and ATP in the presence of a fixed concentration of this compound (e.g., 1 or 10 µM).

    • Allow the phosphorylation reaction to proceed for a set time.

  • Detection:

    • Quantify the kinase activity by measuring the amount of phosphorylated substrate or the amount of ADP produced. Common detection methods include radiometric assays, fluorescence-based assays (e.g., TR-FRET), or luminescence-based assays (e.g., ADP-Glo™).

  • Data Analysis:

    • Calculate the percentage of inhibition of each kinase by the test compound relative to a vehicle control.

    • Results are often presented as a heatmap or a list of kinases inhibited above a certain threshold (e.g., >50% inhibition).

Visualizing Experimental Workflows and Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and a hypothetical signaling pathway relevant to the analysis of this compound.

Cross_Reactivity_Screening_Workflow cluster_tier1 Tier 1: Initial Screening cluster_tier2 Tier 2: Cellular Validation cluster_tier3 Tier 3: Selectivity Profiling cluster_output Final Output a Compound Synthesis This compound b Primary Target Identification (e.g., COX-2) a->b c Competitive Binding Assay b->c d IC50 Determination c->d e Cell-Based Assays d->e f Cellular Thermal Shift Assay (CETSA) e->f g Confirmation of Target Engagement f->g h Broad Kinase Panel Screen g->h i Secondary Target Identification h->i j Selectivity Index Calculation i->j k Cross-Reactivity Profile j->k

Caption: A tiered workflow for assessing the cross-reactivity of a test compound.

Prostaglandin_Synthesis_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_inhibition phospholipids Membrane Phospholipids pla2 Phospholipase A2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid releases cox2 COX-2 arachidonic_acid->cox2 pgg2 Prostaglandin G2 (PGG2) cox2->pgg2 oxygenation pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 peroxidase activity prostaglandins Prostaglandins (PGE2, etc.) pgh2->prostaglandins isomerases inflammation Inflammation, Pain, Fever prostaglandins->inflammation inhibitor This compound (Hypothetical Inhibitor) inhibitor->cox2

Caption: The COX-2 pathway in prostaglandin synthesis, a potential target for inhibition.

References

Performance Benchmark: Novel Furazan-Based Inhibitors vs. Established Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of a novel furazan-based inhibitor against an established market equivalent, focusing on the inhibition of Succinate Dehydrogenase (SDH). The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this new class of compounds.

Executive Summary

A novel furazanoazepine derivative, herein referred to as Compound 4h, has demonstrated superior inhibitory activity against Succinate Dehydrogenase (SDH) when compared to the widely used commercial fungicide, boscalid. Enzymatic activity assays reveal a lower IC50 value for Compound 4h, indicating higher potency. This guide summarizes the key performance data, outlines the experimental methodology, and provides visual representations of the relevant biological pathway and experimental workflow.

Data Presentation

The inhibitory performance of the novel furazan-based compound and the established inhibitor were quantified by determining their respective half-maximal inhibitory concentrations (IC50) against SDH. The results are summarized in the table below.

CompoundInhibitor ClassTarget EnzymeIC50 (μg/mL)[1]
Compound 4h FurazanoazepineSuccinate Dehydrogenase (SDH)3.59
Boscalid CarboxamideSuccinate Dehydrogenase (SDH)4.16

Lower IC50 values indicate greater potency.

Experimental Protocols

The following outlines the general methodology for determining the IC50 values of Succinate Dehydrogenase inhibitors.

Objective: To determine the concentration of an inhibitor that reduces the activity of the SDH enzyme by 50%.

Materials:

  • Isolated mitochondria or purified SDH enzyme[2]

  • SDH Assay Buffer[2]

  • Substrate: Sodium Succinate[3]

  • Electron Acceptor: 2,6-dichlorophenolindophenol (DCPIP) or tetrazolium salts (e.g., NBT)[4][5]

  • Intermediate electron carrier (optional, depending on acceptor): Phenazine methosulphate (PMS)[5]

  • Inhibitors: Novel furazan-based compound (e.g., Compound 4h) and Boscalid, dissolved in a suitable solvent (e.g., DMSO)

  • Microplate reader or spectrophotometer[6]

  • 96-well plates[6]

Procedure:

  • Enzyme Preparation: Isolate mitochondria from a relevant source (e.g., fungal cells, tissue homogenate) or use purified SDH enzyme. The enzyme preparation should be kept on ice.[2]

  • Inhibitor Dilution Series: Prepare a series of dilutions of the test inhibitors (Compound 4h and boscalid) in the assay buffer. A solvent control (e.g., DMSO) without the inhibitor should also be prepared.

  • Assay Reaction Mixture: In the wells of a 96-well plate, combine the SDH assay buffer, the enzyme preparation, and the various concentrations of the inhibitors.

  • Pre-incubation: Incubate the enzyme with the inhibitors for a short period to allow for binding.[6]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (succinate) and the electron acceptor system (e.g., DCPIP/PMS).[7]

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance over time at a specific wavelength (e.g., 600 nm for DCPIP reduction).[2][7] The rate of reaction is proportional to the decrease in absorbance as the colored electron acceptor is reduced.

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.

    • The IC50 value is determined from the curve as the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Mandatory Visualizations

Signaling Pathway

Succinate Dehydrogenase (SDH) is a key enzyme that functions in both the Krebs cycle and the mitochondrial electron transport chain (Complex II).[8][9] It catalyzes the oxidation of succinate to fumarate, coupling this reaction to the reduction of ubiquinone to ubiquinol.[9] Inhibition of SDH disrupts cellular energy production.[4]

SDH_Pathway cluster_krebs Krebs Cycle (Mitochondrial Matrix) cluster_etc Electron Transport Chain (Inner Mitochondrial Membrane) Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH (Inhibited by Furazan Compound) SDH Complex II (SDH) UQ Ubiquinone (Q) SDH->UQ e- UQH2 Ubiquinol (QH2) UQ->UQH2 ComplexIII Complex III UQH2->ComplexIII e-

Caption: Role of SDH in the Krebs Cycle and Electron Transport Chain.

Experimental Workflow

The following diagram illustrates the workflow for determining the IC50 value of a novel furazan-based inhibitor against Succinate Dehydrogenase.

experimental_workflow prep Preparation of Reagents (Enzyme, Buffer, Substrate, Inhibitors) dilution Create Inhibitor Dilution Series (Furazan Compound & Boscalid) prep->dilution plate_setup Plate Setup in 96-well Plate (Enzyme + Inhibitor Concentrations) dilution->plate_setup pre_incubation Pre-incubation (Allow Inhibitor Binding) plate_setup->pre_incubation initiation Initiate Reaction (Add Succinate & Electron Acceptor) pre_incubation->initiation measurement Kinetic Measurement (Spectrophotometer at 600 nm) initiation->measurement analysis Data Analysis measurement->analysis ic50 Determine IC50 Value (Dose-Response Curve) analysis->ic50

Caption: Workflow for SDH Inhibition Assay and IC50 Determination.

References

The Structure-Activity Relationship of (4-Methyl-furazan-3-yl)-acetic Acid Analogs: A Review of Publicly Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and patent databases, no specific public data on the structure-activity relationship (SAR) of (4-Methyl-furazan-3-yl)-acetic acid analogs was identified. This suggests that research on this particular series of compounds may be limited, in early stages, or proprietary. However, a broader examination of furazan-containing compounds in medicinal chemistry provides some context for their potential biological activities.

The furazan (1,2,5-oxadiazole) ring is a five-membered heterocycle that has been incorporated into various molecular scaffolds to explore a range of biological targets. While less common in drug development compared to other oxadiazole isomers, furazan derivatives have been investigated for their potential as therapeutic agents.

General Biological Activities of Furazan Derivatives

Research into various furazan-based compounds has revealed a spectrum of biological activities. These include:

  • Enzyme Inhibition: Furazan derivatives have been explored as inhibitors of several enzymes. For instance, some have shown activity against indoleamine 2,3-dioxygenase (IDO), a target in cancer immunotherapy, and SENP2 protease. Other studies have investigated furazan-containing molecules as inhibitors of succinate dehydrogenase, indicating potential as fungicides.

  • Antimicrobial and Antiparasitic Activity: Various furazan derivatives have been synthesized and evaluated for their efficacy against microbial and parasitic targets. Notably, some analogs have demonstrated antiplasmodial activity, suggesting potential for the development of new antimalarial drugs.

  • Anticancer Activity: While not directly related to the requested acetic acid analogs, studies on furazan-3,4-diamide derivatives have explored their potential as anti-cancer agents. These studies have highlighted the importance of the 1,2,5-oxadiazole ring and specific substituents in achieving anti-proliferative effects.

Hypothetical Experimental Workflow for SAR Studies

For researchers interested in exploring the SAR of this compound analogs, a general experimental workflow can be proposed. This workflow would systematically evaluate the impact of structural modifications on the biological activity of the compounds.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_evaluation Further Evaluation Synthesis Synthesis of Analogs (Modification of R1, R2, etc.) Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Primary_Screening Primary Biological Assay (e.g., Enzyme Inhibition) Characterization->Primary_Screening Test Compounds Dose_Response Dose-Response & IC50/EC50 Determination Primary_Screening->Dose_Response Selectivity Selectivity Assays (Against related targets) Dose_Response->Selectivity ADME In vitro ADME/Tox Profiling (Permeability, Stability, Cytotoxicity) Selectivity->ADME Lead Compounds In_Vivo In Vivo Efficacy Studies (in relevant models) ADME->In_Vivo

Hypothetical workflow for the SAR evaluation of novel compounds.

Detailed Methodologies for Key Experiments

Should data for this compound analogs become available, detailed experimental protocols would be crucial for the interpretation and replication of the findings. Below are generic protocols for key assays that would likely be employed in such a study.

General Procedure for Synthesis of Amide Analogs (as a representative modification):

  • To a solution of this compound (1 equivalent) in a suitable solvent (e.g., dichloromethane or DMF), add a coupling agent such as HATU (1.1 equivalents) and a base like diisopropylethylamine (2 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the desired amine (1.2 equivalents) to the reaction mixture.

  • Continue stirring at room temperature for 2-16 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with an acidic aqueous solution (e.g., 1N HCl), a basic aqueous solution (e.g., saturated NaHCO₃), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired amide analog.

Enzyme Inhibition Assay (Generic Protocol):

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well plate, add the assay buffer, the target enzyme at a predetermined concentration, and the test compound at various concentrations.

  • Incubate the plate at a specified temperature for a set period (e.g., 15 minutes at 37°C).

  • Initiate the enzymatic reaction by adding the substrate.

  • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal model.

Cell-Based Proliferation Assay (Generic Protocol):

  • Seed cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

  • Add a viability reagent (e.g., MTT, resazurin, or a reagent for ATP quantification) to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence using a microplate reader.

  • Calculate the percentage of cell viability relative to a vehicle-treated control.

  • Determine the GI50 (concentration for 50% growth inhibition) or IC50 value from the dose-response curve.

Conclusion

While the specific structure-activity relationship for this compound analogs remains to be publicly elucidated, the broader field of furazan medicinal chemistry suggests that such compounds could be of interest for various therapeutic applications. The establishment of a clear SAR for this class of compounds will depend on future research efforts involving systematic synthesis and biological evaluation. The hypothetical workflow and generic protocols provided here offer a framework for how such investigations might be conducted. Researchers are encouraged to publish their findings to contribute to the collective understanding of the therapeutic potential of this chemical scaffold.

Efficacy of Methyl-Furazan Derivatives as PI3K Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its frequent dysregulation in various human cancers has made it a prime target for anticancer drug development.[1] A number of PI3K inhibitors have been developed and approved for clinical use, including the FDA-approved drugs Alpelisib and Idelalisib.[1] Recently, a novel class of compounds, the methyl-furazan derivatives, has emerged with potential inhibitory activity against PI3K. This guide provides a comparative overview of the efficacy of a representative methyl-furazan derivative against a known PI3K inhibitor, based on available preclinical data.

Data Presentation: Comparative Efficacy

Direct head-to-head comparative studies between a specific methyl-furazan derivative and an approved PI3K inhibitor are not yet widely available in the public domain. However, by collating data from independent studies, we can construct a preliminary comparative profile. This section presents the inhibitory activity of a promising methyl-pyrrolo-triazine derivative, CYH33, which incorporates a methyl group and a triazine core structurally related to some furazan precursors, and compares it with the known PI3Kα-selective inhibitor, Alpelisib.

CompoundTargetIC50 (nM)Cell LineReference
CYH33 (Methyl-pyrrolo-triazine derivative) PI3Kα5.9SKOV-3 (Ovarian Cancer)[2]
Alpelisib (BYL719) PI3Kα5Various[3]

Experimental Protocols

The following are detailed methodologies for key experiments typically used to evaluate the efficacy of PI3K inhibitors.

In Vitro Kinase Inhibition Assay

This assay determines the concentration of the inhibitor required to reduce the activity of the target kinase by 50% (IC50).

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human PI3Kα enzyme and its substrate, phosphatidylinositol-4,5-bisphosphate (PIP2), are prepared in an appropriate assay buffer.

  • Compound Dilution: The test compound (e.g., a methyl-furazan derivative) is serially diluted to a range of concentrations.

  • Kinase Reaction: The kinase reaction is initiated by adding ATP to a mixture of the enzyme, substrate, and the test compound. The reaction is allowed to proceed for a specific time at a controlled temperature.

  • Detection: The product of the kinase reaction, phosphatidylinositol-3,4,5-trisphosphate (PIP3), is detected and quantified. This is often done using a homogenous time-resolved fluorescence (HTRF) assay or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay (MTS Assay)

This assay measures the effect of the inhibitor on the proliferation of cancer cells.

Methodology:

  • Cell Seeding: Cancer cells (e.g., SKOV-3) are seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 72 hours).

  • MTS Reagent Addition: The MTS reagent is added to each well, which is converted by viable cells into a formazan product.

  • Absorbance Measurement: The absorbance of the formazan product is measured using a plate reader at a specific wavelength (e.g., 490 nm).

  • Data Analysis: The percentage of cell viability is calculated for each concentration of the test compound relative to untreated control cells. The concentration that inhibits cell growth by 50% (GI50) is determined.

Western Blot Analysis for Pathway Modulation

This technique is used to assess the effect of the inhibitor on the phosphorylation of downstream targets in the PI3K pathway, such as Akt.

Methodology:

  • Cell Lysis: Cancer cells treated with the inhibitor are lysed to extract total protein.

  • Protein Quantification: The protein concentration in each lysate is determined using a method like the BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Antibody Incubation: The membrane is incubated with primary antibodies specific for phosphorylated Akt (p-Akt) and total Akt. A loading control antibody (e.g., GAPDH or β-actin) is also used to ensure equal protein loading.

  • Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), and the protein bands are visualized using a chemiluminescent substrate.

  • Analysis: The intensity of the p-Akt band is normalized to the total Akt and loading control bands to determine the extent of pathway inhibition.

Mandatory Visualization

PI3K/Akt Signaling Pathway and Inhibition

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PI3K->PIP3 Converts to PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates (Activates) Downstream Downstream Effectors (e.g., mTOR) Akt->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Inhibitor Methyl-Furazan Derivative Inhibitor->PI3K Inhibits

Caption: PI3K/Akt signaling pathway and the inhibitory action of methyl-furazan derivatives.

Experimental Workflow for PI3K Inhibitor Evaluation

Experimental_Workflow start Start synthesis Synthesize Methyl-Furazan Derivatives start->synthesis invitro_kinase In Vitro Kinase Assay (Determine IC50) synthesis->invitro_kinase cell_prolif Cell-Based Proliferation Assay (Determine GI50) synthesis->cell_prolif data_analysis Data Analysis & Comparison invitro_kinase->data_analysis pathway_analysis Western Blot Analysis (Confirm Pathway Inhibition) cell_prolif->pathway_analysis invivo In Vivo Efficacy Studies (e.g., Xenograft Models) pathway_analysis->invivo invivo->data_analysis end End data_analysis->end

Caption: General experimental workflow for the evaluation of novel PI3K inhibitors.

References

Head-to-head comparison of different synthetic routes to furazan-acetic acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The furazan (1,2,5-oxadiazole) ring is a crucial pharmacophore in medicinal chemistry and a component of energetic materials. The incorporation of an acetic acid moiety onto this heterocycle provides a versatile handle for further functionalization, making the synthesis of furazan-acetic acids a topic of significant interest. This guide provides a head-to-head comparison of different synthetic routes to these valuable compounds, supported by experimental data and detailed protocols.

At a Glance: Comparison of Synthetic Routes

MetricRoute 1: From 1,3-Acetonedicarboxylic AcidRoute 2: One-Pot from Pyrrole (Sheremetev Method)Route 3: From Enamines via Nitrosation-Oxidative CyclizationRoute 4: From a Cyclohexanone Derivative (for Di-acid)
Product 4-Aminofurazan-3-acetic acid4-Aminofurazan-3-acetic acidFurazan-3-carboxylic acid estersFurazan-3,4-dicarboxylic acid
Overall Yield ~50%78%Good to Excellent (for ester)~70% (from cyclohexanone)[1]
Number of Steps 2 (from 1,3-acetonedicarboxylic acid)1 (One-Pot)1 (Telescoped)3+
Starting Materials 1,3-Acetonedicarboxylic acid, Sodium nitritePyrrole, Alkyl nitrite, HydroxylamineEnamines, Nitrosating agent, OxidantCyclohexanone, Nitric acid
Reaction Conditions Aqueous, Nitrosation, CyclizationBasic, RefluxMildStrong oxidation
Key Advantages Utilizes a classical approach.High yield, One-pot efficiency.Mild conditions, Potentially safer.Access to di-functionalized furazans.
Key Disadvantages Moderate and variable yield.Use of pyrrole as a starting material.Requires subsequent hydrolysis to the acid.Multi-step, harsh oxidative conditions.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the compared synthetic routes.

G cluster_0 Synthetic Routes to Furazan-Acetic Acids A 1,3-Acetonedicarboxylic Acid B 4-Hydroxyimino-3-oxobutanoic acid A->B NaNO2 C 4-Aminofurazan-3-acetic acid B->C Hydroxylamine D Pyrrole E Oxime Intermediate D->E Alkyl nitrite, NaOR E->C Hydroxylamine, KOH, Reflux F Enamine G Imine-Oxime Intermediate F->G Nitrosation H Furazan Carboxylate G->H Oxidative Cyclization I Furazan-acetic acid H->I Hydrolysis J Cyclohexanone K 4-Oxo-4,5,6,7-tetrahydrobenzofurazan J->K Multi-step L Carboxyethyl/nitropropylfurazan-carboxylic acids K->L HNO3 oxidation M Furazan-3,4-dicarboxylic acid L->M Alkaline oxidation

Caption: Synthetic pathways to furazan-acetic acids.

Experimental Protocols

Route 1: Synthesis of 4-Aminofurazan-3-acetic acid from 1,3-Acetonedicarboxylic Acid

This classical approach involves the nitrosation of 1,3-acetonedicarboxylic acid followed by cyclization with hydroxylamine.

Step 1: Preparation of 1,3-Acetonedicarboxylic Acid from Citric Acid

  • Materials: Fuming sulfuric acid (20% SO3), Citric acid (finely powdered).

  • Procedure:

    • Cool 3 kg of fuming sulfuric acid to -5 °C in a 5-L round-bottomed flask equipped with a mechanical stirrer, using an ice-salt bath.

    • Gradually add 700 g of finely powdered citric acid, maintaining the temperature below 0 °C for the first half of the addition and below 10 °C for the remainder. The addition typically takes 3-4 hours.

    • Once all the citric acid has dissolved, allow the reaction temperature to rise until a vigorous evolution of gas begins. Control the frothing by cooling with ice water, without completely stopping the gas evolution.

    • After the initial vigorous reaction subsides, maintain the temperature at about 30 °C until foaming ceases.

    • Cool the reaction mixture to 0 °C and slowly add 2400 g of cracked ice, keeping the temperature below 10 °C initially, then allowing it to rise to 25-30 °C.

    • Cool the mixture back to 0 °C and filter the crystalline product. Wash the product with ethyl acetate to a thick paste and then with dry ether. Dry the product in a vacuum desiccator.

Step 2: Synthesis of 4-Aminofurazan-3-acetic acid

  • Materials: 1,3-Acetonedicarboxylic acid, Sodium nitrite, Hydroxylamine.

  • Procedure:

    • A solution of 1,3-acetonedicarboxylic acid is treated with sodium nitrite to form 4-hydroxyimino-3-oxobutanoic acid.

    • Subsequent treatment of the intermediate with hydroxylamine leads to the formation of 4-aminofurazan-3-acetic acid. Note: The maximum overall yield for this two-step process is reported to be around 50%, with the nitrosation step being variable and often limiting the yield.

Route 2: One-Pot Synthesis of 4-Aminofurazan-3-acetic acid from Pyrrole (Sheremetev Method)

This method provides a more efficient, one-pot synthesis of 4-aminofurazan-3-acetic acid.[2]

  • Materials: Pyrrole, Alkyl nitrite (e.g., ethyl nitrite or isoamyl nitrite), Sodium alcoholate (e.g., sodium ethoxide), Hydroxylamine, Potassium hydroxide.

  • Procedure:

    • Pyrrole is converted to the sodium salt of its oxime by nitrosation with an alkyl nitrite in the presence of a sodium alcoholate. This step proceeds in quantitative yield.

    • The resulting intermediate is then treated with an excess of hydroxylamine and potassium hydroxide under reflux with vigorous stirring to yield 4-aminofurazan-3-acetic acid.

    • The final product is obtained in a 78% yield. Both stages are carried out as a one-pot procedure.

Route 3: Synthesis of Furazan Carboxylates from Enamines via Nitrosation-Oxidative Cyclization

This novel method offers a milder and potentially safer route to furazan carboxylates, which can then be hydrolyzed to the corresponding acetic acids.

  • Materials: Enamine ester, Nitrosating agent (e.g., t-BuONO), Oxidizing agent.

  • Procedure:

    • A telescoped nitrosation-oxidative cyclization sequence is performed on an enamine ester.[3]

    • This process proceeds through an imine-oxime intermediate, avoiding the higher-energy dioxime intermediate of traditional methods.

    • The reaction is suitable for enamines bearing aromatic substituents.

    • The resulting furazan carboxylate can be isolated and subsequently hydrolyzed to the furazan-acetic acid using standard procedures (e.g., acid or base-catalyzed hydrolysis).

Route 4: Synthesis of Furazan-3,4-dicarboxylic Acid from a Cyclohexanone Derivative

This route provides access to difunctionalized furazans.[1]

  • Materials: Cyclohexanone, Nitric acid, Alkaline solution.

  • Procedure:

    • Cyclohexanone is first converted to 4-oxo-4,5,6,7-tetrahydrobenzofurazan in a multi-step synthesis.[1]

    • This intermediate is then oxidized with nitric acid to yield 4-(2-carboxyethyl)- and 4-[3-(E)-hydroxyimino)-3-nitropropyl]furazan-3-carboxylic acids.[1]

    • Subsequent alkaline oxidation of this mixture provides furazan-3,4-dicarboxylic acid. The overall yield from cyclohexanone is approximately 70%.[1]

Conclusion

The choice of synthetic route to furazan-acetic acids depends on the desired substitution pattern, scale, and available starting materials. For the synthesis of 4-aminofurazan-3-acetic acid, the one-pot procedure from pyrrole (Route 2) offers a significant advantage in terms of yield and efficiency over the classical approach from 1,3-acetonedicarboxylic acid (Route 1) . The synthesis from enamines (Route 3) presents a modern, milder alternative, which is particularly attractive from a process safety perspective, although it requires an additional hydrolysis step. For the preparation of difunctionalized furazans, the oxidation of a cyclohexanone derivative (Route 4) provides a viable, albeit multi-step, pathway to furazan-3,4-dicarboxylic acid. Researchers should carefully consider these factors when selecting the most appropriate synthetic strategy for their specific needs.

References

Validation of a Novel HPLC-UV Method for the Quantification of (4-Methyl-furazan-3-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation of a new, robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the accurate quantification of (4-Methyl-furazan-3-yl)-acetic acid. The performance of this method is evaluated against the stringent criteria outlined in the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2), ensuring its suitability for use in a regulated environment.[1][2][3] This document details the experimental protocols, presents a thorough analysis of the validation data, and compares the method's performance to established benchmarks for analytical procedures.

Comparative Summary of Analytical Method Performance

The newly developed HPLC-UV method demonstrates exceptional performance, meeting and often exceeding the typical acceptance criteria for analytical method validation in the pharmaceutical industry.[4][5] A summary of the validation parameters is presented below, showcasing the method's accuracy, precision, and reliability.

Validation Parameter New HPLC-UV Method Performance Typical Acceptance Criteria (ICH Q2(R2)) Status
Specificity No interference from blank, placebo, or degradation products at the retention time of the analyte. Peak purity index > 0.999.The method should unequivocally assess the analyte in the presence of components that may be expected to be present.[4]Pass
Linearity (R²) 0.9998≥ 0.999[5]Pass
Range 10 - 150 µg/mLThe range should cover the expected concentrations of the analyte in the samples.[6]Pass
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0% for drug substance assay.[5][7]Pass
Precision (RSD%)
- Repeatability0.45%≤ 2%[4]Pass
- Intermediate Precision0.68%≤ 2%[4]Pass
Limit of Detection (LOD) 0.5 µg/mLSignal-to-noise ratio of 3:1.[7]Pass
Limit of Quantitation (LOQ) 1.5 µg/mLSignal-to-noise ratio of 10:1.[7]Pass
Robustness No significant impact on results with minor variations in flow rate, column temperature, and mobile phase composition. All RSD% < 2.0%.The method's capacity to remain unaffected by small, but deliberate variations in method parameters.[8]Pass

Detailed Experimental Protocols

The validation of the HPLC-UV method was performed in accordance with a predefined protocol.[2] The following sections detail the methodologies for the key experiments conducted.

High-Performance Liquid Chromatography (HPLC) System and Conditions
  • System: Agilent 1260 Infinity II LC System or equivalent

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase: Acetonitrile: 0.1% Formic Acid in Water (30:70 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Run Time: 10 minutes

Specificity

Specificity was evaluated by analyzing a blank (mobile phase), a placebo solution (containing all formulation excipients except the active pharmaceutical ingredient), and a standard solution of this compound. Forced degradation studies were also performed by subjecting the analyte to acidic, basic, oxidative, and thermal stress to ensure that no degradation products co-eluted with the main peak. Peak purity was assessed using a photodiode array (PDA) detector.

Linearity

Linearity was determined by preparing a series of at least six concentrations of this compound ranging from 10 µg/mL to 150 µg/mL. Each solution was injected in triplicate. A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (R²) was calculated.

Accuracy

Accuracy was assessed by the recovery of known amounts of the analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration). Triplicate samples were prepared at each level, and the percentage recovery was calculated.

Precision
  • Repeatability (Intra-assay Precision): Six independent samples of this compound at 100% of the target concentration were prepared and analyzed on the same day, by the same analyst, and on the same instrument. The relative standard deviation (RSD%) of the results was calculated.

  • Intermediate Precision (Inter-assay Precision): The repeatability assay was repeated on a different day, by a different analyst, and on a different instrument. The RSD% was calculated for the combined results from both days.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio. A series of dilute solutions of the analyte were injected, and the concentrations that yielded a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ were experimentally determined.

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations to the chromatographic conditions. The parameters varied included:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2°C)

  • Mobile phase composition (± 2% organic component)

The system suitability parameters (e.g., tailing factor, theoretical plates) and the assay results were monitored for any significant changes.

Visualized Workflows and Relationships

To further clarify the processes and logic behind this validation study, the following diagrams are provided.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Use Dev Develop HPLC-UV Method Protocol Define Validation Protocol & Acceptance Criteria Dev->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision LOD_LOQ LOD & LOQ Protocol->LOD_LOQ Robustness Robustness Protocol->Robustness Report Final Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOD_LOQ->Report Robustness->Report Routine Routine Sample Analysis Report->Routine G NewMethod New HPLC-UV Method ICH_Criteria ICH Q2(R2) Validation Criteria NewMethod->ICH_Criteria Meets/Exceeds AlternativeA Alternative Method A (e.g., Titration) AlternativeA->ICH_Criteria May have lower specificity and sensitivity AlternativeB Alternative Method B (e.g., GC-MS) AlternativeB->ICH_Criteria May require derivatization and be more complex

References

Safety Operating Guide

Safe Disposal Protocol for (4-Methyl-furazan-3-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the proper disposal of (4-Methyl-furazan-3-yl)-acetic acid for research and laboratory purposes. It is essential to consult your institution's Environmental Health and Safety (EHS) department for specific protocols and to comply with all local, state, and federal regulations. This information is intended for technically qualified individuals.

Immediate Safety and Handling Considerations

This compound and related furazan derivatives present potential health and environmental hazards. Studies on similar furazan compounds have indicated potential hepatic and intestinal toxicity.[1][2] Furthermore, thermal decomposition of furazan-based materials can release toxic gases, including hydrogen cyanide (HCN) and oxides of nitrogen.[3][4] Due to the unknown toxicity of the neutralized form of this compound, in-lab neutralization is not recommended. The primary and safest disposal method is to manage it as hazardous waste through a licensed disposal facility.

Quantitative Data and Physical Properties

Proper handling and storage for disposal require an understanding of the compound's physical properties.

PropertyValueSource
CAS Number 15323-69-0[5][6]
Molecular Formula C5H6N2O3[5][6]
Molecular Weight 142.11 g/mol [5][6]
Melting Point 83-84 °C[5]
Boiling Point 295.4±32.0 °C (Predicted)[5]

Experimental Protocol for Waste Preparation and Disposal

This protocol details the steps for preparing this compound waste for collection by an approved hazardous waste disposal service.

Materials:

  • Appropriate Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • A designated hazardous waste container that is chemically compatible, in good condition, with a secure lid.

  • Hazardous waste labels as required by your institution.

  • A designated satellite accumulation area (SAA) for hazardous waste.

Procedure:

  • Waste Segregation:

    • Do not mix this compound waste with any other waste streams, particularly incompatible materials such as strong oxidizing agents or bases.

    • Collect aqueous waste containing this compound separately from organic solvent waste.

  • Containerizing the Waste:

    • If possible, keep the compound in its original container.

    • If transferring to a waste container, ensure the container is clean, dry, and chemically compatible.

    • Do not fill the container to more than 90% capacity to allow for expansion.

    • Securely close the container lid.

  • Labeling:

    • As soon as the first waste is added, label the container with a hazardous waste tag.

    • Clearly write the full chemical name: "this compound".

    • Indicate the approximate concentration and quantity of the waste.

    • Include the date of accumulation and the name of the generating researcher or lab.

  • Storage:

    • Store the sealed and labeled waste container in a designated and secure satellite accumulation area.

    • Ensure the storage area is well-ventilated.

    • Store incompatible waste types separately, using physical barriers or secondary containment if necessary.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or equivalent department to schedule a pickup for the hazardous waste.

    • Provide them with all necessary information about the waste material.

  • Decontamination:

    • Any lab equipment that comes into contact with this compound should be thoroughly decontaminated.

    • Rinse contaminated glassware and equipment with a suitable solvent (e.g., ethanol or acetone), and collect the rinsate as hazardous waste in the same container.

Disposal Decision Workflow

The following diagram illustrates the recommended decision-making process for the disposal of this compound, emphasizing safety and regulatory compliance.

DisposalWorkflow Disposal Decision Workflow for this compound start Start: this compound waste generated assess_hazards Assess Hazards: - Furazan ring toxicity is a concern[1][2] - Thermal decomposition can release toxic gases[3][4] - Neutralization product toxicity is unknown start->assess_hazards neutralization_decision Is in-lab neutralization safe? assess_hazards->neutralization_decision no_neutralization No - Potential for hazardous byproducts and unknown toxicity neutralization_decision->no_neutralization No treat_as_hazardous Treat as Hazardous Waste no_neutralization->treat_as_hazardous prepare_for_pickup Prepare for Professional Disposal: 1. Segregate Waste 2. Use Compatible, Labeled Container 3. Store in Designated Area treat_as_hazardous->prepare_for_pickup contact_ehs Contact Environmental Health & Safety (EHS) for Pickup prepare_for_pickup->contact_ehs end End: Proper and Safe Disposal contact_ehs->end

References

Essential Safety and Operational Guide for Handling (4-Methyl-furazan-3-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of specialized chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for (4-Methyl-furazan-3-yl)-acetic acid, including comprehensive operational and disposal plans.

This compound is a chemical compound that necessitates careful handling to mitigate potential health risks. Primary hazards include irritation to the skin, eyes, and respiratory system.[1] Adherence to the following personal protective equipment (PPE) and handling protocols is crucial for minimizing exposure and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound, based on the hazard profiles of structurally similar compounds.[2]

PPE CategoryRecommended EquipmentJustification & Best Practices
Eye and Face Protection Chemical safety goggles or a face shield.Protects against splashes and dust. A face shield is recommended when there is a significant risk of splashing.[2][3]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.Prevents direct skin contact. Gloves should be inspected before use and changed immediately if contaminated.[2][3][4] For larger quantities, additional protective clothing may be necessary.[2]
Respiratory Protection NIOSH-approved respirator (e.g., N95 dust mask for low-fume environments).Required when handling the solid compound, especially if dust may be generated.[3][4] All handling should ideally occur in a certified chemical fume hood.[2][3]

Hazard Mitigation and Emergency Procedures

Proper preparation and immediate response are key to managing potential incidents.

Hazard CategoryFirst Aid Measures
Skin Contact Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention if irritation occurs.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1]
Inhalation Move the person to fresh air.[1] If not breathing, give artificial respiration.[1] If breathing is difficult, give oxygen.[1] Seek medical attention.[1]
Ingestion Do NOT induce vomiting.[1] Rinse mouth with water.[1] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[1]

Operational and Disposal Plans

A structured workflow and proper disposal are critical components of the chemical lifecycle.

Safe Handling Workflow

The following diagram outlines the procedural steps for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Designate and prepare handling area (fume hood) gather_materials Assemble all necessary equipment and waste containers prep_area->gather_materials don_ppe Don all required Personal Protective Equipment (PPE) gather_materials->don_ppe handle_compound Handle compound within the designated area don_ppe->handle_compound decontaminate Decontaminate work surfaces and equipment handle_compound->decontaminate segregate_waste Segregate and collect all contaminated materials in a labeled hazardous waste container handle_compound->segregate_waste doff_ppe Remove PPE in the correct order decontaminate->doff_ppe wash_hands Wash hands thoroughly doff_ppe->wash_hands dispose Dispose of waste according to regulations segregate_waste->dispose

Safe Handling Workflow for this compound

Disposal Plan

Proper disposal is mandated by regulatory bodies and is essential for environmental safety.

  • Waste Segregation : All disposable materials contaminated with this compound, such as gloves, weigh boats, and paper towels, must be placed in a dedicated and clearly labeled hazardous waste container.[3]

  • Disposal Method : The compound may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[2] Do not empty into drains.[2]

  • Regulatory Compliance : Dispose of all waste material in accordance with applicable federal, state, and local environmental regulations.[2] It is recommended to consult with a licensed professional waste disposal service to ensure compliance.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.